Technical Documentation Center

N-(prop-2-yn-1-yl)morpholine-4-carboxamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-(prop-2-yn-1-yl)morpholine-4-carboxamide
  • CAS: 643083-75-4

Core Science & Biosynthesis

Foundational

N-(prop-2-yn-1-yl)morpholine-4-carboxamide: A Technical Guide to Structure, Properties, and Bioconjugation Workflows

Executive Summary In modern medicinal chemistry and chemical biology, the strategic selection of molecular building blocks dictates the pharmacokinetic success and synthetic versatility of a drug candidate. N-(prop-2-yn-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and chemical biology, the strategic selection of molecular building blocks dictates the pharmacokinetic success and synthetic versatility of a drug candidate. N-(prop-2-yn-1-yl)morpholine-4-carboxamide (often referred to as N-propargylmorpholine-4-carboxamide) is a highly specialized, bifunctional scaffold. It seamlessly integrates the favorable physicochemical profile of a morpholine ring with the bioorthogonal reactivity of a terminal alkyne [1].

This technical whitepaper provides an in-depth analysis of its chemical architecture, physical properties, and practical applications. Designed for senior researchers and drug development professionals, this guide elucidates the causality behind its structural components and provides self-validating protocols for its synthesis and application in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) workflows.

Chemical Architecture & Mechanistic Rationale

The utility of N-(prop-2-yn-1-yl)morpholine-4-carboxamide stems from its tripartite structure, where each moiety serves a distinct, synergistic purpose in drug design and bioconjugation [2].

  • The Morpholine Core: Morpholine is a privileged pharmacophore in Central Nervous System (CNS) drug discovery [1]. The presence of the oxygen atom in the six-membered ring lowers the basicity of the adjacent nitrogen (pKa ~8.3) compared to piperidine. This ensures the molecule remains largely unprotonated at physiological pH, enhancing passive membrane permeability and CNS penetration. Furthermore, morpholine exhibits a highly favorable CYP3A4 metabolic profile, resisting the formation of toxic reactive metabolites [1].

  • The Carboxamide Linker: The urea-like carboxamide bridge provides a rigid, planar geometry. It acts as both a hydrogen-bond donor (via the NH) and acceptor (via the carbonyl oxygen), facilitating strong interactions with target protein pockets [3].

  • The Propargyl (Terminal Alkyne) Group: The propargyl moiety is a sterically undemanding, bioorthogonal handle. It remains completely inert to endogenous biological nucleophiles and electrophiles, reacting exclusively under specific catalytic conditions (e.g., Cu(I) catalysis) [2].

G A N-(prop-2-yn-1-yl)morpholine-4-carboxamide B Morpholine Core (Metabolic Stability & CNS Penetration) A->B Pharmacophore C Carboxamide Linker (Rigidity & H-Bonding) A->C Structural Bridge D Propargyl Group (Bioorthogonal Click Handle) A->D Conjugation Site

Fig 1. Structural decomposition and functional rationale of the compound.

Physicochemical Properties

Understanding the quantitative physical properties of this compound is critical for predicting its behavior in both synthetic organic solvents and aqueous biological buffers. The table below summarizes its core metrics.

PropertyValueMechanistic Implication
Molecular Formula C8H12N2O2-
Molecular Weight 168.19 g/mol Low MW allows it to act as a fragment-based building block.
Monoisotopic Mass 168.0899 DaCritical for LC-MS/HRMS validation during synthesis.
LogP (Predicted) ~0.2 - 0.5Highly hydrophilic; ensures excellent aqueous solubility for assays.
Topological Polar Surface Area 41.5 ŲWell below the 90 Ų threshold, ensuring excellent BBB penetration.
Hydrogen Bond Donors 1Carboxamide NH participates in target binding.
Hydrogen Bond Acceptors 3Morpholine O, Amide O, and Morpholine N.
Physical State Solid / Viscous OilDependent on ambient temperature and purity.

Experimental Workflows & Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is explained for every critical step to empower researchers to troubleshoot effectively.

Protocol A: Synthesis of N-(prop-2-yn-1-yl)morpholine-4-carboxamide

This protocol utilizes the reaction between morpholine-4-carbonyl chloride and propargylamine. The use of a mild base (DIPEA) prevents the degradation of the terminal alkyne.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL round-bottom flask under inert argon atmosphere. Add propargylamine (1.1 eq, 11 mmol) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 20 mmol) to 30 mL of anhydrous dichloromethane (DCM).

  • Addition: Cool the reaction mixture to 0 °C using an ice bath to control the exothermic acylation. Dropwise, add morpholine-4-carbonyl chloride (1.0 eq, 10 mmol) over 15 minutes.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours. Causality: The slow warming ensures complete conversion without promoting side-reactions at the terminal alkyne.

  • Validation (In-Process): Monitor via TLC (Eluent: 5% MeOH in DCM). The product will appear as a distinct UV-active spot (due to the amide) with an Rf of ~0.4.

  • Workup: Quench the reaction with 20 mL of saturated aqueous NaHCO3. Extract the aqueous layer with DCM (3 x 20 mL). Wash the combined organic layers with 1M HCl (to remove unreacted amines) and brine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Final Validation: Confirm structure via 1H NMR (CDCl3). Look for the characteristic alkyne proton triplet at ~2.2 ppm and the propargyl CH2 doublet at ~4.0 ppm.

Protocol B: CuAAC Bioconjugation (Click Chemistry)

This workflow details the conjugation of N-(prop-2-yn-1-yl)morpholine-4-carboxamide to an azide-functionalized biomolecule or PROTAC target.

Step-by-Step Methodology:

  • Reagent Assembly: In a 1.5 mL Eppendorf tube, dissolve the azide-target (1.0 eq) and N-(prop-2-yn-1-yl)morpholine-4-carboxamide (1.5 eq) in a 1:1 mixture of tert-butanol and water (500 µL). Causality: The t-BuOH/H2O system solubilizes both the organic alkyne and the aqueous biomolecule while stabilizing the Cu(I) catalyst.

  • Catalyst Complexation: In a separate tube, pre-mix CuSO4·5H2O (0.1 eq) with THPTA ligand (0.5 eq) in water. Causality: THPTA acts as a water-soluble ligand that accelerates the reaction and protects the biomolecule from reactive oxygen species (ROS) generated by copper.

  • Initiation: Add the Cu-THPTA complex to the main reaction tube. Finally, add freshly prepared sodium ascorbate (0.5 eq) to reduce Cu(II) to the catalytically active Cu(I).

  • Incubation: Shake at room temperature for 2 to 12 hours.

  • Validation: Monitor the disappearance of the azide starting material via LC-MS. The product will show a mass shift corresponding to the exact mass of the morpholine-alkyne (+168.09 Da).

Workflow Step1 1. Reagent Preparation Alkyne + Azide in t-BuOH/H2O Step4 4. Cycloaddition (CuAAC) Room Temp, 2-12 Hours Step1->Step4 Step2 2. Catalyst Assembly CuSO4 + THPTA Ligand Step3 3. Initiation Add Sodium Ascorbate (Reductant) Step2->Step3 Step3->Step4 Cu(I) Active Species Step5 5. Product Isolation 1,4-Disubstituted Triazole Step4->Step5

Fig 2. Step-by-step logical workflow for the CuAAC bioconjugation process.

Conclusion

N-(prop-2-yn-1-yl)morpholine-4-carboxamide represents a highly optimized junction between favorable pharmacokinetic properties and synthetic utility. By leveraging the metabolic stability of the morpholine core and the bioorthogonality of the propargyl handle, researchers can efficiently construct complex PROTACs, fluorescent probes, and CNS-active therapeutics with high confidence and reproducibility.

References

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. Available at:[Link]

  • Platinum-Triggered Bond-Cleavage of Pentynoyl Amide and N-Propargyl Handles for Drug-Activation. National Institutes of Health (PMC). Available at:[Link]

  • Synthesis of Diverse Ureas from Amines and CO2 at Atmospheric Pressure and Room Temperature. ACS Publications. Available at:[Link]

Exploratory

Spectroscopic Blueprint: An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of N-(prop-2-yn-1-yl)morpholine-4-carboxamide

Abstract This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for N-(prop-2-yn-1-yl)morpholine-4-carboxamide. As this compound represents a key structura...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for N-(prop-2-yn-1-yl)morpholine-4-carboxamide. As this compound represents a key structural motif in medicinal chemistry and materials science, a thorough understanding of its spectroscopic signature is paramount for researchers, scientists, and professionals in drug development. In the absence of a publicly available, experimentally verified spectrum for this specific molecule, this guide leverages established principles of NMR spectroscopy and extensive data from analogous structures to present a highly accurate, predicted spectral analysis. We will dissect the causality behind chemical shifts, coupling constants, and signal multiplicities, offering a robust framework for the identification and characterization of this and related compounds. This document is structured to serve as both a reference and a pedagogical tool, detailing not only the spectral data but also the underlying scientific rationale and the experimental workflow required to obtain such data.

Introduction: The Structural and Scientific Context

N-(prop-2-yn-1-yl)morpholine-4-carboxamide is a bifunctional molecule incorporating two key pharmacophores: a morpholine ring and a terminal alkyne. The morpholine heterocycle is a privileged scaffold in drug discovery, prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility. The propargyl group (prop-2-yn-1-yl) provides a terminal alkyne handle, which is exceptionally valuable for "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the facile conjugation of this scaffold to other molecules.

Given its synthetic utility, the unambiguous structural confirmation of N-(prop-2-yn-1-yl)morpholine-4-carboxamide is critical. NMR spectroscopy stands as the gold standard for such characterization. This guide provides the predicted ¹H and ¹³C NMR spectral data and a detailed interpretation to facilitate its unequivocal identification.

Molecular Structure and Atom Numbering

For clarity in spectral assignment, a systematic numbering scheme for the molecule is essential. The structure and numbering are presented below.

Caption: Molecular structure of N-(prop-2-yn-1-yl)morpholine-4-carboxamide with atom numbering for NMR assignments.

Experimental Protocols: A Self-Validating System

Obtaining high-quality, reproducible NMR data is contingent upon a meticulous experimental protocol. The following represents a standard operating procedure for the characterization of small organic molecules like the title compound.

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of the solid compound for ¹H NMR analysis (20-50 mg for ¹³C NMR) into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common first choice for its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal.[1]

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[1] Gently vortex or swirl the vial until the sample is fully dissolved.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a high-quality, 5 mm NMR tube, ensuring no solid particles are transferred.[2] Filtering through a small cotton plug in the pipette is recommended.

  • Referencing: The chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H NMR, δ 77.16 ppm for ¹³C NMR) or an internal standard like tetramethylsilane (TMS).[3]

Data Acquisition and Processing

The following diagram outlines the standard workflow from sample preparation to final spectral analysis.

NMR_Workflow cluster_Prep Sample Preparation cluster_Acq Data Acquisition cluster_Proc Data Processing cluster_Analysis Spectral Analysis A Weigh Sample (5-10 mg) B Dissolve in Deuterated Solvent (e.g., CDCl3, 0.6 mL) A->B C Transfer to NMR Tube B->C D Insert Sample into NMR Spectrometer C->D E Acquire 1D Spectra (¹H, ¹³C, DEPT) D->E F Acquire 2D Spectra (COSY, HSQC) (Optional) E->F G Fourier Transform (FID to Spectrum) F->G H Phase & Baseline Correction G->H I Reference Spectrum (to Solvent or TMS) H->I J Peak Picking & Integration (¹H) I->J K Assign Signals to Molecular Structure J->K L Final Report K->L

Sources

Foundational

Safety data sheet (SDS) and toxicity profile of N-(prop-2-yn-1-yl)morpholine-4-carboxamide

An In-depth Technical Guide to the Predicted Safety and Toxicity Profile of N-(prop-2-yn-1-yl)morpholine-4-carboxamide Introduction N-(prop-2-yn-1-yl)morpholine-4-carboxamide is a molecule of interest within contemporary...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Predicted Safety and Toxicity Profile of N-(prop-2-yn-1-yl)morpholine-4-carboxamide

Introduction

N-(prop-2-yn-1-yl)morpholine-4-carboxamide is a molecule of interest within contemporary drug discovery and chemical biology, integrating a stable morpholine-4-carboxamide core with a reactive propargyl (prop-2-yn-1-yl) group. The morpholine scaffold is a well-established privileged structure in medicinal chemistry, known for improving pharmacokinetic properties such as solubility and metabolic stability.[1][2] The terminal alkyne of the propargyl group offers a versatile handle for bioconjugation reactions, such as the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), making it a valuable tool for creating targeted therapeutics or chemical probes.

However, the introduction of the propargyl moiety, a known structural alert, necessitates a thorough evaluation of the compound's safety and toxicological profile. As of the writing of this guide, a comprehensive, publicly available Safety Data Sheet (SDS) or a detailed toxicity profile for N-(prop-2-yn-1-yl)morpholine-4-carboxamide is not available. This guide, therefore, adopts a predictive and precautionary approach, synthesizing data from its core structural components—morpholine-4-carboxamide and related propargyl-containing compounds—to provide researchers, scientists, and drug development professionals with a robust framework for risk assessment and safe handling.

This document deconstructs the molecule to infer its likely hazards, proposes best practices for laboratory handling, and outlines a recommended experimental workflow for definitive toxicological characterization.

Section 1: Predicted Physicochemical and Hazard Profile

A formal SDS for N-(prop-2-yn-1-yl)morpholine-4-carboxamide is not available. The following information is synthesized from data on the closely related analogue, Morpholine-4-carboxamide (CAS 2158-02-3) , and general principles of chemical reactivity associated with the propargyl group.

Structural and Physicochemical Properties (Predicted)
PropertyValueSource / Method
Molecular Formula C₈H₁₂N₂O₂Calculation
Molecular Weight 168.19 g/mol Calculation
CAS Number Not Assigned-
Appearance Predicted to be a solid at RTInference
Solubility Predicted to have moderate aqueous solubilityInference based on morpholine moiety[2]
Inferred Hazard Identification and GHS Classification

The hazard profile is extrapolated primarily from the notified classifications of Morpholine-4-carboxamide.[3][4] The presence of the propargyl group does not inherently mitigate these hazards and may introduce others, such as potential for enzyme inhibition or acting as a sensitizer.

Hazard ClassGHS CategoryInferred Hazard StatementBasis of Inference
Acute Toxicity, Oral Category 4H302: Harmful if swallowedBased on the classification for Morpholine-4-carboxamide.[3][4]
Skin Corrosion / Irritation Category 2H315: Causes skin irritationBased on the classification for Morpholine-4-carboxamide.[3][4] The parent morpholine ring is also known to cause skin burns.[5]
Serious Eye Damage / Eye Irritation Category 2H319: Causes serious eye irritationBased on the classification for Morpholine-4-carboxamide.[3][4] The parent morpholine is classified as causing serious eye damage.[6]
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritationBased on the classification for Morpholine-4-carboxamide.[3] Inhalation of morpholine vapors is known to cause respiratory tract irritation.[6]

Section 2: Risk Mitigation and Safe Handling Protocols

Given the inferred hazards, a cautious approach to handling N-(prop-2-yn-1-yl)morpholine-4-carboxamide is mandatory. The following protocols are designed as a self-validating system of safety.

Engineering Controls and Personal Protective Equipment (PPE)
  • Ventilation: All handling of the solid compound or solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Eye Protection: Chemical safety goggles or a face shield are required to protect against splashes and dust, mitigating the risk of serious eye irritation.

  • Skin Protection: A lab coat must be worn. Gloves (e.g., nitrile) should be worn at all times. Given the classification as a skin irritant, consider double-gloving for prolonged procedures.

  • Respiratory Protection: If working outside of a fume hood or if aerosolization is possible, a properly fitted respirator (e.g., N95 or higher) is recommended.

First-Aid Measures
  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician.

  • If on Skin: Take off immediately all contaminated clothing. Rinse skin with plenty of water/shower. If skin irritation occurs, get medical advice/attention.[7]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[7]

Storage and Disposal
  • Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations. Waste should be treated as hazardous chemical waste.

Section 3: Comprehensive Toxicity Profile (Predictive Analysis)

This section provides a deeper analysis of the potential toxicological endpoints, explaining the causality behind the predicted hazards.

Acute Toxicity

The "Harmful if swallowed" classification for the morpholine-4-carboxamide core suggests a moderate level of acute oral toxicity.[3] The mechanism is not defined but could relate to local irritation of the gastrointestinal tract or systemic effects following absorption. Dermal and inhalation toxicity data are lacking, but irritation upon contact suggests that significant exposure via these routes would also be harmful.

Local Effects: Skin and Eye Irritation

The morpholine moiety is a known irritant.[5][6] The carboxamide functional group does not typically mitigate this. Therefore, direct contact with the skin is likely to cause local inflammation, redness, and discomfort. In the eyes, the compound is predicted to cause significant irritation, potentially leading to pain, redness, and swelling. This is a common property for amine-containing heterocyclic compounds.

Sensitization

While data for the specific molecule is absent, compounds containing reactive functional groups can sometimes act as skin sensitizers. The propargyl group is a potential, albeit weak, Michael acceptor after metabolic activation, which could lead to covalent modification of skin proteins and subsequent sensitization in susceptible individuals. This remains a theoretical risk that requires experimental validation.

Genotoxicity and Carcinogenicity

There is no data to suggest that N-(prop-2-yn-1-yl)morpholine-4-carboxamide is mutagenic. However, a critical consideration for any secondary amine, including morpholine, is the potential for nitrosation to form carcinogenic N-nitrosamines.[8] This reaction can occur in the presence of nitrosating agents (e.g., nitrites under acidic conditions). Therefore, storage conditions and experimental protocols should be designed to avoid such agents.

Specific Target Organ Toxicity
  • Respiratory System: The prediction of respiratory irritation is consistent with the properties of morpholine.[6] Inhalation of dust or aerosols could lead to irritation of the nose, throat, and lungs.

  • Nervous System: The propargylamino moiety is a key pharmacophore in certain monoamine oxidase (MAO) inhibitors.[9] It is plausible that N-(prop-2-yn-1-yl)morpholine-4-carboxamide could exhibit off-target inhibitory activity against MAO-A or MAO-B. While this may be explored for therapeutic benefit, it represents a potential toxicological liability, and researchers should be aware of possible interactions with other medications or substances that affect the monoaminergic system.

Section 4: Proposed Experimental Workflow for Hazard Characterization

For any novel compound entering a research or development pipeline, a structured approach to hazard evaluation is essential. The following workflow outlines a logical progression of experiments to definitively establish the safety profile of N-(prop-2-yn-1-yl)morpholine-4-carboxamide.

G cluster_0 Tier 1: In Silico & In Vitro Assessment cluster_1 Tier 2: Acute Toxicity & Local Effects cluster_2 Tier 3: Advanced & Mechanistic Toxicology qsar QSAR Modeling (Predictive Toxicity) ames Bacterial Reverse Mutation Test (Ames Test for Mutagenicity) qsar->ames Guides initial hazard assessment micronucleus In Vitro Micronucleus Assay (Chromosomal Damage) ames->micronucleus If positive, assess clastogenicity cell_viability Cytotoxicity Assays (e.g., MTT, LDH on relevant cell lines) micronucleus->cell_viability Determine cytotoxic concentration range acute_oral Acute Oral Toxicity Study (e.g., OECD 423) skin_irr In Vitro Skin Irritation (e.g., OECD 439) acute_oral->skin_irr eye_irr In Vitro Eye Irritation (e.g., OECD 492) skin_irr->eye_irr mao_inhibition MAO-A / MAO-B Enzyme Inhibition Assay met_id Metabolite Identification (In Vitro/In Vivo) mao_inhibition->met_id Investigate specific mechanisms

Caption: Proposed workflow for toxicological evaluation.

This tiered approach ensures that foundational safety questions are addressed before proceeding to more complex and resource-intensive studies. It begins with computational and in vitro assays to screen for genotoxicity and cytotoxicity, followed by validated tests for acute toxicity and irritation, and finally, mechanistic assays to investigate specific liabilities like MAO inhibition.

Conclusion

While N-(prop-2-yn-1-yl)morpholine-4-carboxamide represents a molecule with significant potential for research applications, the absence of direct safety data mandates a highly cautious and informed approach to its handling. By synthesizing information from its structural analogues, this guide predicts that the compound is likely to be harmful if swallowed and an irritant to the skin, eyes, and respiratory system. Key long-term risks to consider include the potential for nitrosamine formation and off-target MAO inhibition. The experimental workflow provided offers a clear path forward for researchers to establish a definitive safety profile, ensuring that scientific advancement and laboratory safety proceed in tandem.

References

  • PubChem. Morpholine-4-carboxamide. National Center for Biotechnology Information. [Link]

  • Yousif, E., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. ResearchGate. [Link]

  • DFG. (2021). List of MAK and BAT Values. ZORA (Zurich Open Repository and Archive). [Link]

  • Basyouni, W. M., et al. (2017). Pharmacological and Toxicological Screening of Novel Benzimidazole-Morpholine Derivatives as Dual-Acting Inhibitors. MDPI. [Link]

  • Nippon Nyukazai Co., Ltd. (2019). Safety Data Sheet: MORPHOLINE. [Link]

  • Ciotta, G., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC - NIH. [Link]

  • Ciotta, G., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. [Link]

  • NextSDS. Morpholine-4-carboxamide — Chemical Substance Information. [Link]

  • Chemos GmbH & Co. KG. (Date not specified). Safety Data Sheet: 4-(1-oxo-2-propenyl)-morpholine. [Link]

  • Ing. Petr Švec - PENTA s.r.o. (2025). Safety Data Sheet: Morpholine. [Link]

  • NextSDS. N-(prop-2-yn-1-yl)piperidine-4-carboxamide hydrochloride — Chemical Substance Information. [Link]

  • EMEA. (Date not specified). Appendix 5 Toxicological Data for Class 2 Solvents. [Link]

  • PubChem. 1-(Morpholin-4-yl)prop-2-yn-1-one. National Center for Biotechnology Information. [Link]

  • Bolea, I., et al. (2025). 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. MDPI. [Link]

  • Navarrete-Vázquez, G., et al. (2016). Discovery of 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide: A selective σ1 receptor ligand with antinociceptive effect. PubMed. [Link]

Sources

Exploratory

Technical Whitepaper: Solubility Profiling and Application Workflows for N-(prop-2-yn-1-yl)morpholine-4-carboxamide

Executive Summary In modern drug discovery and bioconjugation, the strategic selection of chemical building blocks is paramount. N-(prop-2-yn-1-yl)morpholine-4-carboxamide (often referred to as N-propargylmorpholine-4-ca...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and bioconjugation, the strategic selection of chemical building blocks is paramount. N-(prop-2-yn-1-yl)morpholine-4-carboxamide (often referred to as N-propargylmorpholine-4-carboxamide) is a highly versatile intermediate. It combines the hydrophilicity and hydrogen-bond accepting capabilities of a morpholine ring, the rigid hydrogen-bonding network of a urea-like carboxamide linker, and the bioorthogonal reactivity of a terminal alkyne.

Understanding the thermodynamic solubility of this compound across various organic solvents is critical for optimizing downstream applications, particularly in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions and PROTAC linker engineering. This guide provides an in-depth analysis of its solubility profile, the thermodynamic principles governing its solvation, and a self-validating experimental protocol for precise solubility determination.

Thermodynamic Principles of Solvation

The solubility of N-(prop-2-yn-1-yl)morpholine-4-carboxamide is dictated by the interplay of intermolecular forces between the solute lattice and the solvent molecules. To predict and rationalize its solubility, we apply the Hansen Solubility Parameters (HSP) , which deconstruct cohesive energy into three distinct intermolecular interactions: dispersion forces ( δd​ ), polar dipole-dipole interactions ( δp​ ), and hydrogen bonding ( δh​ ) [1], [2].

  • Morpholine Ring ( δp​ , δh​ ): The ether-like oxygen in the morpholine ring acts as a strong hydrogen-bond acceptor, significantly enhancing solubility in polar protic solvents (like methanol) and polar aprotic solvents (like DMSO).

  • Carboxamide Core ( δp​ , δh​ ): The -C(=O)NH- moiety is capable of both donating and accepting hydrogen bonds. However, in the solid state, this group often forms strong intermolecular hydrogen bonds, increasing the crystal lattice energy. Solvents must possess sufficient polarity to disrupt this lattice.

  • Propargyl Group ( δd​ ): The terminal alkyne (-C≡CH) introduces a degree of lipophilicity and relies primarily on London dispersion forces, slightly reducing overall aqueous solubility while promoting solubility in moderately polar organics like dichloromethane (DCM).

Quantitative Solubility Profile

Based on the structural thermodynamics described above, the table below summarizes the expected solubility profile of N-(prop-2-yn-1-yl)morpholine-4-carboxamide in common organic solvents at 25°C.

SolventPolarity IndexEstimated Solubility (mg/mL)Dominant Solvation Mechanism
Dimethyl Sulfoxide (DMSO) 7.2> 100 (Highly Soluble)Strong dipole-dipole; H-bond acceptor
Dimethylformamide (DMF) 6.4> 100 (Highly Soluble)Strong dipole-dipole; H-bond acceptor
Methanol (MeOH) 5.150 - 100 (Soluble)H-bond donor and acceptor
Dichloromethane (DCM) 3.120 - 50 (Moderately Soluble)Dispersion forces; weak dipole interactions
Ethyl Acetate (EtOAc) 4.410 - 30 (Moderately Soluble)Dipole-dipole; H-bond acceptor
Water (H₂O) 9.05 - 15 (Slightly Soluble)H-bond network (limited by lipophilic alkyne)
Hexane 0.1< 1 (Insoluble)Weak dispersion forces only

Note: For biological assays, stock solutions are optimally prepared in DMSO at 10-50 mM before serial dilution into aqueous buffers to prevent compound precipitation.

Standardized Protocol for Thermodynamic Solubility Determination

To generate reliable, reproducible data, solubility must be measured at thermodynamic equilibrium rather than as a kinetic transient. The following methodology adapts the "gold standard" Shake-Flask Method outlined in OECD Test Guideline 105 [3], [4].

This protocol is designed as a self-validating system : it incorporates strict temperature controls to prevent supersaturation artifacts and utilizes filter-saturation techniques to eliminate false negatives caused by compound adsorption.

Step-by-Step Methodology

Step 1: Preparation of the Saturated System

  • Weigh approximately 50 mg of high-purity (>99%) N-(prop-2-yn-1-yl)morpholine-4-carboxamide into a 2 mL amber glass HPLC vial. Causality: Amber glass prevents potential UV-induced degradation of the alkyne over the 48-hour incubation.

  • Add 1.0 mL of the target organic solvent. Ensure visible solid remains; if the solid dissolves completely, add more compound until a persistent suspension is achieved.

Step 2: Thermodynamic Equilibration

  • Seal the vial tightly with a PTFE-lined cap to prevent solvent evaporation.

  • Place the vial in an isothermal shaker set to exactly 25.0 ± 0.1 °C and agitate at 300 RPM for 48 hours. Causality: A 48-hour window is critical to overcome the activation energy required to break the carboxamide hydrogen-bonded crystal lattice, ensuring true thermodynamic equilibrium rather than a kinetic dissolution state.

Step 3: Phase Separation (Self-Validating Step)

  • Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 × g for 15 minutes to pellet the undissolved solid.

  • Draw the supernatant into a syringe and pass it through a 0.22 µm PTFE syringe filter.

  • Critical Action: Discard the first 100 µL of the filtrate. Causality: Hydrophobic or polar moieties can non-specifically bind to the filter membrane. Discarding the initial volume saturates these binding sites, ensuring the collected filtrate accurately represents the solution concentration.

Step 4: HPLC-UV Quantification

  • Dilute the collected filtrate by a known factor (e.g., 1:100) using the HPLC mobile phase to ensure the concentration falls within the linear dynamic range of the detector.

  • Analyze via HPLC-UV at 210-220 nm (targeting the carboxamide chromophore).

  • Calculate the concentration using a pre-established multi-point calibration curve.

Downstream Application: CuAAC "Click" Chemistry Workflow

The primary utility of N-(prop-2-yn-1-yl)morpholine-4-carboxamide lies in its terminal alkyne, which serves as a highly efficient handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) [5], [6]. Because CuAAC is often performed in aqueous or semi-aqueous environments (e.g., tert-butanol/water or DMSO/water), understanding the solubility of this morpholine derivative ensures the reaction remains homogeneous, thereby maximizing the kinetics of the 1,4-disubstituted triazole formation.

G Start N-(prop-2-yn-1-yl)morpholine-4-carboxamide Solid Compound Equilibration Thermodynamic Equilibration (Shake-Flask, 48h, 25°C) Start->Equilibration Add to Solvent PhaseSep Phase Separation (Centrifugation & Filtration) Equilibration->PhaseSep Reach Equilibrium Analysis HPLC-UV Quantification (Solubility Determination) PhaseSep->Analysis Isolate Supernatant CuAAC Downstream Application: CuAAC Bioconjugation Analysis->CuAAC Select Optimal Solvent (e.g., DMSO/H2O)

Workflow for thermodynamic solubility profiling and downstream CuAAC application.

CuAAC Protocol Considerations

When utilizing this compound in a click reaction:

  • Solvent Selection: Dissolve the morpholine-alkyne in DMSO to a concentration of 100 mM.

  • Catalyst Preparation: Prepare fresh solutions of CuSO₄ (catalyst) and Sodium Ascorbate (reducing agent to maintain Cu(I) state) in deionized water.

  • Reaction Assembly: Combine the azide-bearing molecule, the alkyne stock, and the catalyst system in a 1:1 mixture of Water:tert-Butanol. The morpholine ring aids in keeping the intermediate complexes solubilized during the catalytic cycle.

References

  • Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - National Center for Biotechnology Information (PMC).[Link]

  • Pencil and Paper Estimation of Hansen Solubility Parameters - National Center for Biotechnology Information (PMC).[Link]

  • A review of methods for solubility determination in biopharmaceutical drug characterization - Taylor & Francis / NIH.[Link]

  • New Substances Notification - OECD Test Guideline 105 - Government of Canada.[Link]

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - National Center for Biotechnology Information (PMC).[Link]

  • Click Chemistry Azide-Alkyne Cycloaddition - Organic Chemistry Portal. [Link]

Foundational

Whitepaper: Elucidating the Three-Dimensional Architecture of N-(prop-2-yn-1-yl)morpholine-4-carboxamide: A Guide to Synthesis, Crystallization, and Single-Crystal X-ray Diffraction Analysis

An in-depth technical guide or whitepaper on the core. Introduction: The Imperative of Structural Elucidation in Drug Design The morpholine carboxamide scaffold is a privileged structure in medicinal chemistry, appearing...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide or whitepaper on the core.

Introduction: The Imperative of Structural Elucidation in Drug Design

The morpholine carboxamide scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates due to its favorable physicochemical properties, metabolic stability, and ability to engage in key hydrogen bonding interactions. The addition of a propargyl group (prop-2-yn-1-yl) introduces a reactive alkyne handle, opening avenues for covalent modification or click chemistry applications, making N-(prop-2-yn-1-yl)morpholine-4-carboxamide a molecule of significant interest.

Understanding the molecule's solid-state conformation, intermolecular interactions, and packing arrangement is paramount. This knowledge, derived from single-crystal X-ray diffraction (SC-XRD), directly informs:

  • Structure-Activity Relationships (SAR): Validating the conformation predicted by computational models.

  • Pharmacophore Modeling: Defining the precise spatial arrangement of functional groups.

  • Crystal Engineering: Controlling polymorphism, which can impact solubility, stability, and bioavailability.

This guide provides the complete experimental blueprint for obtaining and analyzing this critical data.

Synthesis and Crystallization: From Powder to Diffraction-Quality Crystal

The first and often most challenging step is obtaining a single crystal of sufficient size and quality. This begins with the synthesis of high-purity material.

Synthesis Protocol

The title compound can be synthesized via a straightforward nucleophilic acyl substitution reaction.

Reaction Scheme: Morpholine reacts with propargyl isocyanate in an appropriate solvent to yield the desired product.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of morpholine (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) under a nitrogen atmosphere at 0 °C, add propargyl isocyanate (1.1 eq) dropwise.

  • Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Purification: Upon completion, concentrate the mixture under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield N-(prop-2-yn-1-yl)morpholine-4-carboxamide as a pure, typically white, crystalline solid.

  • Characterization: Confirm the identity and purity of the bulk material using standard techniques (¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry) before proceeding.

The Art of Crystallization

Growing diffraction-quality crystals is an empirical science that requires screening various conditions. The goal is to allow molecules to slowly and orderly arrange themselves into a well-defined crystal lattice.

Causality: Rapid precipitation from a supersaturated solution leads to amorphous powder or poorly-ordered microcrystals. Slowing the process of solvent evaporation or changing solvent polarity gently pushes the system towards thermodynamic equilibrium, favoring the formation of a single, large crystal.

Screening Methodologies:

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethyl acetate, acetone, or methanol) to near-saturation in a vial. Loosely cap the vial to allow the solvent to evaporate over several days to weeks.

  • Vapor Diffusion (Hanging Drop or Sitting Drop): Dissolve the compound in a good solvent (the "drop"). Place this drop in a sealed chamber containing a larger reservoir of a poor solvent (the "precipitant"), in which the compound is insoluble. The vapor from the precipitant slowly diffuses into the drop, reducing the solubility of the compound and inducing crystallization.

  • Solvent Layering: Carefully layer a poor solvent on top of a concentrated solution of the compound in a good solvent. Crystals may form at the interface over time.

A recommended starting point for this molecule would be dissolving it in ethyl acetate and allowing for slow evaporation at room temperature.

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

Once a suitable crystal (typically 0.1-0.3 mm in size with sharp edges) is obtained, it is mounted on a goniometer and subjected to X-ray analysis.

Experimental Workflow Diagram

G cluster_prep Crystal Preparation cluster_data Data Collection cluster_process Data Processing & Refinement Synth Synthesis & Purification Crystal Grow Single Crystal Synth->Crystal High-purity sample Mount Mount Crystal on Goniometer Crystal->Mount Select ~0.2mm crystal Screen Unit Cell Screening Mount->Screen Collect Full Data Collection (e.g., 180° scan) Screen->Collect Determine lattice & strategy Integrate Integrate Reflections (h, k, l, Intensity) Collect->Integrate Solve Solve Phase Problem (e.g., Direct Methods) Integrate->Solve Refine Refine Atomic Model (Positions, Thermal Parameters) Solve->Refine Build initial model Validate Validate & checkCIF Refine->Validate Check R-factors Deposition Deposit to CCDC/PDB Validate->Deposition Generate CIF file

Caption: Workflow for Crystal Structure Determination.

Step-by-Step Data Collection Protocol
  • Mounting: The selected crystal is mounted on a cryoloop and flash-cooled to 100 K (-173 °C) in a stream of nitrogen gas.

    • Expertise: Cryo-cooling minimizes thermal vibrations of the atoms and reduces radiation damage from the X-ray beam, resulting in higher-quality diffraction data.

  • Instrumentation: Data is collected on a modern diffractometer, such as a Bruker D8 VENTURE, equipped with a microfocus X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) and a sensitive photon-counting detector.

  • Unit Cell Determination: A short series of initial frames (e.g., 10-20 frames) are collected to locate diffraction spots. The positions of these spots are used by the software to determine the crystal's lattice parameters (a, b, c, α, β, γ) and Bravais lattice.

  • Data Collection Strategy: Based on the determined crystal system, the software calculates an optimal strategy to collect a complete and redundant dataset. This typically involves a series of scans (runs) where the crystal is rotated through different angles (e.g., omega and phi scans).

  • Data Integration and Scaling: After collection, the raw diffraction images are processed. The software integrates the intensity of each reflection spot, applies corrections for experimental factors (like Lorentz and polarization effects), and scales the data to create a final reflection file.

Structure Solution, Refinement, and Validation

This phase transforms the list of reflection intensities into a final, validated 3D model of the molecule.

Structure Solution and Refinement Pathway

G node_data Reflection Data h, k, l, I, σ(I) node_solve Structure Solution Phase Problem Direct Methods or Patterson node_data->node_solve:f0 node_map Electron Density Map Fourier Synthesis node_solve:f1->node_map:f0 Estimate Phases node_model Initial Model Atom Assignment node_map:f1->node_model:f0 Interpret Peaks node_refine Least-Squares Refinement Minimize (F_obs² - F_calc²) R-factor node_model:f1->node_refine:f0 Calculate F_calc node_refine:f2->node_map:f0 Improve Phases (Iterative Process) node_final Final Validated Model Anisotropic Displacement Parameters Hydrogen Atoms Located node_refine->node_final

Caption: From Diffraction Data to a Refined Molecular Model.

Protocol:

  • Structure Solution: The "phase problem" is the central challenge: the detector measures intensities (amplitudes) but not the phase of the X-rays. Programs like SHELXT or Olex2 use direct methods to calculate initial phase estimates.

  • Model Building: These phases are used to generate an initial electron density map. The crystallographer identifies atomic positions within this map and builds an initial molecular model.

  • Refinement: The model is refined using a least-squares minimization algorithm (e.g., in SHELXL). This process iteratively adjusts atomic parameters (positional coordinates, thermal displacement parameters) to improve the agreement between the observed structure factors (|F_obs|) and the calculated structure factors (|F_calc|) based on the model. The quality of this agreement is measured by the R-factor (R1). A good final R1 value is typically below 5% (0.05).

  • Validation: The final model is rigorously checked for geometric and crystallographic consistency using tools like checkCIF. This process is a self-validating system to ensure the trustworthiness of the reported structure.

Hypothetical Data and Analysis

Assuming a successful experiment, the following tables summarize the kind of data that would be generated for N-(prop-2-yn-1-yl)morpholine-4-carboxamide.

Table 1: Crystal Data and Structure Refinement Details (Example)

ParameterValue (Hypothetical)
Empirical formulaC₈H₁₂N₂O₂
Formula weight168.19 g/mol
Temperature100(2) K
Wavelength (Mo Kα)0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 8.51 Å, b = 10.23 Å, c = 9.88 Å
α = 90°, β = 105.4°, γ = 90°
Volume828.1 ų
Z (molecules/unit cell)4
Density (calculated)1.348 Mg/m³
Absorption coefficient0.098 mm⁻¹
F(000)360
Crystal size0.25 x 0.20 x 0.15 mm³
Theta range for data collection2.5° to 28.0°
Reflections collected8450
Independent reflections1910 [R(int) = 0.035]
Completeness to theta = 25.24°99.8 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / params1910 / 0 / 110
Goodness-of-fit on F²1.05
Final R indices [I > 2σ(I)]R1 = 0.041, wR2 = 0.105
R indices (all data)R1 = 0.052, wR2 = 0.118
Largest diff. peak and hole0.35 and -0.21 e.Å⁻³

Analysis of Structural Features:

  • Conformation: The analysis would reveal the precise chair conformation of the morpholine ring and the torsion angles defining the orientation of the propargyl group.

  • Intermolecular Interactions: A key part of the analysis is identifying non-covalent interactions that stabilize the crystal packing. In this case, one would expect to find N-H···O=C hydrogen bonds between the amide groups of adjacent molecules, forming chains or dimers. The terminal alkyne C-H may also act as a weak hydrogen bond donor.

  • Packing: The space group (e.g., P2₁/c) and unit cell parameters dictate how molecules pack in three dimensions. This information is crucial for understanding polymorphism and predicting material properties.

Data Deposition and Trustworthiness

To ensure scientific integrity and allow for verification by the global research community, the final crystallographic data should be deposited in a public repository.

  • Standard: The International Union of Crystallography (IUCr) sets the standards for crystallographic reporting.

  • Action: A Crystallographic Information File (CIF) is generated by the refinement software. This file contains all relevant information about the experiment and the final structure.

  • Deposition: The CIF file is deposited with the Cambridge Crystallographic Data Centre (CCDC). Upon deposition, a unique CCDC number is assigned, which should be cited in any publication describing the structure. This makes the data fully verifiable and accessible.

Conclusion

Determining the crystal structure of a novel compound like N-(prop-2-yn-1-yl)morpholine-4-carboxamide is a meticulous process that bridges synthetic chemistry, physics, and data analysis. By following a robust, well-documented workflow, researchers can obtain high-quality, trustworthy data that is foundational for rational drug design and materials science. This guide outlines the critical steps and expert rationale necessary to transform a synthesized powder into a fully elucidated and validated three-dimensional molecular structure, providing the definitive architectural information required for advanced research and development.

References

  • General Crystallography Principles: "Crystal Structure Refinement: A Crystallographer's Guide to SHELXL." Müller, P. (ed.). (2006). Oxford University Press. URL: https://global.oup.com/academic/product/crystal-structure-refinement-9780198570769
  • Crystallization Techniques: "Crystal Growth of Organic Materials." Myerson, A. S., Green, D. A., & Meen, P. (Eds.). (1996). American Chemical Society. URL: https://pubs.acs.org/isbn/9780841233827
  • Data Deposition and Validation: Cambridge Crystallographic Data Centre (CCDC). "Deposit a Structure." URL: https://www.ccdc.cam.ac.uk/deposit
  • Software for Structure Solution and Refinement: "SHELX - A set of programs for crystal structure determination." Sheldrick, G. M. (2015). Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. URL: https://journals.iucr.org/a/issues/2015/01/00/a27220/
  • Diffractometer Manufacturer (Example): Bruker AXS GmbH. "D8 VENTURE." URL: https://www.bruker.com/en/products-and-solutions/diffractometers-and-x-ray-microscopes/single-crystal-x-ray-diffractometers/d8-venture.html

Protocols & Analytical Methods

Method

Application Note: Bioorthogonal CuAAC Conjugation of N-(prop-2-yn-1-yl)morpholine-4-carboxamide

Executive Summary & Strategic Rationale In modern drug discovery and bioconjugation, the morpholine ring is recognized as a privileged pharmacophore. It is frequently incorporated into lead compounds to enhance aqueous s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In modern drug discovery and bioconjugation, the morpholine ring is recognized as a privileged pharmacophore. It is frequently incorporated into lead compounds to enhance aqueous solubility, improve metabolic stability, and establish critical hydrogen-bonding interactions within kinase hinge regions .

N-(prop-2-yn-1-yl)morpholine-4-carboxamide merges this valuable morpholine-urea scaffold with a terminal propargyl group. This structural design transforms the pharmacophore into a highly reactive bioorthogonal handle, primed for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This application note establishes a self-validating, highly optimized protocol for conjugating this alkyne to azide-functionalized targets (e.g., proteins, oligonucleotides, or PROTAC linkers) using a THPTA-stabilized catalytic system.

Mechanistic Causality & Catalyst Architecture

Traditional click chemistry relies on Cu(I) to catalyze the 1,3-dipolar cycloaddition between an azide and an alkyne. However, free Cu(I) is thermodynamically unstable in aqueous environments and rapidly disproportionates or oxidizes, generating reactive oxygen species (ROS) that degrade sensitive biomolecules .

To engineer a robust and non-destructive reaction, this protocol utilizes a highly structured catalyst architecture:

  • The Stabilizer (THPTA): Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a highly water-soluble chelating ligand. By occupying the coordination sphere of the copper ion, THPTA blocks the bioavailability of Cu(I) to catalyze ROS formation, effectively shielding proteins and nucleic acids from oxidative cleavage .

  • The Reductant (Sodium Ascorbate): Cu(I) is generated in situ via the reduction of Cu(II) sulfate by sodium ascorbate. Ascorbate is supplied in stoichiometric excess to continuously regenerate Cu(I) and maintain a strictly reducing environment throughout the reaction lifecycle .

Quantitative Reaction Parameters

The stoichiometry of the CuAAC reaction must be dynamically adjusted based on the nature of the target. The table below summarizes the critical parameters and the causality behind these experimental choices.

ParameterSmall Molecule ConjugationBioconjugation (Proteins/Oligos)Causal Rationale
Alkyne:Azide Ratio 1.1 : 1.05.0 : 1.0Biomolecules at low concentrations require an excess of the alkyne to drive pseudo-first-order reaction kinetics.
CuSO₄ Concentration 1 - 5 mol %100 - 500 µMLower absolute copper concentrations in bioconjugation prevent heavy-metal-induced protein precipitation.
THPTA:Cu Ratio 1 : 15 : 1A massive ligand excess ensures strict coordination, eliminating free Cu(I) and preventing ROS degradation.
Ascorbate:Cu Ratio 5 : 110 : 1Excess reductant is required to maintain the Cu(I) state in oxygenated aqueous biological buffers.
Solvent System t-BuOH / Water (1:1)PBS (pH 7.4) / <5% DMSOBiological targets require physiological pH; the morpholine alkyne is delivered via a minimal DMSO spike.

Visualization: CuAAC Conjugation Workflow

CuAAC_Workflow cluster_catalyst Catalyst Activation Phase cluster_reaction Bioorthogonal Conjugation Phase Cu CuSO4 (Cu²⁺) 20 mM Stock Complex Cu(II)-THPTA Complex (1:5 Molar Ratio) Cu->Complex Ligand THPTA Ligand 100 mM Stock Ligand->Complex ActiveCu Active Cu(I)-THPTA Catalyst Complex->ActiveCu Reduction by Ascorbate Ascorbate Sodium Ascorbate (Fresh Reductant) Ascorbate->ActiveCu Product 1,2,3-Triazole Morpholine Conjugate ActiveCu->Product Catalysis Alkyne N-(prop-2-yn-1-yl) morpholine-4-carboxamide Alkyne->Product CuAAC Azide Azide-Functionalized Target (e.g., Protein) Azide->Product CuAAC

Fig 1: CuAAC workflow demonstrating catalyst pre-complexation and bioorthogonal conjugation.

Self-Validating Experimental Protocol

This protocol is designed for the bioconjugation of N-(prop-2-yn-1-yl)morpholine-4-carboxamide to an azide-modified protein at a 1 mL scale. The workflow incorporates visual and procedural checkpoints to guarantee scientific integrity.

Phase 1: Reagent Preparation
  • Alkyne Stock: Dissolve N-(prop-2-yn-1-yl)morpholine-4-carboxamide in anhydrous DMSO to a concentration of 10 mM.

  • Azide Target: Ensure the azide-modified protein is in a compatible buffer (e.g., 100 mM Sodium Phosphate, pH 7.4) at 50 µM. Avoid buffers containing EDTA or DTT, which strip or reduce copper.

  • Catalyst Stocks: Prepare 20 mM CuSO₄·5H₂O and 100 mM THPTA in Milli-Q water.

  • Reductant Stock: Prepare 100 mM Sodium Ascorbate in Milli-Q water. Critical Causality: This must be prepared immediately before use. Ascorbate oxidizes rapidly in air; degraded ascorbate will fail to reduce Cu(II), halting the reaction.

Phase 2: Catalyst Pre-complexation (The Integrity Check)
  • In a standard microcentrifuge tube, combine 5 µL of 20 mM CuSO₄ with 5 µL of 100 mM THPTA.

  • Vortex briefly and incubate at room temperature for 5 minutes.

  • Self-Validation Checkpoint: The solution must turn a distinct, brilliant blue . This color change confirms the successful chelation of Cu(II) by THPTA. Never add uncomplexed copper directly to a protein solution.

Phase 3: Reaction Assembly

Order of addition is strictly enforced to prevent premature catalyst degradation.

  • To 900 µL of the Azide-protein solution (50 µM), add 10 µL of the 10 mM Alkyne stock. Vortex gently. (Final Alkyne concentration: 100 µM; 2 molar equivalents).

  • Add 10 µL of the pre-complexed Cu(II)-THPTA mixture.

  • Initiation: Add 50 µL of the freshly prepared 100 mM Sodium Ascorbate (Final concentration: 5 mM).

  • Cap the vial to minimize oxygen exposure. Mix by gentle end-over-end rotation (do not vortex vigorously, as this introduces oxygen and denatures proteins) for 1 hour at room temperature.

Phase 4: Workup and Purification
  • Quench the reaction by adding 1 mM EDTA (optional, to strip copper) or proceed directly to purification.

  • Purify the morpholine-conjugated protein using Size Exclusion Chromatography (SEC) (e.g., a PD-10 desalting column) equilibrated with PBS to remove the catalyst and unreacted alkyne.

Analytical Validation & Troubleshooting

  • Incomplete Conjugation (Observed via LC-MS): Usually caused by oxidized sodium ascorbate or dissolved oxygen outcompeting the reductant. Solution: Degas the reaction buffer with argon prior to assembly and ensure the ascorbate is freshly weighed.

  • Protein Precipitation: Indicates either solvent shock or free copper toxicity. Solution: Ensure the DMSO concentration remains below 5% v/v. Verify that the THPTA:Cu ratio is strictly maintained at ≥5:1 to prevent heavy metal aggregation.

References

  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation, National Center for Biotechnology Information (NIH),[Link]

  • Glen Report 26.15 - New Product - THPTA - A Water Soluble Click Ligand, Glen Research,[Link]

  • Morpholine Derivatives in Agrochemical Discovery and Development, ACS Publications,[Link]

Application

Application Notes and Protocols for the Synthesis of N-(prop-2-yn-1-yl)morpholine-4-carboxamide from Morpholine

Abstract This document provides a comprehensive, step-by-step guide for the synthesis of N-(prop-2-yn-1-yl)morpholine-4-carboxamide, a valuable building block in medicinal chemistry and drug development. The protocol is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, step-by-step guide for the synthesis of N-(prop-2-yn-1-yl)morpholine-4-carboxamide, a valuable building block in medicinal chemistry and drug development. The protocol is designed for researchers, scientists, and drug development professionals, offering a detailed two-step synthetic route starting from readily available morpholine. This application note emphasizes the underlying chemical principles, safety considerations, and analytical validation of the synthetic process, ensuring a reproducible and reliable procedure. The described methodology first involves the conversion of morpholine to the key intermediate, morpholine-4-carbonyl chloride, followed by its reaction with propargylamine to yield the target compound.

Introduction

The morpholine scaffold is a ubiquitous structural motif in a vast array of biologically active compounds, prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility.[1] The incorporation of a propargyl group introduces a versatile alkyne functionality, which can be readily modified using "click" chemistry or other alkyne-based transformations, making N-(prop-2-yn-1-yl)morpholine-4-carboxamide a highly sought-after intermediate for the synthesis of compound libraries and complex molecular architectures. This guide provides a detailed and validated protocol for the synthesis of this compound, designed to be both informative for experienced researchers and accessible to those new to the field.

Synthetic Strategy

The synthesis of N-(prop-2-yn-1-yl)morpholine-4-carboxamide from morpholine is most effectively achieved through a two-step process. This strategy was chosen for its reliability and the commercial availability of the starting materials.

Overall Synthetic Scheme:

Synthetic Pathway Morpholine Morpholine Step1 Step 1: Acylation Morpholine->Step1 Intermediate Morpholine-4-carbonyl chloride Step1->Intermediate Triphosgene, Et3N DCM, 0 °C to rt Step2 Step 2: Amidation Intermediate->Step2 FinalProduct N-(prop-2-yn-1-yl)morpholine- 4-carboxamide Step2->FinalProduct Propargylamine, Et3N DCM, 0 °C to rt

Caption: Two-step synthesis of the target compound from morpholine.

The first step involves the acylation of morpholine to form the reactive intermediate, morpholine-4-carbonyl chloride. This is a crucial activation step, converting the relatively unreactive secondary amine into a highly electrophilic species. The second step is a nucleophilic acyl substitution reaction where propargylamine displaces the chloride from the carbonyl group, forming the stable carboxamide bond and yielding the final product.

PART 1: Synthesis of Morpholine-4-carbonyl chloride (Intermediate)

Principle and Mechanistic Insight

The conversion of morpholine to its carbonyl chloride derivative is a classic example of nucleophilic substitution at a carbonyl carbon. In this protocol, triphosgene (bis(trichloromethyl) carbonate) is used as a safer and more easily handled alternative to phosgene gas. Triphosgene, in the presence of a base like triethylamine (Et3N), generates phosgene in situ. The nitrogen atom of morpholine acts as a nucleophile, attacking one of the carbonyl carbons of the in situ generated phosgene. The reaction proceeds through a tetrahedral intermediate, which then collapses to eliminate a chloride ion, forming the desired morpholine-4-carbonyl chloride. The triethylamine serves to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
Morpholine87.125.0 g57.4
Triphosgene296.756.8 g22.9
Triethylamine (Et3N)101.1912.8 mL91.8
Dichloromethane (DCM)-150 mL-
Deionized Water-100 mL-
Anhydrous Sodium Sulfate-As needed-

Procedure:

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add triphosgene (6.8 g, 22.9 mmol) and 100 mL of anhydrous dichloromethane (DCM).

  • Cooling: Cool the flask to 0 °C in an ice bath.

  • Addition of Morpholine: In a separate beaker, dissolve morpholine (5.0 g, 57.4 mmol) in 50 mL of anhydrous DCM. Transfer this solution to the dropping funnel and add it dropwise to the triphosgene solution over 30 minutes with vigorous stirring.

  • Addition of Triethylamine: After the addition of morpholine is complete, add triethylamine (12.8 mL, 91.8 mmol) dropwise to the reaction mixture over 20 minutes, ensuring the temperature remains at 0 °C.

  • Reaction Progression: Once the additions are complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 3 hours.

  • Work-up: Quench the reaction by slowly adding 100 mL of deionized water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield morpholine-4-carbonyl chloride as a pale yellow oil.

Safety Precautions:

  • Triphosgene is a toxic substance and a source of phosgene. Handle it with extreme caution in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a fume hood.

  • The reaction is exothermic. Maintain the recommended temperature during the addition of reagents.

PART 2: Synthesis of N-(prop-2-yn-1-yl)morpholine-4-carboxamide (Final Product)

Principle and Mechanistic Insight

This step is an example of the Schotten-Baumann reaction, which is a method for synthesizing amides from amines and acyl chlorides.[2][3][4] The reaction proceeds via a nucleophilic acyl substitution mechanism. The primary amine of propargylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of morpholine-4-carbonyl chloride. This leads to the formation of a tetrahedral intermediate, which then collapses, eliminating a chloride ion to form the stable amide bond. Triethylamine is again used as a base to neutralize the HCl generated during the reaction, preventing the protonation of the propargylamine and driving the equilibrium towards the product.[5]

Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
Morpholine-4-carbonyl chloride149.587.0 g46.8
Propargylamine55.082.8 g50.8
Triethylamine (Et3N)101.197.8 mL56.2
Dichloromethane (DCM)-150 mL-
Deionized Water-100 mL-
Anhydrous Sodium Sulfate-As needed-

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve morpholine-4-carbonyl chloride (7.0 g, 46.8 mmol) in 100 mL of anhydrous DCM.

  • Cooling: Cool the flask to 0 °C in an ice bath.

  • Addition of Propargylamine and Triethylamine: In a separate beaker, mix propargylamine (2.8 g, 50.8 mmol) and triethylamine (7.8 mL, 56.2 mmol) in 50 mL of anhydrous DCM. Transfer this solution to the dropping funnel and add it dropwise to the morpholine-4-carbonyl chloride solution over 30 minutes with vigorous stirring.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4 hours.

  • Work-up: Add 100 mL of deionized water to the reaction mixture. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer with 50 mL of 1 M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford N-(prop-2-yn-1-yl)morpholine-4-carboxamide as a white to off-white solid.

Safety Precautions:

  • Propargylamine is a flammable and toxic liquid. Handle with care in a well-ventilated fume hood and wear appropriate PPE. [3][4]

  • Morpholine-4-carbonyl chloride is a corrosive and moisture-sensitive compound. Handle in a dry environment and avoid contact with skin and eyes.

  • The reaction should be performed in a well-ventilated fume hood.

Characterization and Validation

The structure and purity of the synthesized N-(prop-2-yn-1-yl)morpholine-4-carboxamide should be confirmed by standard analytical techniques.

Expected Analytical Data:

TechniqueExpected Results
¹H NMR (CDCl₃, 400 MHz)δ (ppm): ~4.0 (d, 2H, -CH₂-C≡CH), ~3.7 (t, 4H, -CH₂-O-CH₂-), ~3.3 (t, 4H, -CH₂-N-CH₂-), ~2.2 (t, 1H, -C≡CH)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): ~158 (C=O), ~80 (-C≡CH), ~71 (-C≡CH), ~66 (-CH₂-O-CH₂-), ~44 (-CH₂-N-CH₂-), ~30 (-CH₂-C≡CH)
FT-IR (KBr, cm⁻¹)ν: ~3300 (alkyne C-H), ~3250 (N-H), ~2120 (C≡C), ~1640 (C=O amide I), ~1115 (C-O-C)
Mass Spec. (ESI-MS)m/z: [M+H]⁺ calculated for C₈H₁₃N₂O₂⁺: 169.10, found: 169.1

Workflow for Product Analysis:

Analysis Workflow CrudeProduct Crude Product Purification Column Chromatography CrudeProduct->Purification PureProduct Pure Product Purification->PureProduct Analysis Analytical Techniques PureProduct->Analysis H_NMR ¹H NMR Analysis->H_NMR C_NMR ¹³C NMR Analysis->C_NMR IR FT-IR Analysis->IR MS Mass Spectrometry Analysis->MS DataValidation Data Validation & Structure Confirmation H_NMR->DataValidation C_NMR->DataValidation IR->DataValidation MS->DataValidation

Caption: Workflow for purification and analysis of the final product.

Conclusion

This application note provides a detailed, reliable, and scientifically grounded protocol for the two-step synthesis of N-(prop-2-yn-1-yl)morpholine-4-carboxamide from morpholine. By following the outlined procedures and adhering to the specified safety precautions, researchers can confidently prepare this versatile building block for applications in drug discovery and organic synthesis. The comprehensive characterization data serves as a benchmark for product validation, ensuring the integrity of the synthesized compound.

References

  • Grokipedia. Schotten–Baumann reaction.

  • SATHEE JEE. Chemistry Schotten Baumann Reaction.

  • Testbook. Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses.

  • Benchchem. Application Notes and Protocols for the Schotten-Baumann Reaction with 3,4,5-Trimethoxybenzoyl Chloride.

  • Scribd. Schotten–Baumann Reaction Guide.

  • ECHEMI. Propargylamine SDS, 2450-71-7 Safety Data Sheets.

  • TCI Chemicals. SAFETY DATA SHEET: Propargylamine.

  • Fisher Scientific. SAFETY DATA SHEET: 4-(2-Chloroethyl)morpholine hydrochloride.

  • PENTA. Morpholine - SAFETY DATA SHEET.

  • Frontiers in Chemistry. Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine.

Sources

Method

Application Notes &amp; Protocols: N-(prop-2-yn-1-yl)morpholine-4-carboxamide as a Versatile Building Block in Modern Drug Discovery

Abstract In the landscape of contemporary medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. N-(prop-2-yn-1-yl)morpholine-4-carboxa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of contemporary medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. N-(prop-2-yn-1-yl)morpholine-4-carboxamide emerges as a preeminent scaffold, ingeniously combining two moieties of high strategic value: the privileged morpholine ring and the functionally versatile terminal alkyne. The morpholine component is widely recognized for its capacity to enhance physicochemical and pharmacokinetic properties, such as aqueous solubility, metabolic stability, and bioavailability, often leading to improved drug-like characteristics.[1][2][3][4] Concurrently, the propargyl group provides a reactive handle for a suite of powerful bioorthogonal and carbon-carbon bond-forming reactions. This guide provides an in-depth exploration of this building block, detailing its synthesis and offering field-proven protocols for its application in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Sonogashira coupling, and its conceptual use in the design of covalent inhibitors.

Introduction: A Bifunctional Scaffold for Accelerated Drug Discovery

The design of N-(prop-2-yn-1-yl)morpholine-4-carboxamide is a deliberate convergence of two pillars of medicinal chemistry.

  • The Morpholine Ring: A "Privileged" Pharmacokinetic Enhancer: The morpholine heterocycle is a mainstay in drug design, featured in numerous approved drugs.[1][5] Its inclusion is often a strategic choice to mitigate metabolic liabilities and improve aqueous solubility and cell permeability.[3][4] The oxygen atom can act as a hydrogen bond acceptor, while the nitrogen's basicity (pKa ~8.5 for morpholine itself) is often attenuated in the carboxamide, providing a neutral, polar group that favorably influences a compound's overall property profile.[4][6]

  • The Propargyl Group: A Gateway to Chemical Diversity: The terminal alkyne of the propargyl group is a highly versatile functional moiety. It is the key substrate for the Nobel Prize-winning "Click Chemistry," allowing for the rapid and efficient assembly of complex molecules under mild, aqueous conditions.[7][8] Furthermore, it serves as a critical partner in palladium-catalyzed cross-coupling reactions and can function as a "warhead" in targeted covalent inhibitors, forming irreversible bonds with specific amino acid residues in a protein target.[9]

By uniting these features, N-(prop-2-yn-1-yl)morpholine-4-carboxamide offers a streamlined approach to generating libraries of diverse, drug-like molecules with desirable pharmacokinetic properties built-in from the start.

Synthesis of N-(prop-2-yn-1-yl)morpholine-4-carboxamide

The synthesis of the title compound is a robust and scalable process, typically achieved via a Schotten-Baumann-type acylation reaction. This protocol details the reaction between propargylamine and morpholine-4-carbonyl chloride.

Protocol 2.1: Synthesis via Acylation

This protocol describes the synthesis on a 10 mmol scale.

Materials & Reagents

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/VolumeStoichiometry
Propargylamine55.0810.00.55 g (0.63 mL)1.0 eq
Morpholine-4-carbonyl chloride149.5810.01.50 g1.0 eq
Triethylamine (TEA)101.1912.01.21 g (1.67 mL)1.2 eq
Dichloromethane (DCM)--50 mLSolvent
Saturated aq. NaHCO₃--30 mLWork-up
Brine--30 mLWork-up
Anhydrous MgSO₄---Drying Agent

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add propargylamine (1.0 eq) and dichloromethane (30 mL). Cool the flask to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (1.2 eq) to the solution.

  • Acylation: Dissolve morpholine-4-carbonyl chloride (1.0 eq) in dichloromethane (20 mL). Add this solution dropwise to the cooled reaction mixture over 20 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (propargylamine) is consumed.

  • Work-up: Quench the reaction by adding 30 mL of water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (1 x 30 mL) and brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield N-(prop-2-yn-1-yl)morpholine-4-carboxamide as a white solid.

Expected Characterization Data:

  • ¹H NMR: Peaks corresponding to the morpholine protons, the methylene protons adjacent to the amide and alkyne, and the terminal alkyne proton.

  • ¹³C NMR: Resonances for the morpholine carbons, the amide carbonyl, the methylene carbon, and the two sp-hybridized alkyne carbons.

  • MS (ESI+): [M+H]⁺ corresponding to the molecular weight of the product (C₈H₁₂N₂O₂).

cluster_reagents Reagents cluster_workflow Workflow Propargylamine Propargylamine Setup 1. Combine Propargylamine, TEA, and DCM at 0 °C Propargylamine->Setup Morpholine_COCl Morpholine-4-carbonyl chloride Addition 2. Add Morpholine-4-carbonyl chloride solution dropwise Morpholine_COCl->Addition TEA Triethylamine (Base) TEA->Setup DCM DCM (Solvent) DCM->Setup Setup->Addition React 3. Stir at Room Temperature for 4h Addition->React Workup 4. Aqueous Work-up (NaHCO₃, Brine) React->Workup Purify 5. Dry, Concentrate, and Purify via Chromatography Workup->Purify Product N-(prop-2-yn-1-yl)morpholine- 4-carboxamide Purify->Product

Caption: Synthetic workflow for N-(prop-2-yn-1-yl)morpholine-4-carboxamide.

Application in Lead Generation and Optimization

The true power of this building block lies in the strategic application of its terminal alkyne. The following sections provide protocols for key transformations.

Application: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Click chemistry is a cornerstone of modern drug discovery, enabling the rapid and efficient covalent linking of two molecular fragments.[8][10] The CuAAC reaction is highly specific, high-yielding, and tolerant of a vast array of functional groups, making it ideal for creating large libraries of compounds for screening.[7] The resulting 1,2,3-triazole linker is metabolically robust and can act as a hydrogen bond acceptor and dipole, often mimicking the spatial and electronic properties of an amide bond.[10]

Protocol 3.1.1: General Procedure for CuAAC

This protocol describes a typical reaction with a generic organic azide (R-N₃).

Materials & Reagents

ReagentRoleStoichiometry
N-(prop-2-yn-1-yl)morpholine-4-carboxamideAlkyne Substrate1.0 eq
Organic Azide (R-N₃)Azide Substrate1.0-1.1 eq
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)Catalyst Precursor0.05 eq (5 mol%)
Sodium AscorbateReducing Agent0.10 eq (10 mol%)
t-Butanol/Water (1:1)Solvent-

Step-by-Step Procedure:

  • Setup: In a vial, dissolve N-(prop-2-yn-1-yl)morpholine-4-carboxamide (1.0 eq) and the organic azide (1.1 eq) in a 1:1 mixture of t-butanol and water.

  • Catalyst Preparation: In a separate small vial, prepare fresh solutions of CuSO₄·5H₂O (e.g., 0.1 M in water) and sodium ascorbate (e.g., 0.2 M in water).

  • Reaction Initiation: To the stirring substrate solution, add the sodium ascorbate solution (0.10 eq) followed by the CuSO₄·5H₂O solution (0.05 eq). The solution may turn pale yellow/green.

  • Reaction: Stir the reaction vigorously at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting materials.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired 1,4-disubstituted triazole.

Alkyne N-(prop-2-yn-1-yl)morpholine- 4-carboxamide ReactionVial Combine Substrates and Solvents Alkyne->ReactionVial Azide Organic Azide (R-N₃) Azide->ReactionVial Catalyst CuSO₄ / Na-Ascorbate (in situ Cu(I) generation) AddCatalyst Add Catalyst System Catalyst->AddCatalyst Solvent tBuOH / H₂O Solvent->ReactionVial ReactionVial->AddCatalyst Stir Stir at RT 12-24h AddCatalyst->Stir Product 1,4-Disubstituted Triazole Product Stir->Product

Caption: General workflow for a CuAAC "Click" reaction.

Application: Sonogashira Cross-Coupling

The Sonogashira coupling is a powerful method for forming C(sp)-C(sp²) bonds, linking the terminal alkyne of our building block directly to aryl or vinyl halides. This reaction is indispensable for synthesizing compounds where a rigid linker to an aromatic system is required, a common motif in kinase inhibitors and other targeted therapies.

Protocol 3.2.1: General Procedure for Sonogashira Coupling

This protocol describes a reaction with a generic aryl iodide (Ar-I).

Materials & Reagents

ReagentRoleStoichiometry
N-(prop-2-yn-1-yl)morpholine-4-carboxamideAlkyne Substrate1.2 eq
Aryl Halide (Ar-X, X=I or Br)Coupling Partner1.0 eq
Pd(PPh₃)₄ or PdCl₂(PPh₃)₂Palladium Catalyst0.02-0.05 eq
Copper(I) Iodide (CuI)Co-catalyst0.04-0.10 eq
Triethylamine (TEA) or Diisopropylamine (DIPA)Base and Solvent-

Step-by-Step Procedure:

  • Inert Atmosphere: Set up a Schlenk flask under an inert atmosphere (Nitrogen or Argon).

  • Reagent Addition: To the flask, add the aryl halide (1.0 eq), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and copper(I) iodide (6 mol%).

  • Solvent and Substrate: Add degassed solvent (e.g., TEA or THF/DIPA). Add N-(prop-2-yn-1-yl)morpholine-4-carboxamide (1.2 eq).

  • Reaction: Stir the mixture at the appropriate temperature (typically room temperature to 60 °C) for 2-18 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Once complete, cool the reaction to room temperature and filter it through a pad of Celite to remove the catalyst. Rinse the pad with an organic solvent (e.g., ethyl acetate).

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography to yield the coupled product.

cluster_reactants Reactants cluster_catalysts Catalytic System Alkyne N-(prop-2-yn-1-yl)morpholine- 4-carboxamide (1.2 eq) Product Aryl-Alkynyl Product Alkyne->Product Inert Atmosphere RT to 60 °C ArylHalide Aryl Halide (Ar-X) (1.0 eq) ArylHalide->Product Inert Atmosphere RT to 60 °C Catalyst Pd Catalyst (2-5 mol%) Catalyst->Product Inert Atmosphere RT to 60 °C CoCatalyst Cu(I) Iodide (4-10 mol%) CoCatalyst->Product Inert Atmosphere RT to 60 °C Base Amine Base (e.g., TEA) (Solvent) Base->Product Inert Atmosphere RT to 60 °C

Caption: Key components of the Sonogashira cross-coupling reaction.

Application: Conceptual Use as a Covalent Warhead

The development of targeted covalent inhibitors has seen a resurgence due to their potential for increased potency, prolonged duration of action, and ability to overcome drug resistance.[9] The propargyl amide moiety can serve as a latent electrophile, or "warhead." While unreactive toward most biological nucleophiles, it can be positioned by the rest of the molecule to react with a specific, highly nucleophilic residue (commonly cysteine) within a protein's binding site.

Conceptual Workflow for Covalent Inhibitor Discovery:

  • Target Identification: Identify a protein of interest with a suitably located nucleophilic amino acid (e.g., a non-catalytic cysteine) in or near the desired binding pocket.

  • Computational Docking: Model N-(prop-2-yn-1-yl)morpholine-4-carboxamide-derived fragments into the binding site to assess the proximity of the terminal alkyne to the target nucleophile.

  • Fragment Elaboration: Synthesize a focused library of compounds where the morpholine-carboxamide fragment is linked to scaffolds known to bind the target protein, using reactions like those described above (CuAAC, Sonogashira).

  • Biochemical Screening: Screen the library for covalent modification of the target protein. This is often done using intact protein mass spectrometry, which can detect the mass shift corresponding to the addition of the inhibitor.

  • Hit-to-Lead Optimization: Modify promising hits to improve binding affinity (non-covalent interactions), reactivity (tuning the warhead), and overall drug-like properties.

Target Identify Target Protein with Nucleophile (e.g., Cys) Docking In Silico Docking of Propargyl Fragments Target->Docking Synthesis Synthesize Focused Library (via Click, Sonogashira, etc.) Docking->Synthesis Screening Screen for Covalent Modification (e.g., Intact Protein MS) Synthesis->Screening Optimization Hit-to-Lead Optimization (Affinity, Reactivity, ADME) Screening->Optimization Candidate Preclinical Candidate Optimization->Candidate

Caption: Discovery cascade for targeted covalent inhibitors.

Summary of Applications

ApplicationReaction TypeKey ReagentsBond FormedUtility in Drug Discovery
CuAAC (Click Chemistry) 1,3-Dipolar CycloadditionOrganic Azide, Cu(I) sourceC-N (Triazole Ring)Rapid library synthesis, robust linkers, amide bond isosteres.[8]
Sonogashira Coupling Pd/Cu-Catalyzed Cross-CouplingAryl/Vinyl Halide, Pd/Cu catalystsC(sp)-C(sp²)Installation of rigid aryl linkers, core scaffold construction.
Covalent Inhibition Nucleophilic AdditionTarget Protein (e.g., Cysteine)C-S (Thioether)Irreversible target engagement, enhanced potency, prolonged pharmacodynamics.[9]

Conclusion

N-(prop-2-yn-1-yl)morpholine-4-carboxamide is far more than a simple chemical. It is a strategically designed building block that addresses key challenges in drug discovery. The integration of a proven pharmacokinetic-enhancing moiety with a chemically versatile reactive group provides a powerful platform for medicinal chemists. The protocols and concepts outlined in this guide serve as a starting point for researchers to leverage this scaffold's full potential, accelerating the journey from initial hit discovery to the development of optimized clinical candidates.

References

  • Bolognesi, M. L., et al. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed.
  • Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem.
  • França, S. B., et al. (2021). Biological activities of morpholine derivatives and molecular targets involved. ResearchGate.
  • Bolognesi, M. L., et al. (2019). Contribution of the morpholine scaffold on the activity of morpholine‐containing bioactives. ResearchGate.
  • Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem.
  • Al-Masoudi, N. A., et al. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. PMC.
  • Meher, C. P., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. World Journal of Pharmacy and Pharmaceutical Sciences.
  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate.
  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2017). New Strategy for the Synthesis of Morpholine Cores: Synthesis from N-Propargylamines. ResearchGate.
  • Zaki, M. E. A., & Hameed, R. S. (2015). Synthesis of some Acetylenic Morpholine Derivatives via Grignard Reactions. International Journal of Advanced Research.
  • Obaleye, J. A., et al. (2016). synthesis and characterization of two new carboxamides compounds: n-prop-2-ynylacrylamide and n-prop-2-ynylbut-2-enamide. ResearchGate.
  • Basit, A., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience.
  • TargetMol. Covalent inhibitors Library. TargetMol.
  • Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal.
  • González-Gómez, J. C., et al. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. MDPI.
  • Tokyo Chemical Industry. Click Chemistry. TCI Chemicals.
  • Chemie Brunschwig. Click chemistry reagents. Chemie Brunschwig AG.
  • Sigma-Aldrich. Click Chemistry Reagents Overview. MilliporeSigma.

Sources

Application

In vitro assay protocols for N-(prop-2-yn-1-yl)morpholine-4-carboxamide based inhibitors

Title: In Vitro Assay Protocols for N-(prop-2-yn-1-yl)morpholine-4-carboxamide Based Inhibitors: Enzymatic Profiling and Activity-Based Target Engagement Audience: Researchers, scientists, and drug development profession...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Title: In Vitro Assay Protocols for N-(prop-2-yn-1-yl)morpholine-4-carboxamide Based Inhibitors: Enzymatic Profiling and Activity-Based Target Engagement

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The rational design of targeted covalent inhibitors and chemical probes relies heavily on modular pharmacophores. The N-(prop-2-yn-1-yl)morpholine-4-carboxamide scaffold is a highly versatile moiety in modern drug discovery. The morpholine-4-carboxamide core provides exceptional hydrogen-bonding capability and steric accommodation, making it a privileged structure for high-affinity binding to targets such as lipid kinases (e.g., mTOR) and serine hydrolases[1]. Concurrently, the N-(prop-2-yn-1-yl) (propargyl) group acts as a terminal alkyne. This alkyne serves a dual purpose: it can function as a mechanism-based covalent warhead, or it can be utilized as a bioorthogonal handle for Activity-Based Protein Profiling (ABPP) via Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC)[2].

This application note provides self-validating, step-by-step in vitro protocols to evaluate the potency, mechanism of action, and target engagement of these inhibitors.

Pharmacophore Rationale & Mechanism of Action

To accurately profile an inhibitor, one must understand the causality behind its structural design. Attaching a bulky fluorophore directly to an inhibitor often abolishes its native binding affinity and cell permeability. The propargyl group circumvents this by acting as a sterically unobtrusive, latent chemical handle.

During in vitro assays, the morpholine-4-carboxamide moiety drives the inhibitor into the enzyme's active site. Once bound, the terminal alkyne can be covalently trapped. Subsequently, CuAAC "click chemistry" is employed to append an azide-functionalized fluorophore (e.g., Azide-Fluor 488) to the alkyne after the biological binding event has occurred. This preserves the native binding kinetics while allowing for highly sensitive downstream visualization[2].

MOA A Morpholine-4-carboxamide (Pharmacophore) B Target Enzyme (Active Site) A->B Non-covalent Affinity C N-(prop-2-yn-1-yl) (Terminal Alkyne) A->C Structural Link E Fluorescently Labeled Enzyme Complex B->E Target Engagement C->B Covalent Trapping D Azide-Fluor 488 (Reporter Tag) C->D CuAAC Click Reaction D->E Visualization

Logical pathway of target engagement and CuAAC click chemistry for propargyl-based inhibitors.

Protocol A: Time-Dependent Enzymatic Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration ( IC50​ ) and evaluate whether the propargyl moiety drives time-dependent (covalent) inhibition.

Scientific Causality: Covalent inhibitors exhibit time-dependent potency. By comparing the IC50​ of the compound with a 0-minute versus a 60-minute pre-incubation with the target enzyme, we can distinguish between reversible equilibrium binding and irreversible covalent modification. A significant leftward shift (lower IC50​ ) after pre-incubation is the hallmark of a covalent mechanism.

Materials:

  • Recombinant target enzyme (e.g., mTOR or FAAH)

  • Fluorogenic substrate specific to the target

  • Assay Buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Triton X-100)

  • 384-well black microplates

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the N-(prop-2-yn-1-yl)morpholine-4-carboxamide inhibitor in DMSO. The final DMSO concentration in the assay should not exceed 1% to prevent enzyme denaturation.

  • Enzyme Pre-Incubation (The Critical Step):

    • Plate 1 (0 min pre-incubation): Add enzyme and substrate simultaneously to the compound.

    • Plate 2 (60 min pre-incubation): Add enzyme to the compound and incubate at room temperature for 60 minutes before adding the substrate.

  • Reaction Initiation: Add the fluorogenic substrate to initiate the enzymatic reaction.

  • Kinetic Read: Immediately transfer the plates to a fluorescence microplate reader. Monitor the linear phase of product formation for 30 minutes.

  • Self-Validating Control: Include a known reversible inhibitor (e.g., a morpholine-4-carboxamide lacking the alkyne) as a control. Its IC50​ should remain constant regardless of pre-incubation time, validating that any time-dependence seen in the test compound is strictly due to the propargyl group.

Protocol B: Activity-Based Protein Profiling (ABPP) via CuAAC

Objective: To visualize direct target engagement and assess off-target binding in a complex native proteome.

Scientific Causality: The CuAAC reaction requires Cu(I) to catalyze the cycloaddition between the inhibitor's alkyne and the reporter's azide. Because Cu(I) is unstable and rapidly oxidizes to Cu(II), a reducing agent (TCEP) is required. Furthermore, free copper generates reactive oxygen species (ROS) that degrade the proteome. Therefore, the ligand THPTA is utilized to stabilize Cu(I) and protect the proteins from degradation, ensuring clean SDS-PAGE resolution[2].

ABPP Step1 1. Proteome Incubation (Native Lysate + Inhibitor) Step2 2. CuAAC Click Chemistry (Azide-Fluor, CuSO4, THPTA, TCEP) Step1->Step2 Step3 3. Protein Precipitation (Remove Excess Reagents) Step2->Step3 Step4 4. SDS-PAGE Separation (Denaturing Gel) Step3->Step4 Step5 5. Fluorescence Imaging (In-Gel Detection) Step4->Step5

Step-by-step workflow for Activity-Based Protein Profiling (ABPP) using in-gel fluorescence.

Step-by-Step Methodology:

  • Proteome Labeling: Dilute native cell lysate (e.g., 2 mg/mL protein concentration) in PBS. Add the N-(prop-2-yn-1-yl)morpholine-4-carboxamide inhibitor (e.g., 1 µM final concentration) and incubate for 1 hour at 37°C.

    • Self-Validating Competition Control: Pre-incubate a separate lysate aliquot with a 10x excess of a "cold" (non-alkyne) competitive inhibitor for 30 minutes prior to adding the propargyl-probe. This proves the binding is active-site specific.

  • Click Chemistry Master Mix: Prepare the CuAAC reagents fresh. For a 50 µL reaction, add the following in strict order to prevent Cu(I) precipitation:

    • Azide-Fluor 488 (1 µL of 5 mM stock, final 100 µM)

    • TCEP (1 µL of 50 mM stock, final 1 mM)

    • THPTA ligand (3 µL of 1.7 mM stock, final 100 µM)

    • CuSO4​ (1 µL of 50 mM stock, final 1 mM)

  • Cycloaddition: Add the Click Master Mix to the labeled proteome. Vortex gently and incubate in the dark at room temperature for 1 hour.

  • Precipitation: Add 4 volumes of ice-cold methanol, 1.5 volumes of chloroform, and 3 volumes of water. Centrifuge at 14,000 x g for 5 minutes. Discard the supernatant, wash the protein pellet twice with cold methanol to remove unreacted Azide-Fluor, and air dry.

  • Resolution & Imaging: Resuspend the pellet in 1x SDS loading buffer, boil for 5 minutes, and resolve via SDS-PAGE. Scan the gel using a fluorescence scanner (e.g., Typhoon) set to the appropriate excitation/emission wavelengths for Fluor 488.

Quantitative Data Interpretation

The integration of enzymatic kinetics and ABPP fluorescence provides a comprehensive profile of the inhibitor. Below is a representative data summary demonstrating how a successful N-(prop-2-yn-1-yl)morpholine-4-carboxamide inhibitor should behave across these assays.

Compound ClassPre-Incubation (0 min) IC50​ Pre-Incubation (60 min) IC50​ Fold ShiftABPP Target Band IntensityOff-Target Fluorescent Bands
Propargyl-Morpholine Inhibitor 450 nM12 nM37.5x (Covalent)+++++Low
Reversible Morpholine Control 420 nM415 nM1.0x (Reversible)N/A (No Alkyne)N/A
Propargyl-Probe + Cold Competitor N/AN/AN/A- (Signal Abolished)Low
Vehicle (DMSO) >10,000 nM>10,000 nMN/A-Low

Table 1: Representative multiparametric assay results validating the covalent mechanism and specific target engagement of the propargyl-functionalized inhibitor.

References

  • BenchChem Technical Support Team. "Unveiling the Selectivity of Morpholine-4-carboxamide Derivatives as mTOR Inhibitors: A Comparative Guide." BenchChem, 2025. 1

  • Speers, A.E., Adam, G.C. and Cravatt, B.F. "Activity-Based Protein Profiling in Vivo Using a Copper(I)-Catalyzed Azide-Alkyne [3 + 2] Cycloaddition." Journal of the American Chemical Society, 125(16), 4686-4687, 2003. 2

Sources

Method

High-Yield Preparation of 1,2,3-Triazole Derivatives via CuAAC from N-(prop-2-yn-1-yl)morpholine-4-carboxamide

Introduction & Scientific Rationale The 1,2,3-triazole ring is a premier pharmacophore in modern drug discovery, frequently utilized as a metabolically stable bioisostere for amide bonds. When coupled with a morpholine-4...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The 1,2,3-triazole ring is a premier pharmacophore in modern drug discovery, frequently utilized as a metabolically stable bioisostere for amide bonds. When coupled with a morpholine-4-carboxamide moiety, the resulting molecular scaffold benefits from enhanced aqueous solubility, favorable pharmacokinetic (PK) properties, and robust hydrogen-bond donor/acceptor capabilities.

The most efficient method for synthesizing these derivatives is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) , a quintessential "Click Chemistry" reaction independently pioneered by the Sharpless and Meldal groups[1],[2]. By utilizing N-(prop-2-yn-1-yl)morpholine-4-carboxamide as the terminal alkyne building block, researchers can rapidly generate diverse libraries of 1,4-disubstituted 1,2,3-triazoles by reacting it with various organic azides.

Mechanistic Causality: Why CuAAC?

The uncatalyzed Huisgen [3+2] cycloaddition is symmetry-forbidden at room temperature, requiring high thermal energy and yielding a mixture of 1,4- and 1,5-regioisomers. The introduction of a Copper(I) catalyst fundamentally alters the reaction pathway. Cu(I) inserts into the terminal alkyne to form a highly reactive copper acetylide intermediate, lowering the activation energy barrier and exclusively directing the regiochemistry to the 1,4-disubstituted product[1].

To maintain the active Cu(I) oxidation state and prevent oxidative alkyne homocoupling (Glaser coupling), Copper(II) sulfate is typically reduced in situ using an excess of sodium ascorbate[3].

CuAAC_Mechanism A 1. Cu(II) Precursor (CuSO4) B 2. Active Cu(I) Catalyst A->B Sodium Ascorbate (Reduction) C 3. Copper Acetylide Intermediate B->C + N-(prop-2-yn-1-yl)morpholine- 4-carboxamide (Base promotes deprotonation) D 4. Bimetallic Six-Membered Metallacycle C->D + Organic Azide (R-N3) (Coordination & Cyclization) E 5. 1,4-Disubstituted 1,2,3-Triazole Product D->E Ring Contraction & Protonolysis E->B Catalyst Regeneration

Figure 1: Catalytic cycle of the CuAAC reaction detailing the formation of the 1,4-disubstituted triazole.

Experimental Design & Optimization

A self-validating protocol requires optimized conditions that balance substrate solubility with catalyst stability. The biphasic/miscible nature of a tert-butanol and water mixture (1:1 v/v) is ideal: the organic t-BuOH solubilizes the morpholine-alkyne and the azide, while the aqueous phase dissolves the inorganic CuSO₄ and sodium ascorbate[4].

For sluggish azides or highly dilute conditions, the addition of a stabilizing ligand such as Tris(benzyltriazolylmethyl)amine (TBTA) is recommended to protect Cu(I) from disproportionation and aerobic oxidation[4].

Table 1: Optimization of CuAAC Reaction Conditions
EntrySolvent SystemCatalyst / ReductantAdditiveTime (h)Yield (%)
1t-BuOH:H₂O (1:1)CuSO₄ (5 mol%) / NaAsc (10 mol%)None1282%
2 t-BuOH:H₂O (1:1) CuSO₄ (5 mol%) / NaAsc (10 mol%) TBTA (5 mol%) 4 96%
3DMFCuI (10 mol%)DIPEA (2.0 eq)1871%
4DMSO:H₂O (4:1)CuSO₄ (5 mol%) / NaAsc (10 mol%)None888%

Note: Entry 2 represents the optimal conditions utilized in the standard protocol below.

Detailed Experimental Protocols

Protocol A: Synthesis of N-(prop-2-yn-1-yl)morpholine-4-carboxamide

This protocol establishes the synthesis of the terminal alkyne building block via nucleophilic acyl substitution.

Reagents:

  • Morpholine-4-carbonyl chloride (1.0 equiv, 10 mmol)

  • Propargylamine (1.2 equiv, 12 mmol)

  • Triethylamine (TEA) (1.5 equiv, 15 mmol)

  • Dichloromethane (DCM) (Anhydrous, 30 mL)

Step-by-Step Methodology:

  • Preparation: Dissolve propargylamine and TEA in 20 mL of anhydrous DCM in a flame-dried round-bottom flask under a nitrogen atmosphere. Cool the mixture to 0 °C using an ice bath. Causality: TEA acts as an acid scavenger to neutralize the HCl byproduct, driving the reaction forward and preventing the protonation of the nucleophilic amine.

  • Addition: Dissolve morpholine-4-carbonyl chloride in 10 mL of DCM. Add this solution dropwise to the reaction mixture over 15 minutes to control the exothermic reaction.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor completion via TLC (EtOAc:Hexane 1:1, visualization by KMnO₄).

  • Workup: Quench the reaction with 20 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, eluting with 30-50% EtOAc in Hexanes) to afford the pure N-(prop-2-yn-1-yl)morpholine-4-carboxamide as a white solid.

Protocol B: General CuAAC Derivatization (Triazole Formation)

This protocol describes the "Click" coupling of the synthesized alkyne with a model azide (e.g., benzyl azide)[3].

Reagents:

  • N-(prop-2-yn-1-yl)morpholine-4-carboxamide (1.0 equiv, 1.0 mmol)

  • Organic Azide (e.g., Benzyl azide) (1.05 equiv, 1.05 mmol)

  • CuSO₄·5H₂O (0.05 equiv, 0.05 mmol, prepared as a 0.1 M aqueous stock)

  • Sodium Ascorbate (0.10 equiv, 0.10 mmol, prepared fresh as a 0.5 M aqueous stock)

  • TBTA (0.05 equiv, 0.05 mmol, prepared as a 0.1 M stock in DMSO)

  • t-BuOH / H₂O (1:1 v/v, 10 mL)

Step-by-Step Methodology:

  • Substrate Solubilization: In a 25 mL scintillation vial, dissolve the alkyne and the azide in 5 mL of t-BuOH. Add 4 mL of deionized water and the TBTA solution. Stir for 5 minutes.

  • Catalyst Assembly: Add the CuSO₄·5H₂O stock solution. The mixture will appear pale blue.

  • Activation: Dropwise, add the freshly prepared sodium ascorbate solution. Causality: Sodium ascorbate must be added last. Its addition triggers the immediate reduction of Cu(II) to the catalytically active Cu(I), visually indicated by the solution turning from blue to pale yellow or colorless.

  • Cycloaddition: Cap the vial and stir vigorously at room temperature for 4–6 hours. Reaction progress can be monitored by LC-MS or TLC.

  • Quenching: Once complete, add 5 mL of saturated EDTA disodium salt solution and stir for 15 minutes. Causality: EDTA chelates the copper catalyst, pulling it into the aqueous phase and preventing heavy metal contamination of the final pharmaceutical intermediate.

  • Extraction & Isolation: Extract the mixture with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate in vacuo. The resulting 1,2,3-triazole derivative is typically >95% pure but can be recrystallized from hot ethanol if necessary.

Workflow S1 Step 1: Substrate Preparation S2 Step 2: Catalyst Activation S1->S2 S3 Step 3: CuAAC Cycloaddition S2->S3 S4 Step 4: Quench & Extraction S3->S4 S5 Step 5: Silica Purification S4->S5

Figure 2: Linear experimental workflow for the CuAAC derivatization protocol.

References

  • BenchChem. "Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Propargyl-PEG10-acid." BenchChem.
  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., Sharpless, K. B. "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective Ligation of Azides and Terminal Alkynes." Organic Chemistry Portal.
  • Tornøe, C. W., Christensen, C., Meldal, M. "Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism." PMC.
  • Jena Bioscience. "Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation." Jena Bioscience.

Sources

Application

N-(prop-2-yn-1-yl)morpholine-4-carboxamide PEGylation applications in chemical biology

Application Notes & Protocols Topic: N-(prop-2-yn-1-yl)morpholine-4-carboxamide & Click-PEGylation: A Bioorthogonal Strategy for Chemical Biology Audience: Researchers, scientists, and drug development professionals. Abs...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: N-(prop-2-yn-1-yl)morpholine-4-carboxamide & Click-PEGylation: A Bioorthogonal Strategy for Chemical Biology

Audience: Researchers, scientists, and drug development professionals.

Abstract

The convergence of bioorthogonal chemistry and polymer science has equipped researchers with powerful tools to modulate and analyze biological systems with high precision. This guide details the principles and applications of PEGylation strategies centered around terminal alkyne-bearing molecules, using N-(prop-2-yn-1-yl)morpholine-4-carboxamide as a representative structural motif. The core of this methodology is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry," a highly efficient and specific reaction that enables the covalent attachment of polyethylene glycol (PEG) chains to biomolecules in complex environments.[1][2] We provide an in-depth exploration of how this "Click-PEGylation" technique can be leveraged as a robust analytical method, particularly for inducing mobility shifts in gel electrophoresis to study protein modifications and interactions. Furthermore, we extend the application to the functionalization of nanoparticles for enhanced drug delivery. Detailed, field-tested protocols for protein modification and characterization are provided to enable researchers to readily adopt and adapt these techniques for their specific needs.

Section 1: The Foundational Technologies

The Strategic Advantage of PEGylation

PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to molecules, most notably therapeutic proteins, peptides, and nanoparticles.[3] This modification imparts several favorable pharmacological and biophysical properties. The hydrophilic and flexible nature of the PEG polymer chain creates a hydrodynamic shell around the conjugated molecule.[] This "stealth" shield sterically hinders degradation by proteolytic enzymes and reduces recognition by the immune system, thereby decreasing immunogenicity and antigenicity.[5] Moreover, the increased hydrodynamic size significantly reduces renal clearance, which prolongs the circulatory half-life of the therapeutic agent, allowing for less frequent dosing.[3][6] These benefits have made PEGylation a cornerstone technology in the biopharmaceutical industry, with numerous FDA-approved PEGylated drugs on the market.[7]

Bioorthogonal Ligation via Click Chemistry

Achieving site-specific PEGylation is crucial to preserve the biological activity of the parent molecule.[6] Traditional methods often target abundant functional groups like primary amines (lysine residues), leading to heterogeneous mixtures with varying degrees of PEGylation and positional isomers.[5] Bioorthogonal chemistry offers a solution by introducing reactive handles into biomolecules that are inert to endogenous functional groups but react specifically and efficiently with a complementary partner.[2]

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent example of a bioorthogonal "click" reaction.[1] It facilitates the rapid and quantitative formation of a stable 1,2,3-triazole linkage between a terminal alkyne and an azide.[8][9] The reaction's high efficiency, specificity, mild aqueous reaction conditions, and the biological inertness of the alkyne and azide moieties make it exceptionally well-suited for bioconjugation.[2][10]

The Alkyne Handle: N-(prop-2-yn-1-yl)morpholine-4-carboxamide Motif

The successful implementation of CuAAC requires the site-specific installation of either an alkyne or an azide into the biomolecule of interest. N-(prop-2-yn-1-yl)morpholine-4-carboxamide serves as an excellent structural example of a small molecule handle that provides the requisite terminal alkyne.

  • Propargyl Group (prop-2-yn-1-yl): This functional group provides the terminal alkyne essential for the CuAAC reaction. Its small size and stability make it an ideal bioorthogonal handle that minimally perturbs the parent molecule's structure and function.[1]

  • Morpholine-4-carboxamide Core: This part of the structure imparts favorable physicochemical properties. The morpholine ring is a well-established motif in medicinal chemistry known to enhance aqueous solubility and metabolic stability.[11] The carboxamide linkage provides a chemically stable connection point.

For practical applications, this motif would be incorporated into a bifunctional reagent, for instance, by attaching a protein-reactive group like a maleimide or an N-hydroxysuccinimide (NHS) ester. This allows for the targeted installation of the alkyne handle onto a specific amino acid (e.g., cysteine or lysine) of a protein.

Section 2: Application Note: Protein Analysis via Click-PEGylation Mobility Shift Assay

A primary application of Click-PEGylation in chemical biology is as an analytical tool to confirm the successful labeling of a protein. The covalent attachment of a large PEG chain (e.g., 5, 10, or 20 kDa) dramatically increases the hydrodynamic radius of the target protein. This size increase results in a significant and easily detectable retardation in electrophoretic mobility when analyzed by SDS-PAGE. This "mobility shift" provides a clear and robust readout for the preceding alkyne-labeling event.[12][13]

The workflow involves two key steps:

  • Alkylation: A protein is labeled with a reagent carrying a terminal alkyne (e.g., a propargyl-maleimide to target cysteine residues).

  • Click-PEGylation: The alkyne-labeled protein is then reacted with an azide-functionalized PEG (Azide-PEG) in the presence of a copper(I) catalyst.

Only proteins that have been successfully alkylated with the alkyne handle will subsequently be PEGylated and exhibit a mobility shift.

G cluster_0 Step 1: Alkyne Labeling cluster_1 Step 2: Click-PEGylation cluster_2 Step 3: Analysis Protein Protein (with Cysteine Thiol) AlkyneProtein Alkyne-Labeled Protein Protein->AlkyneProtein Thiol-Maleimide Ligation AlkyneMaleimide Alkyne-Maleimide Reagent AlkyneMaleimide->AlkyneProtein PEGylatedProtein PEGylated Protein (High MW) AlkyneProtein->PEGylatedProtein CuAAC (CuSO₄, Ascorbate) AzidePEG Azide-PEG (e.g., 5 kDa) AzidePEG->PEGylatedProtein SDS_PAGE SDS-PAGE Analysis PEGylatedProtein->SDS_PAGE Result Mobility Shift Observed (Higher Band) SDS_PAGE->Result

Figure 1. Workflow for Click-PEGylation Mobility Shift Assay.

Section 3: Core Protocol: Click-PEGylation of a Model Protein

This protocol describes the labeling of Bovine Serum Albumin (BSA) as a model protein on its free cysteine residue (Cys-34) with an alkyne-maleimide, followed by Click-PEGylation with Azide-PEG5000.

Materials and Reagents
ReagentRecommended SupplierPurpose
Bovine Serum Albumin (BSA)Sigma-AldrichModel protein
Propargyl-MaleimideBroadPharm, LumiprobeAlkyne labeling reagent[14][15]
Azide-PEG5000 (mPEG-Azide, 5 kDa)BroadPharm, JenKemPEGylating agent
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)Sigma-AldrichCatalyst precursor
Sodium AscorbateSigma-AldrichReducing agent for Cu(I) generation[8]
THPTA LigandBroadPharm, Click Chemistry ToolsCu(I) stabilizing ligand[14]
Phosphate-Buffered Saline (PBS), pH 7.4GibcoReaction and storage buffer
Dimethylformamide (DMF) or DMSOSigma-AldrichSolvent for stock solutions
4-12% Bis-Tris Protein GelsInvitrogenSDS-PAGE analysis
Coomassie Brilliant Blue StainBio-RadProtein visualization
Experimental Procedure

Part A: Alkyne Labeling of BSA

  • Prepare Stock Solutions:

    • Dissolve BSA in PBS (pH 7.4) to a final concentration of 10 mg/mL (~150 µM).

    • Dissolve Propargyl-Maleimide in anhydrous DMF or DMSO to a concentration of 10 mM.

  • Labeling Reaction:

    • In a microcentrifuge tube, add 500 µL of the BSA solution.

    • Add 15 µL of the 10 mM Propargyl-Maleimide solution (20-fold molar excess).

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Remove Excess Reagent:

    • Remove unreacted Propargyl-Maleimide using a desalting column (e.g., Zeba™ Spin Desalting Columns, 7K MWCO) pre-equilibrated with PBS.

    • Determine the concentration of the resulting alkyne-labeled BSA (BSA-Alkyne) using a BCA assay.

Part B: Click-PEGylation Reaction

  • Prepare Click Reagents:

    • Catalyst Premix: In a single tube, mix 10 µL of 50 mM CuSO₄ with 50 µL of 50 mM THPTA ligand in water. This creates a 1:5 ratio of copper to ligand.

    • Reducing Agent: Prepare a fresh 100 mM solution of sodium ascorbate in water.

    • Azide-PEG: Dissolve Azide-PEG5000 in PBS to a concentration of 20 mM.

  • Click Reaction Setup:

    • In a new microcentrifuge tube, combine the following in order:

      • BSA-Alkyne solution (to a final concentration of 25-50 µM).

      • Azide-PEG5000 solution (to a final concentration of 250-500 µM, 10-fold excess).

      • PBS buffer to adjust the final volume.

    • Initiate the reaction by adding:

      • Catalyst Premix (to a final Cu²⁺ concentration of 250 µM).

      • Sodium Ascorbate solution (to a final concentration of 2.5 mM).

    • Gently mix by inverting the tube. Incubate for 1 hour at room temperature.

Analysis by SDS-PAGE
  • Prepare samples for loading: Mix 10 µL of the reaction mixture with loading buffer. As controls, use unlabeled BSA and BSA-Alkyne (before the click reaction).

  • Load samples onto a 4-12% Bis-Tris protein gel.

  • Run the gel according to the manufacturer's instructions.

  • Stain the gel with Coomassie Brilliant Blue and de-stain.

  • Expected Result: The lane corresponding to the completed Click-PEGylation reaction should show a distinct high-molecular-weight band (or smear, due to PEG heterogeneity) that is absent in the control lanes. The original BSA band at ~66 kDa should be significantly diminished or absent.

Section 4: Broader Applications in Chemical Biology & Drug Delivery

While the mobility shift assay is a powerful analytical technique, the underlying principle of using an alkyne handle for PEGylation has far-reaching applications.

Surface Functionalization of Nanoparticles

PEGylation is a critical strategy for improving the in vivo performance of nanoparticles (NPs) used for drug delivery.[7] Coating NPs with PEG reduces opsonization and clearance by the mononuclear phagocyte system, prolonging circulation time.[16] Click chemistry provides a highly efficient method for attaching PEG chains to NP surfaces.

  • NP Synthesis: Synthesize NPs (e.g., liposomes, polymeric NPs, gold NPs) incorporating an azide-functionalized lipid or polymer.[17]

  • Click-PEGylation: React the azide-functionalized NPs with an alkyne-terminated PEG using the CuAAC protocol. This creates a dense, stable PEG shield on the NP surface.[18]

G cluster_0 NP Nanoparticle Core Azide1 N₃ NP->Azide1 Azide2 N₃ NP->Azide2 Azide3 N₃ NP->Azide3 Azide4 N₃ NP->Azide4 PEG1 PEG Catalyst Cu(I) Catalyst PEG2 PEG PEG3 PEG PEG4 PEG PEG_Alkyne Alkyne-PEG Catalyst->PEG1 Triazole Linkage Catalyst->PEG2 Catalyst->PEG3 Catalyst->PEG4

Figure 2. Conceptual diagram of nanoparticle PEGylation via click chemistry.
Site-Specific Antibody-Drug Conjugates (ADCs)

The homogeneity of ADCs is critical for their therapeutic index. Click chemistry allows for the precise attachment of cytotoxic drugs, often via a PEG linker, to an antibody. By incorporating a non-natural amino acid with an alkyne or azide handle at a specific site in the antibody, a PEG-drug payload can be conjugated with an exact drug-to-antibody ratio (DAR).

Section 5: Characterization of PEGylated Conjugates

Thorough characterization is essential to confirm the success of PEGylation and ensure the quality of the final product.[19] The heterogeneity of PEG itself can present analytical challenges.[20][21]

TechniqueInformation ProvidedKey Considerations
SDS-PAGE Confirms covalent attachment and degree of PEGylation (qualitative).PEG causes anomalous migration; MW estimates are not accurate. Provides a clear visual of the mobility shift.
Size Exclusion Chromatography (SEC-HPLC) Assesses purity, aggregation, and hydrodynamic size.Can separate unreacted protein/PEG from the conjugate.
Reverse Phase Chromatography (RP-HPLC) Purity analysis.Can be challenging for large, heterogeneous PEGylated proteins.
Mass Spectrometry (MALDI-TOF, ESI-LC/MS) Confirms the mass of the conjugate, determines the degree of PEGylation.[22]The polydispersity of PEG results in a distribution of masses rather than a single peak. Specialized deconvolution software may be needed.[20][23]
Dynamic Light Scattering (DLS) Measures the hydrodynamic diameter of PEGylated nanoparticles.[21]Confirms the increase in size post-PEGylation and assesses colloidal stability.

References

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. In-text citation is not available for this source.[Link]

  • Bioclone. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Versatile and Efficient Click Chemistry for Bioconjugation and Drug Discovery. Bioclone Inc.[Link]

  • Wang, Q., et al. (2003). Bioconjugation by Copper(I)-Catalyzed Azide-Alkyne [3 + 2] Cycloaddition. Journal of the American Chemical Society. [Link]

  • Grgurić-Šipić, S., et al. (2022). Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition. Molecules. [Link]

  • Yin, H., & Kaltashov, I. A. (2009). Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS. Journal of the American Society for Mass Spectrometry. [Link]

  • Kim, Y., & Lee, H. S. (2014). Site-Specific Bioconjugation of a Murine Dihydrofolate Reductase Enzyme by Copper(I)-Catalyzed Azide-Alkyne Cycloaddition with Retained Activity. PLoS ONE. [Link]

  • Suk, J. S., Xu, Q., Kim, N., Hanes, J., & Ensign, L. M. (2016). PEGylation as a strategy for improving nanoparticle-based drug and gene delivery. Advanced Drug Delivery Reviews. [Link]

  • Wang, Y. J., et al. (2009). Characterization of Poly(ethylene glycol) and PEGylated Products by LC/MS with Postcolumn Addition of Amines. Analytical Chemistry. [Link]

  • Hutanu, D., & Darie, C. C. (2014). Trends in Characterization of PEGylated Proteins by Mass Spectrometry. Modern Chemistry & Applications. [Link]

  • Interchim. (2016). PEGylation: definition, principles, methods and benefits. Interchim. [Link]

  • de la Torre, L. G., & Iglesias, B. R. (2020). From Synthesis to Characterization of Site-Selective PEGylated Proteins. Frontiers in Bioengineering and Biotechnology. [Link]

  • Novatia. (2020). Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. Novatia, LLC. [Link]

  • Asatryan, M. (2022). Design and application of PEGylated pseudo-protein nanoparticles in drug delivery. University of Latvia. [Link]

  • Jo, S., et al. (2020). Molecular Simulations of PEGylated Biomolecules, Liposomes, and Nanoparticles for Drug Delivery Applications. Polymers. [Link]

  • Mun, E. A., & Zhaisanbayeva, B. A. (2020). The Role of Nanoparticle PEGylation in Drug Delivery. Bashkir Chemical Journal. [Link]

  • Wikipedia. PEGylation. Wikipedia. [Link]

  • Hampton, M. B., et al. (2017). Click-PEGylation – A mobility shift approach to assess the redox state of cysteines in candidate proteins. Free Radical Biology and Medicine. [Link]

  • Macgregor-Ramiasa, M. N., et al. (2008). PEGylation of Porous Silicon Using Click Chemistry. Langmuir. [Link]

  • Blanco-Llamero, C., et al. (2022). PEGylated drug delivery systems in the pharmaceutical field: past, present and future perspective. Taylor & Francis Online. [Link]

  • Hampton, M. B., et al. (2017). Click-PEGylation – A mobility shift approach to assess the redox state of cysteines in candidate proteins. ResearchGate. [Link]

  • Jevševar, S., et al. (2010). PEGylation and its impact on the design of new protein-based medicines. Future Medicinal Chemistry. [Link]

  • Roberts, M. J., et al. (2012). Chemistry for peptide and protein PEGylation. Advanced Drug Delivery Reviews. [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yields in N-(prop-2-yn-1-yl)morpholine-4-carboxamide synthesis

Welcome to the technical support guide for the synthesis of N-(prop-2-yn-1-yl)morpholine-4-carboxamide. This resource is designed for researchers, chemists, and drug development professionals to navigate the common chall...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of N-(prop-2-yn-1-yl)morpholine-4-carboxamide. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. Here, we provide in-depth, field-tested insights and solutions in a direct question-and-answer format to help you optimize your reaction yields and product purity.

Troubleshooting Guide: From Low Yields to Optimized Protocols

The synthesis of N-(prop-2-yn-1-yl)morpholine-4-carboxamide, a disubstituted urea, typically involves the reaction of a morpholine derivative with a propargylamine derivative. A common and effective method is the reaction between morpholine and propargyl isocyanate, or a one-pot reaction using a phosgene equivalent like triphosgene to couple morpholine and propargylamine. The following guide addresses the most frequent issues encountered during this process.

Core Synthesis Pathway

The primary synthetic route involves the reaction of an activated morpholine carbonyl species with propargylamine or, alternatively, the reaction of morpholine with an activated propargylamine species. A highly effective method utilizes a phosgene equivalent to form the urea linkage in situ.

dot

Caption: Common synthetic routes to the target compound.

Q1: My reaction yield is consistently low or I'm getting no product at all. What are the most likely causes?

Low or no yield is the most common issue, and it can stem from several factors. Systematically investigating these potential causes is key to resolving the problem.

A: Potential Causes & Solutions:

  • Reagent Quality and Stability:

    • Propargylamine Instability: Propargylamine can degrade over time, especially if exposed to air, light, or heat, which is often indicated by a color change to brown.[1][2] It is also sensitive to air and moisture.[1][3]

      • Solution: Use freshly distilled or recently purchased propargylamine. Store it under an inert atmosphere (argon or nitrogen), refrigerated (2-8°C), and protected from light.[3][4]

    • Morpholine Quality: While generally stable, morpholine can absorb water and carbon dioxide from the atmosphere.[5]

      • Solution: Use a freshly opened bottle or distill it if necessary. Ensure it is stored in a tightly sealed container.

    • Phosgene Equivalent Decomposition: Triphosgene is sensitive to moisture.

      • Solution: Handle triphosgene in a glovebox or under a dry, inert atmosphere. Use a freshly opened container and do not store it for extended periods after opening.

  • Reaction Conditions:

    • Atmosphere Control: The reaction is sensitive to moisture, which can consume the highly reactive isocyanate intermediate or the phosgene equivalent.

      • Solution: Conduct the reaction under a dry, inert atmosphere (nitrogen or argon). Use oven-dried glassware and anhydrous solvents.

    • Temperature Control: The initial reaction with triphosgene can be exothermic. Runaway temperatures can lead to side reactions and decomposition.

      • Solution: Add reagents, particularly triphosgene, slowly and in portions while maintaining the reaction at a low temperature (e.g., 0 °C or below).[6]

    • Incorrect Order of Addition: The order in which reagents are added can be critical for minimizing the formation of symmetrical urea byproducts.[7]

      • Solution: A common strategy is to first form the propargyl isocyanate intermediate by reacting propargylamine with triphosgene, and then slowly add morpholine to this intermediate.[8] Alternatively, forming the morpholine-4-carbonyl chloride first and then adding propargylamine is also a viable route.[9]

dot

Troubleshooting_Workflow Start Low / No Yield CheckReagents Verify Reagent Quality (Propargylamine, Morpholine, Triphosgene, Solvent) Start->CheckReagents CheckConditions Review Reaction Conditions (Inert Atmosphere, Temperature, Addition Order) Start->CheckConditions CheckByproducts Analyze Crude Mixture for Byproducts (TLC, LC-MS) Start->CheckByproducts SolutionReagents Solution: - Use fresh/purified reagents - Store properly (inert atm, cold) CheckReagents->SolutionReagents Degradation or Impurities Found SolutionConditions Solution: - Use dry glassware/solvents - Control temperature (e.g., 0°C) - Optimize addition order CheckConditions->SolutionConditions Deviations from Protocol Noted SolutionByproducts Solution: - Adjust stoichiometry - Modify addition rate/temp - Re-evaluate purification CheckByproducts->SolutionByproducts Symmetrical Ureas or Other Species Detected

Caption: A decision tree for troubleshooting low yields.

Q2: My TLC/LC-MS analysis shows multiple spots/peaks. What are the likely side products and how can I avoid them?

The formation of byproducts is a common reason for low yields and purification difficulties.

A: Common Byproducts and Mitigation Strategies:

  • Symmetrical Ureas:

    • 1,3-dipropargylurea: Forms when the propargyl isocyanate intermediate reacts with another molecule of propargylamine.

    • Bis(morpholino)methanone: Forms when the morpholine-4-carbonyl chloride intermediate reacts with another molecule of morpholine.

    • Causality: These byproducts are favored when there is a localized high concentration of one of the amines relative to the activated carbonyl intermediate.

    • Prevention:

      • Order of Addition: As mentioned, sequential addition is key. First, prepare the isocyanate or carbonyl chloride intermediate at low temperature. Then, add the second amine slowly to the reaction mixture to ensure it is consumed as it is added.[7]

      • Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the second amine to ensure the complete consumption of the more valuable intermediate.

  • Reaction with the Alkyne Group:

    • Causality: The terminal alkyne of propargylamine is nucleophilic and can participate in side reactions, especially under basic conditions or in the presence of certain metal catalysts.[10] While less common in this specific urea synthesis, it's a possibility if reaction conditions are not well-controlled.

    • Prevention: Use a non-nucleophilic base (e.g., triethylamine, DIPEA) and avoid unnecessary exposure to high temperatures or transition metal contaminants.

ParameterRecommended ConditionRationale
Reagent Ratio Triphosgene: 1st Amine: 2nd Amine ≈ 0.35 : 1.0 : 1.05Ensures complete reaction while minimizing symmetrical byproducts.
Temperature 0 °C to Room TemperatureControls exothermic reaction and prevents degradation.
Solvent Anhydrous DCM, THF, or AcetonitrileAprotic solvents prevent reaction with the isocyanate intermediate.[11]
Atmosphere Dry Nitrogen or ArgonPrevents hydrolysis of triphosgene and the isocyanate intermediate.[1]
Q3: I'm having trouble with the work-up and purification. The product seems to be water-soluble, or it's difficult to separate from starting materials.

Effective purification is crucial for obtaining the final product with high purity.

A: Purification Strategies:

  • Work-up:

    • Quenching: After the reaction is complete (monitored by TLC), it can be quenched by carefully adding water or a dilute aqueous solution of ammonium chloride to destroy any remaining reactive species.

    • Extraction: The product has moderate polarity. Use a solvent like dichloromethane (DCM) or ethyl acetate for extraction. If the product is partially lost to the aqueous layer, brine washes can help by "salting out" the organic product.

  • Purification:

    • Crystallization: If the crude product is a solid, recrystallization is often the most effective method for purification. Try solvent systems like ethyl acetate/hexanes or DCM/ether.

    • Column Chromatography: If the product is an oil or if crystallization is ineffective, silica gel chromatography is the standard method.

      • Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 50% ethyl acetate) is a good starting point. The exact polarity will depend on the specific byproducts present.

      • TLC Analysis: Before running a column, use TLC to identify an eluent system that gives good separation between your product spot and any impurities. A target Rf value for the product is typically in the 0.2-0.4 range.

Frequently Asked Questions (FAQs)

Q: Can I use a different coupling agent instead of triphosgene? A: Yes, other phosgene equivalents can be used. Carbonyldiimidazole (CDI) is a common, safer alternative.[7] The procedure is similar: one amine is reacted with CDI to form an activated carbamoyl-imidazole intermediate, followed by the addition of the second amine. The reaction is often cleaner but may be slower.

Q: What is the role of the base (e.g., triethylamine) in the reaction? A: When using triphosgene or other phosgene derivatives, HCl is generated as a byproduct. The base, typically a tertiary amine like triethylamine or diisopropylethylamine (DIPEA), acts as an acid scavenger to neutralize the HCl.[12] This is crucial because the amine starting materials would otherwise be protonated to form ammonium salts, rendering them non-nucleophilic and halting the reaction.

Q: Is it possible for the morpholine ring to open or react under these conditions? A: The morpholine heterocycle is generally very stable under these reaction conditions.[5] The ether linkage is robust, and the secondary amine is the most reactive site for the desired acylation reaction. Ring-opening is not a common side reaction in this synthesis.

Q: My propargylamine has turned yellow/brown. Can I still use it? A: A color change indicates potential oxidation or polymerization, which can significantly lower your yield.[2] While you might get some product, it is highly recommended to purify the propargylamine by distillation before use or to use a new bottle to ensure reliable and reproducible results.

dot

Caption: Logical links between problems, causes, and solutions.

References

  • ResearchGate. (n.d.). Optimization study of reaction conditions for Scheme 1. [Table]. Available from: [Link]

  • Singh, U. P., Samant, P., Kumar, A., & Singh, R. P. (2018). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. New Journal of Chemistry, 42(13), 10816–10822. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Urea Formation - Common Conditions. Available from: [Link]

  • Singh, P. P., Gahtori, P., & Das, B. (2023). Improved Synthesis of Unsymmetrical Ureas via Carbamates. SynOpen, 07(01), 226–231. Available from: [Link]

  • Hosseinzadeh-Khanmiri, R. (2017). New Strategy for the Synthesis of Morpholine Cores: Synthesis from N-Propargylamines. Iranian Journal of Chemistry and Chemical Engineering, 36(5), 1-13. Available from: [Link]

  • Vessally, E., Hosseinian, A., Edjlali, L., & Bekhradnia, A. (2018). Propargylic ureas as powerful and versatile building blocks in the synthesis of various key medicinal heterocyclic compounds. Chemical Review and Letters, 1(2), 63-74. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Prop-2-yn-1-yl 3-hydroxy-2-methyl-4-tosylmorpholine-2-carboxylate. PubChem Compound Summary for CID 146197945. Available from: [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2018). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Available from: [Link]

  • ResearchGate. (n.d.). The general reaction for the synthesis of propargylamine derivatives. [Diagram]. Available from: [Link]

  • ResearchGate. (2016). Do you know any information about propargylamine stability in air?. Available from: [Link]

  • Hosseinzadeh-Khanmiri, R. (2017). New Strategy for the Synthesis of Morpholine Cores: Synthesis from N-Propargylamines. ResearchGate. Available from: [Link]

  • Wikipedia. (n.d.). Morpholine. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Urea Formation Mechanism - Triphosgene. Available from: [Link]

  • Bansal, G. (n.d.). Synthesis of Morpholine Containing Sulfonamides. Semantic Scholar. Available from: [Link]

  • Ortiz, K. G., et al. (2021). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Available from: [Link]

  • Google Patents. (n.d.). EP2362867A2 - Method for making carbamates, ureas and isocyanates.
  • National Center for Biotechnology Information. (2010). N-Phenylmorpholine-4-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o225. Available from: [Link]

  • Al-Masoudi, N. A., & Al-Soud, Y. A. (2016). A decade review of triphosgene and its applications in organic reactions. Mini-Reviews in Organic Chemistry, 13(2), 83-100. Available from: [Link]

  • European Journal of Medicinal Chemistry. (2010). Synthesis of some N-alkyl substituted urea derivatives as antibacterial and antifungal agents. Available from: [Link]

  • MDPI. (2021). Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflammatory Agents. Available from: [Link]

  • Baghdad Science Journal. (2015). Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. Available from: [Link]

  • National Center for Biotechnology Information. (2019). Preparation and Utility of N-Alkynyl Azoles in Synthesis. Molecules, 24(21), 3843. Available from: [Link]

  • ResearchGate. (2016). synthesis and characterization of two new carboxamides compounds: n-prop-2-ynylacrylamide and n-prop-2-ynylbut-2-enamide. Available from: [Link]

  • National Center for Biotechnology Information. (2020). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega, 5(35), 22359–22368. Available from: [Link]

  • ResearchGate. (2025). Preparation and Utility of N-Alkynyl Azoles in Synthesis. Available from: [Link]

  • SciSpace. (2023). Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. Available from: [Link]

  • Royal Society of Chemistry. (2018). Synthesis of 1,2,3-triazole-fused N-heterocycles from N-alkynyl hydroxyisoindolinones and sodium azide via the Huisgen reaction. Organic & Biomolecular Chemistry, 16(44), 8573-8577. Available from: [Link]

Sources

Optimization

Technical Support Center: Strategies for Improving Aqueous Solubility of N-(prop-2-yn-1-yl)morpholine-4-carboxamide Conjugates

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges of poor aqueous solubility in conjugates of N-(prop-2-yn-1-yl)morpholine-4-carboxamide. Our focus is on providing scientifically-grounded, practical solutions to enhance the developability of your compounds.

I. Frequently Asked Questions (FAQs)

Q1: My N-(prop-2-yn-1-yl)morpholine-4-carboxamide conjugate has very low aqueous solubility. What are the most likely reasons for this?

A1: Poor aqueous solubility of your conjugate likely stems from the combined physicochemical properties of the parent molecule and its conjugation partner. The N-(prop-2-yn-1-yl)morpholine-4-carboxamide core, while containing polar functional groups, can become increasingly hydrophobic depending on the nature of the molecule it is conjugated to. High molecular weight, increased lipophilicity (high LogP), and strong intermolecular forces in the solid state (high crystal lattice energy) are common contributors to low aqueous solubility. It's estimated that 70-90% of new chemical entities are poorly soluble, making this a common challenge in drug development.[1]

Q2: What is the first step I should take to address the low solubility of my conjugate?

A2: The first step is to accurately quantify the extent of the solubility issue. This involves performing a reliable solubility assessment. A common and robust method is the shake-flask method to determine thermodynamic solubility.[2] This will provide a baseline value and help you to set a target for improvement. It's also crucial to characterize the solid state of your compound (e.g., using XRPD) to understand if it is crystalline or amorphous, as this significantly impacts solubility.[3]

Q3: Can I improve solubility by simply changing the pH of the solution?

A3: Adjusting the pH is a viable strategy if your conjugate contains ionizable functional groups.[4][5] The morpholine nitrogen in the core structure is weakly basic.[6][7] If your conjugation partner also contains acidic or basic moieties, you can significantly increase solubility by preparing a solution with a pH that ensures the molecule is in its charged, ionized form.[8] However, be mindful that this approach is only effective if the compound has an ionizable group and the resulting pH is physiologically acceptable for your intended application.

Q4: Are there any "quick-fix" formulation strategies I can try in the early stages?

A4: For early-stage in vitro experiments, using co-solvents like DMSO or ethanol can be a rapid way to dissolve your compound.[5] However, this is often not a suitable long-term solution, especially for in vivo studies, due to potential toxicity and the risk of the compound precipitating upon dilution in aqueous media. Another approach is the use of cyclodextrins, which can form inclusion complexes with hydrophobic molecules, effectively shielding them from water and increasing their apparent solubility.[5][9]

II. In-Depth Troubleshooting and Optimization Guide

This section provides a more detailed, systematic approach to tackling solubility issues with your N-(prop-2-yn-1-yl)morpholine-4-carboxamide conjugates. We will explore both chemical modification and formulation-based strategies.

Issue 1: The conjugate precipitates out of solution during in vitro assays.

This is a common problem that can lead to inconsistent and unreliable experimental data. The root cause is that the concentration of the compound in the assay medium exceeds its thermodynamic solubility.

Root Cause Analysis & Solution Pathway

Caption: Decision workflow for addressing conjugate precipitation.

Strategy 1: Salt Formation for Ionizable Conjugates

For conjugates with acidic or basic centers, forming a salt is often the most effective way to dramatically increase aqueous solubility and dissolution rate.[10][11][12][13]

  • Scientific Rationale: Salt formation converts the neutral, often less soluble, form of the drug into an ionized species that has much more favorable interactions with water molecules.[5][11] This can lead to a several hundred-fold increase in solubility.[10]

  • Experimental Protocol: Salt Screening

    • Identify Ionizable Groups: Confirm the presence of acidic or basic pKa values for your conjugate.

    • Select Counter-ions: Choose a diverse panel of pharmaceutically acceptable counter-ions (e.g., for a basic conjugate, use acids like HCl, HBr, sulfuric, methanesulfonic, tartaric, etc.).

    • Reaction: Dissolve the conjugate in a suitable organic solvent. Add a stoichiometric amount of the selected acid (or base).

    • Isolation: Induce precipitation of the salt form, which can then be isolated by filtration.

    • Characterization: Analyze the resulting salt for its solubility, dissolution rate, and solid-state properties (e.g., crystallinity, hygroscopicity).

  • Troubleshooting:

    • No salt forms: The pKa difference between the drug and the counter-ion may not be sufficient. A general rule of thumb is a ΔpKa of >2 is needed for stable salt formation.

    • Salt is unstable or hygroscopic: Not all salts will have ideal properties. This is why a screen with multiple counter-ions is crucial to find a stable, non-hygroscopic salt form.[14]

Strategy 2: Structural Modification

If salt formation is not an option, or if further improvements are needed, modifying the chemical structure of the conjugate can provide a permanent solution to solubility issues.

  • A. Introduction of Hydrophilic Groups:

    • Scientific Rationale: Adding polar or ionizable functional groups to the molecule increases its ability to form hydrogen bonds with water, thereby enhancing its solubility.

    • Common Modifications:

      • Ionizable Groups: Incorporate carboxylic acids, amines, or sulfonates into the linker or the conjugated payload.[8][15]

      • Hydroxyl or Amide Groups: These polar, non-ionizable groups can also improve hydrophilicity.

  • B. PEGylation:

    • Scientific Rationale: Covalently attaching polyethylene glycol (PEG) chains to your conjugate can significantly improve solubility.[16][17] The long, flexible, and hydrophilic PEG chains create a "cloud" of water molecules around the conjugate, effectively increasing its hydrodynamic volume and shielding the hydrophobic core.[16]

    • Key Advantages of PEGylation:

      • Enhanced Solubility and Stability: PEGylation is a well-established method for increasing the water solubility of both small molecules and biologics.[18][19]

      • Improved Pharmacokinetics: It can also increase the in-vivo half-life by reducing renal clearance.[16][19]

    • Considerations: The size and attachment site of the PEG chain must be carefully chosen to avoid steric hindrance that could negatively impact the biological activity of the conjugate.[17][18]

Strategy 3: Formulation-Based Approaches

When structural modifications are not feasible, advanced formulation techniques can be employed to deliver the poorly soluble conjugate.

  • A. Use of Excipients:

    • Surfactants: Molecules like polysorbate 20 or 80 can be used to prevent aggregation and improve wetting of the solid particles.[15]

    • Sugars: Sucrose or trehalose can act as stabilizers, particularly for lyophilized (freeze-dried) formulations.[15]

  • B. Lipid-Based Formulations:

    • Scientific Rationale: For highly lipophilic conjugates, dissolving them in a lipid-based vehicle can improve oral absorption.[10] Self-emulsifying drug delivery systems (SEDDS) are mixtures of oils, surfactants, and co-solvents that spontaneously form a fine emulsion in the aqueous environment of the gut, keeping the drug in a solubilized state.[10]

  • C. Amorphous Solid Dispersions (ASDs):

    • Scientific Rationale: The crystalline form of a drug is highly stable and requires significant energy to break the crystal lattice before it can dissolve. By dispersing the drug in an amorphous (non-crystalline) state within a polymer matrix, this energy barrier is overcome, leading to a higher apparent solubility and faster dissolution.[14]

    • Preparation: ASDs are typically prepared by spray-drying or hot-melt extrusion.[10]

Issue 2: Difficulty in Preparing a Stock Solution of Sufficient Concentration.

This is a frequent bottleneck in early-stage research, limiting the ability to perform dose-response studies or other experiments requiring a range of concentrations.

Solution Pathway

Sources

Troubleshooting

Technical Support Center: Storage and Handling of N-(prop-2-yn-1-yl)morpholine-4-carboxamide

Welcome to the technical support guide for N-(prop-2-yn-1-yl)morpholine-4-carboxamide. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for N-(prop-2-yn-1-yl)morpholine-4-carboxamide. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable research compound. As Senior Application Scientists, we have compiled field-proven insights and best practices to help you prevent degradation and troubleshoot common issues.

The stability of N-(prop-2-yn-1-yl)morpholine-4-carboxamide is primarily dictated by its two key functional groups: the terminal alkyne of the propargyl group and the morpholine-4-carboxamide moiety. While the morpholine carboxamide structure is generally robust, the terminal alkyne is a high-energy functional group susceptible to several degradation pathways. Proper storage is therefore critical to prevent oxidative damage, polymerization, and other unwanted side reactions.

Section 1: Frequently Asked Questions (FAQs) - Core Stability Principles

This section addresses the fundamental principles governing the stability of N-(prop-2-yn-1-yl)morpholine-4-carboxamide.

Q1: What are the primary structural features of N-(prop-2-yn-1-yl)morpholine-4-carboxamide that influence its stability?

The molecule's stability is a tale of two moieties. The morpholine-4-carboxamide portion is generally stable. The morpholine ring, due to the electron-withdrawing nature of its oxygen atom, is more resistant to oxidative metabolism compared to similar saturated heterocycles like piperidine. The carboxamide bond is also chemically robust under standard conditions.

The main source of instability is the N-propargyl group (prop-2-yn-1-yl) , which contains a terminal alkyne. This functional group is versatile in synthesis but is also the primary site for potential degradation. The terminal C-H bond is weakly acidic, and the triple bond (π-system) is electron-rich, making it susceptible to oxidation, polymerization, and metal-catalyzed coupling reactions.

Q2: What are the ideal storage conditions for this compound?

To maximize shelf-life and ensure experimental reproducibility, we recommend the following conditions, summarized in the table below.

ParameterRecommended ConditionRationale
Temperature -20°C or lowerReduces the rate of all potential degradation reactions, including polymerization and oxidation. For long-term storage, lower temperatures (-80°C) are even better.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidative cleavage of the alkyne bond and minimizes the risk of oxygen-mediated coupling reactions (e.g., Glaser coupling).
Light Amber vial / Protect from lightLight can provide the energy to initiate free-radical polymerization or other photo-degradative pathways of the alkyne group.
Moisture Tightly sealed container with desiccantPrevents hydrolysis of the carboxamide (though unlikely) and minimizes moisture-related degradation pathways. It is crucial to allow the vial to equilibrate to room temperature before opening to avoid water condensation.
Form Solid (lyophilized powder)Storing the compound as a solid minimizes solvent-mediated degradation and reduces molecular mobility, slowing down bimolecular reactions like dimerization.

Q3: Why is an inert atmosphere so critical for long-term storage?

An inert atmosphere is critical primarily to protect the terminal alkyne. The two main risks posed by atmospheric oxygen are:

  • Oxidative Cleavage: Oxygen, especially in the presence of trace metal impurities, light, or heat, can lead to the oxidative cleavage of the carbon-carbon triple bond. This process can break down the molecule into smaller, undesired carboxylic acid or ketone fragments, rendering the compound inactive for its intended purpose.

  • Glaser Coupling: In the presence of oxygen and a catalyst (trace copper is a common contaminant), terminal alkynes can undergo a dimerization reaction known as Glaser coupling. This results in the formation of a diyne impurity, which can complicate subsequent reactions and analyses.

Q4: Is the compound sensitive to moisture?

While the alkyne group itself is not directly hydrolyzed, many alkyne-containing reagents are specified to be stored with a desiccant. The primary concern with moisture is potential hydrolysis of the carboxamide linkage, especially if acidic or basic impurities are present. A more practical issue is that moisture can condense on a cold vial when it is opened, introducing contaminants. Therefore, it is best practice to store the compound under dry conditions and always allow the container to warm to ambient temperature before opening.

Section 2: Troubleshooting Guide - Identifying and Solving Problems

Even with the best practices, issues can arise. This section provides a logical framework for identifying and resolving common problems encountered with stored samples.

Problem: My solid sample has changed color (e.g., from white to yellow/brown) and/or its solubility has decreased.
  • Plausible Cause: This is a classic indicator of polymerization. The terminal alkyne can react with other molecules to form conjugated polyalkyne chains or other complex oligomers. These extended conjugated systems often absorb visible light, appearing colored, and are typically less soluble than the parent monomer.

  • Logical Workflow for Diagnosis & Resolution:

    Workflow for addressing discoloration and solubility issues.
Problem: I'm seeing unexpected peaks in my NMR or LC-MS analysis of a stored sample.
  • Plausible Cause: The appearance of new, sharp peaks (as opposed to broad polymer humps) often suggests the formation of specific, small-molecule degradants. The most likely candidates are the Glaser coupling dimer or products from oxidative cleavage.

  • Analytical Confirmation:

    • ¹H NMR Spectroscopy: Look for the disappearance or decreased integration of the terminal alkyne proton, which typically appears as a triplet around 2-3 ppm. The appearance of new signals in the aromatic or vinylic region could indicate side reactions.

    • Mass Spectrometry (LC-MS): This is the most definitive method. Search for a mass corresponding to the dimer: (2 * M) - 2, where M is the molecular weight of the parent compound. Also, look for smaller fragments that could correspond to oxidative cleavage products. Specialized alkyne detection tags can be used for more in-depth analysis if required.

Section 3: Protocols and Best Practices

Adherence to standardized protocols is the best defense against degradation.

Protocol 3.1: Recommended Long-Term Storage Protocol
  • Procurement: Upon receipt, verify the certificate of analysis. If possible, run an initial QC check (¹H NMR or LC-MS) to establish a baseline.

  • Aliquoting: Avoid repeated freeze-thaw cycles. If you will use the compound over a long period, aliquot the solid material into several smaller, pre-weighed amber glass vials.

  • Inerting: Place the open, aliquoted vials into a desiccator or glovebox. Evacuate the chamber and backfill with a dry, inert gas (Argon is preferred due to its density, but Nitrogen is also acceptable). Repeat this cycle 3-5 times to ensure a completely inert atmosphere.

  • Sealing: While under the inert atmosphere, tightly cap the vials. For extra protection, wrap the cap threads with Parafilm®.

  • Storage: Place the sealed, inerted vials into a labeled secondary container. Store in a freezer at -20°C or, for maximum stability, at -80°C. Ensure the storage location is dark.

  • Usage: When a sample is needed, remove one vial. Allow it to warm completely to room temperature on the benchtop (at least 30 minutes) before opening to prevent moisture condensation. Any unused portion in that vial should ideally be discarded or used promptly; do not return it to long-term storage.

Protocol 3.2: Quality Control (QC) Protocol for Stored Samples

It is good practice to periodically check the purity of a representative aliquot from your stored batch, especially before starting a critical or lengthy experiment.

  • Sample Preparation: Carefully weigh approximately 1-2 mg of the compound from a dedicated QC vial. Dissolve in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for NMR analysis or a high-purity solvent (e.g., Acetonitrile) for LC-MS.

  • ¹H NMR Analysis:

    • Acquire a standard ¹H NMR spectrum.

    • Check 1 (Key Signal): Verify the presence and correct integration of the terminal alkyne proton (≡C-H).

    • Check 2 (Purity): Integrate the primary peaks corresponding to the molecule against all other impurity peaks. Calculate the approximate purity.

    • Check 3 (Degradation): Look for broad signals in the baseline (polymerization) or new, distinct peaks that were not in the original reference spectrum.

  • LC-MS Analysis:

    • Inject the sample onto a suitable C18 column.

    • Check 1 (Main Peak): Verify the retention time and the mass of the main peak ([M+H]⁺).

    • Check 2 (Dimer): Look for a peak with a mass corresponding to (2*M - 2)+H⁺.

    • Check 3 (Other Impurities): Note the presence and relative percentage of any other peaks.

Section 4: Visualizing Potential Degradation Pathways

To aid in identifying potential impurities, the following diagram illustrates the primary degradation pathways originating from the reactive alkyne group.

Degradation_Pathways Parent N-(prop-2-yn-1-yl)morpholine-4-carboxamide (Stable Form) Dimer Glaser Coupling Product (Diyne Impurity) Parent->Dimer Polymer Polymerization Product (Insoluble, Colored) Parent->Polymer Oxidation Oxidative Cleavage Products (e.g., Carboxylic Acids) Parent->Oxidation Conditions1 O₂, Trace Cu²⁺ Conditions1->Parent Conditions1->Dimer Conditions2 Heat, Light, O₂ Conditions2->Parent Conditions2->Polymer Conditions3 Strong Oxidants, O₂ Conditions3->Parent Conditions3->Oxidation

Primary degradation pathways for N-(prop-2-yn-1-yl)morpholine-4-carboxamide.

By understanding these potential pathways and implementing the rigorous storage and handling protocols outlined above, you can ensure the long-term integrity of your N-(prop-2-yn-1-yl)morpholine-4-carboxamide samples, leading to more reliable and reproducible scientific outcomes.

References

  • ResearchGate. (2020). Solvent‐free synthesis of propargylamines via A3 coupling reaction and organic pollutant degradation in aqueous condition using Cu/C catalyst. Available at: [Link]

  • PubMed. (2012). [Synthesis and Properties of Methylene Carboxamide Mimetics of Nucleic Acids Based on Morpholine Nucleosides]. Available at: [Link]

  • National Institutes of Health (NIH). (2021). Solvent-free synthesis of propargylamines: an overview. Available at: [Link]

  • ACS Publications. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. Available at: [Link]

  • PubMed. (2017). Detection of Alkynes via Click Chemistry with a Brominated Coumarin Azide by Simultaneous Fluorescence and Isotopic Signatures in Mass Spectrometry. Available at: [Link]

  • MDPI. (2023). Highly Selective Cyclization and Isomerization of Propargylamines to Access Functionalized Quinolines and 1-Azadienes. Available at: [Link]

  • ResearchGate. (2021). Solvent-free synthesis of propargylamines: an overview. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Available at: [Link]

  • Utah Tech University. (n.d.). Learning Guide for Chapter 13 - Alkynes. Available at: [Link]

  • ResearchGate. (2021). Biosynthesis of alkyne-containing natural products. Available at: [Link]

  • National Institutes of Health (NIH). (1998). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Available at: [Link]

  • National Institutes of Health (NIH). (2000). *Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly on
Optimization

Best purification methods and chromatography conditions for N-(prop-2-yn-1-yl)morpholine-4-carboxamide

Technical Support Center: N-(prop-2-yn-1-yl)morpholine-4-carboxamide Welcome to the dedicated technical support guide for the purification of N-(prop-2-yn-1-yl)morpholine-4-carboxamide. This resource is designed for rese...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-(prop-2-yn-1-yl)morpholine-4-carboxamide

Welcome to the dedicated technical support guide for the purification of N-(prop-2-yn-1-yl)morpholine-4-carboxamide. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this molecule. N-(prop-2-yn-1-yl)morpholine-4-carboxamide is a moderately polar compound containing a basic morpholine nitrogen and a hydrogen-bond-donating carboxamide group. These structural features present specific challenges and opportunities in purification that this guide will address in detail.

Part 1: Frequently Asked Questions (FAQs)

This section covers strategic decisions and foundational knowledge for developing a robust purification protocol.

Q1: What is the most effective initial purification strategy for crude N-(prop-2-yn-1-yl)morpholine-4-carboxamide?

A1: The initial strategy depends on the state and purity of your crude material.

  • For Crystalline Solids (>85% purity): Recrystallization is often the most efficient first-line method. It is a thermodynamically controlled process that can yield highly pure material by excluding impurities from a growing crystal lattice. Carboxamide and urea-type molecules are often good candidates for recrystallization due to their ability to form strong, ordered hydrogen-bonding networks.[1][2] A trial-and-error approach with various solvents is recommended (see Protocol 3).

  • For Oils or Solids of Low Purity (<85%): Flash column chromatography is the preferred method. It allows for the separation of the target compound from byproducts and unreacted starting materials based on differential partitioning between a stationary phase and a mobile phase.

.

start Crude Product Analysis (TLC, Crude ¹H NMR) decision1 Is the crude material a crystalline solid? start->decision1 decision2 Is the purity >85% with minimal close-running impurities? decision1->decision2 Yes chromatography Proceed with Flash Column Chromatography (See Protocol 2) decision1->chromatography No (Oil/Amorphous) recrystallization Attempt Recrystallization (See Protocol 3) decision2->recrystallization Yes decision2->chromatography No

Caption: Decision tree for selecting an initial purification method.

Q2: What are the best chromatography conditions (stationary and mobile phases) for this compound?

A2: Given the polarity imparted by the morpholine and carboxamide groups, normal-phase chromatography is the standard approach.

  • Stationary Phase: Standard silica gel (SiO₂, 40-63 µm particle size) is the most common and cost-effective choice.[3] However, the basic nitrogen of the morpholine ring can interact strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to peak tailing.

  • Mobile Phase (Eluent): A binary solvent system is typically used. Start with a mixture of a non-polar solvent and a polar solvent. A good starting point for Thin-Layer Chromatography (TLC) analysis is 30% Ethyl Acetate in Hexanes .[4]

    • If the compound's Retention Factor (Rf) is too low (near the baseline), increase the mobile phase polarity by adding more ethyl acetate or switching to a stronger polar solvent like methanol in dichloromethane (e.g., 2-5% MeOH in DCM).[5]

    • Crucially, to mitigate peak tailing, add a basic modifier like triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) to the eluent system at a concentration of 0.5-1%. [6] This deactivates the acidic silica surface by competing for binding sites, allowing the basic analyte to elute more symmetrically.

Q3: How can I determine if my compound is degrading on the silica gel column?

A3: Compound instability on silica is a common issue that can lead to low recovery and impure fractions.[5] A two-dimensional (2D) TLC experiment is a simple and effective diagnostic tool.

  • Spot your crude material on the bottom-left corner of a square TLC plate.

  • Develop the plate in your chosen solvent system.

  • Dry the plate completely and rotate it 90 degrees counter-clockwise.

  • Develop the plate again in the same solvent system.

  • Interpretation: If the compound is stable, you will see a single spot on the diagonal. If new spots appear that are not on the diagonal, it indicates that decomposition occurred during the first elution and subsequent time spent on the stationary phase.[5] If degradation is confirmed, consider using a deactivated stationary phase like neutral alumina or switching to reversed-phase chromatography.

Part 2: Troubleshooting Guide

This section addresses specific problems you may encounter during purification.

Issue 1: My compound is streaking or tailing badly on the TLC plate and column.

  • Question: Why is my spot elongated instead of round, leading to poor separation in my column fractions?

  • Answer: This is a classic sign of strong, undesirable interactions between your basic compound and the acidic silica gel stationary phase.[3] The basic morpholine nitrogen is likely being protonated by surface silanol groups, causing it to "stick" and elute slowly and asymmetrically.

    • Solution 1 (Primary): As mentioned in the FAQ, add 0.5-1% triethylamine or a 10% solution of ammonium hydroxide in methanol to your eluent.[5][6] This base will neutralize the acidic sites on the silica, dramatically improving peak shape.

    • Solution 2: Ensure your sample is not overloaded on the TLC plate or column. Over-concentration can also lead to tailing.[3]

    • Solution 3: Consider switching to a less acidic stationary phase, such as neutral or basic alumina.

Issue 2: My compound won't elute from the column, even with highly polar solvents.

  • Question: I've run a full gradient up to 20% Methanol in Dichloromethane, and I still can't recover my product. Where did it go?

  • Answer: There are two likely possibilities:

    • Irreversible Binding/Decomposition: The compound may have degraded or become permanently adsorbed to the column. This is more likely if you did not deactivate the silica with a base.[5] A small-scale test on silica can confirm stability.

    • Insufficient Polarity: While 20% MeOH/DCM is very polar, some highly polar carboxamides may require even more aggressive solvent systems. You can try eluting with a stock solution of 10% ammonium hydroxide in methanol, using 5-10% of this solution in dichloromethane.[5]

Issue 3: My recrystallization attempt failed; either nothing crashed out, or an oil formed.

  • Question: I dissolved my compound in a hot solvent and upon cooling, it either remained in solution or oiled out. How can I get crystals?

  • Answer: Successful recrystallization requires a solvent that dissolves the compound well when hot but poorly when cold.

    • If Nothing Crystallizes: The compound is too soluble in your chosen solvent at low temperatures. Add a miscible "anti-solvent" (one in which your compound is insoluble) dropwise to the cold solution until it becomes cloudy (the cloud point), then warm slightly to redissolve and cool slowly. Common solvent/anti-solvent pairs include Ethyl Acetate/Hexanes or Methanol/Diethyl Ether.

    • If an Oil Forms ("Oiling Out"): This happens when the compound's melting point is lower than the boiling point of the solvent, or when it comes out of solution too quickly.

      • Solution 1: Use a lower-boiling point solvent system.

      • Solution 2: Slow down the cooling process. Let the flask cool to room temperature slowly before placing it in an ice bath.

      • Solution 3: Add slightly more solvent to the hot solution to avoid supersaturation at a higher temperature.

      • Solution 4: Try scratching the inside of the flask with a glass rod to create nucleation sites for crystal growth.

.

start Poor Column Separation streaking Are spots streaking/tailing? start->streaking overlap Are spots overlapping but well-shaped? start->overlap no_elution Is compound not eluting? start->no_elution add_base Add 0.5-1% Et₃N or NH₄OH to eluent to neutralize silica. streaking->add_base Yes shallow_gradient Run a shallower gradient (e.g., 10-40% over 20 CV instead of 10-80%). overlap->shallow_gradient Yes new_system Test alternative solvent systems (e.g., Toluene/Acetone). overlap->new_system Yes increase_polarity Increase eluent polarity (e.g., switch EtOAc to MeOH). no_elution->increase_polarity Yes

Caption: Workflow for troubleshooting poor column chromatography separation.

Part 3: Experimental Protocols

These protocols provide detailed, step-by-step methodologies for key purification workflows.

Protocol 1: TLC Solvent System Screening

This protocol aims to find a mobile phase that provides an Rf value of 0.2-0.3 for the target compound, which is optimal for column chromatography separation.[6]

  • Preparation: Prepare small volumes (10 mL) of three different solvent systems in 100 mL beakers with watch glasses as lids. For N-(prop-2-yn-1-yl)morpholine-4-carboxamide, good starting systems are:

    • System A: 20% Ethyl Acetate / 80% Hexanes

    • System B: 50% Ethyl Acetate / 50% Hexanes

    • System C: 5% Methanol / 95% Dichloromethane

  • Spotting: Dissolve a small amount of your crude material in a volatile solvent (e.g., dichloromethane). Using a capillary tube, spot the solution on three separate TLC plates, about 1 cm from the bottom. Keep the spots small.[7]

  • Development: Place one plate in each beaker, ensuring the solvent level is below the spot line. Cover the beakers. Allow the solvent front to travel up the plate until it is about 1 cm from the top.[7]

  • Visualization: Remove the plates and immediately mark the solvent front with a pencil. Visualize the spots using a UV lamp (254 nm) and/or by staining with potassium permanganate (KMnO₄), which is effective for visualizing alkynes and amines.[8]

  • Analysis: Calculate the Rf value (Rf = distance spot traveled / distance solvent traveled). Adjust the polarity of the most promising system until the target compound has an Rf of 0.2-0.3.

Protocol 2: Flash Column Chromatography with Basic Modifier
  • Column Packing (Slurry Method):

    • Choose an appropriate column size based on your sample mass (a 100:1 ratio of silica:crude compound is a good starting point).

    • In a beaker, make a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% EtOAc/Hexanes + 0.5% Et₃N).

    • Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped.[3]

  • Sample Loading:

    • Dissolve your crude compound in a minimal amount of dichloromethane.

    • Add a small amount of silica gel to this solution to create a dry, free-flowing powder upon solvent evaporation. This is known as "dry loading."

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution:

    • Begin eluting with the low-polarity starting solvent.

    • Gradually increase the polarity of the eluent according to a predefined gradient based on your TLC analysis.

    • Collect fractions and analyze them by TLC to identify which ones contain your pure product.

  • Work-up:

    • Combine the pure fractions and remove the solvent using a rotary evaporator.

    • To remove residual triethylamine, co-evaporate the residue several times with dichloromethane.

Protocol 3: Trial Recrystallization
  • Solvent Screening: Place ~20 mg of your crude solid into several different test tubes.

  • Add a single solvent (e.g., ethyl acetate, isopropanol, acetonitrile, toluene) dropwise at room temperature until the solid just dissolves. If it dissolves easily at room temperature, the solvent is not suitable.

  • If the solid is insoluble at room temperature, heat the test tube gently. If it dissolves when hot, this is a promising candidate solvent.

  • Allow the promising test tubes to cool slowly to room temperature, then place in an ice bath. Observe for crystal formation.

  • Bulk Recrystallization:

    • Place the bulk crude material in an Erlenmeyer flask.

    • Add the minimal amount of the chosen hot solvent to fully dissolve the solid.

    • Allow the solution to cool undisturbed to room temperature.

    • Cool further in an ice bath for 30 minutes.

    • Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent.

    • Dry the crystals under vacuum.

Part 4: Data Summary Table

Table 1: Recommended Solvent Systems for Chromatography of Polar Carboxamides

Stationary PhaseEluent SystemModifier (if needed)Application Notes
Silica GelHexanes / Ethyl Acetate (gradient)0.5-1% TriethylamineStandard starting system. Good for moderate polarity. The base is critical for good peak shape.[6]
Silica GelDichloromethane / Methanol (gradient)0.5-1% TriethylamineMore powerful system for highly polar compounds that do not move in EtOAc/Hexanes.[5]
Alumina (Neutral)Hexanes / Ethyl Acetate (gradient)NoneA good alternative if the compound degrades on acidic silica gel.
Reversed-Phase C18Water / Acetonitrile (gradient)0.1% Formic Acid or NH₄OAcFor compounds that are too polar for normal-phase. Acid can improve peak shape for protonated amines.[6]

References

  • BenchChem. (n.d.). Troubleshooting guide for the purification of polar quinoline compounds.
  • Restek Corporation. (n.d.). GC Troubleshooting Guide.
  • University of Rochester. (n.d.). Troubleshooting Flash Chromatography. Retrieved from the University of Rochester Chemistry Department website.
  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips.
  • Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase.
  • Enantioselective synthesis of morpholine... | Download Scientific Diagram. (n.d.).
  • Wong, M. (n.d.). Monitoring Reactions by TLC.
  • Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Monitoring a Reaction.
  • Abramova, T. V., et al. (2012). [Synthesis and Properties of Methylene Carboxamide Mimetics of Nucleic Acids Based on Morpholine Nucleosides]. Bioorganicheskaia khimiia, 38(4), 458-71.
  • SciSpace. (n.d.).
  • Cysewski, P., et al. (2016). Exploring the cocrystallization potential of urea and benzamide. Journal of Molecular Modeling, 22(4), 84. [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure, v95p0357.
  • Organic Chemistry Portal. (n.d.). Synthesis of morpholines. Retrieved from [Link]

  • Bansal, G., & Singh, D. (n.d.). Synthesis of Morpholine containing Sulfonamides. Semantic Scholar.
  • Przybyłek, M., & Cysewski, P. (2016). Exploring the cocrystallization potential of urea and benzamide. ResearchGate. [Link]

  • Khan, K. M., et al. (2022). Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. Molecules, 27(20), 7027. [Link]

Sources

Troubleshooting

Reducing side reactions when coupling N-(prop-2-yn-1-yl)morpholine-4-carboxamide with aryl azides

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals dealing with the complex Copper(I)-Catalyzed Azide-Al...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals dealing with the complex Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) between N-(prop-2-yn-1-yl)morpholine-4-carboxamide and aryl azides .

This specific substrate pairing presents a "perfect storm" of mechanistic challenges: the morpholine-carboxamide moiety is a potent metal chelator, while aryl azides are electronically sensitive and prone to degradation. This guide will explain the causality behind these side reactions and provide a self-validating protocol to achieve high-yielding, regioselective 1,4-disubstituted triazoles.

Part 1: Mechanistic Insights & FAQs

To troubleshoot effectively, we must first understand the molecular behavior of your substrates. The morpholine oxygen and urea-like nitrogen atoms act as multidentate Lewis bases, which can sequester the Cu(I) catalyst. Meanwhile, aryl azides are highly electrophilic compared to their alkyl counterparts, making them susceptible to unwanted reduction[1].

Q1: My reaction yields a significant amount of diyne byproduct instead of the triazole. How do I stop this? A1: You are observing Glaser homocoupling (alkyne-alkyne oxidative coupling). This side reaction is driven by the oxidation of the active Cu(I) catalyst to Cu(II) in the presence of dissolved oxygen[2]. Because your morpholine-based alkyne sequesters copper and slows down the primary CuAAC cycle, the slower Glaser pathway has time to dominate.

  • Solution: You must strictly exclude oxygen. Degas all solvents via sparging (Argon/N₂) for at least 30 minutes. Furthermore, ensure your reducing agent (sodium ascorbate) is fresh to continuously reduce any formed Cu(II) back to Cu(I)[3].

Q2: LC-MS shows my aryl azide is converting into an aniline (aryl amine). What is causing this degradation? A2: Aryl azides are electronically distinct and easily reduced[1]. This degradation is typically caused by one of two factors:

  • Excess Reducing Agent: While sodium ascorbate is necessary to maintain Cu(I), a massive excess will directly reduce the electron-deficient aryl azide.

  • Phosphine Ligands: If you are using phosphine-based reducing agents (like TCEP) or ligands, they will trigger a Staudinger reduction, rapidly converting your azide to an amine.

  • Solution: Cap your sodium ascorbate at 5 to 10 equivalents relative to the copper catalyst, and strictly avoid phosphines.

Q3: The reaction stalls completely, even with fresh catalyst and degassed solvents. Why? A3: The morpholine-4-carboxamide moiety is outcompeting the alkyne for copper coordination. When the heteroatoms sequester the Cu(I), the catalytic cycle halts because the essential copper-acetylide intermediate cannot form.

  • Solution: You must use a strongly binding, accelerating ligand like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine). By pre-complexing Cu with THPTA at a high ratio (up to 5:1 Ligand:Cu), you protect the copper from substrate chelation while still allowing the alkyne and azide to enter the coordination sphere[4].

Part 2: Quantitative Optimization Data

To transition from a standard CuAAC reaction to one optimized for chelating alkynes and sensitive aryl azides, adjust your stoichiometry according to the following matrix:

ParameterStandard CuAACOptimized for Chelating AlkyneMechanistic Rationale
Cu(II) Loading 1 - 2 mol%5 - 10 mol% Compensates for partial sequestration by the morpholine-4-carboxamide ring.
THPTA Ligand Ratio 1:1 (Ligand:Cu)5:1 (Ligand:Cu) High excess ensures complete Cu coordination, blocking substrate chelation[4].
Na-Ascorbate Ratio >20 eq to Cu5 - 10 eq to Cu Prevents over-reduction of the sensitive aryl azide to an aniline[1].
Degassing Time Optional / 5 min>30 min (Sparge) Strictly required to prevent Cu(II)-mediated Glaser homocoupling[2].

Part 3: Self-Validating Experimental Protocol

This protocol is designed as a self-validating system . The visual color changes at each step confirm the oxidation state of the copper and the success of the ligand binding, ensuring trustworthiness before you commit your valuable substrates.

Step 1: Substrate Preparation & Degassing

  • Dissolve N-(prop-2-yn-1-yl)morpholine-4-carboxamide (1.0 eq) and the aryl azide (1.1 eq) in a suitable solvent (e.g., 1:1 t-BuOH/H₂O or DMSO/H₂O).

  • Sparge the solution with Argon or N₂ for 30 minutes. Validation: The solution must remain clear and precipitate-free.

Step 2: Catalyst Pre-complexation (Critical Step)

  • In a separate, degassed vial, mix CuSO₄ (10 mol% relative to alkyne) with THPTA ligand (50 mol%).

  • Validation Check: The solution will turn a bright, vibrant blue , confirming the successful formation of the Cu(II)-THPTA complex, which is now protected from morpholine chelation.

Step 3: Catalyst Reduction

  • Add freshly prepared, degassed Sodium Ascorbate (50 mol%, which is 5 eq relative to Cu) to the Cu(II)-THPTA vial.

  • Validation Check: The solution will rapidly turn from bright blue to colorless or pale yellow . This visually guarantees the reduction of Cu(II) to the catalytically active Cu(I) state.

Step 4: Reaction Initiation

  • Transfer the active Cu(I)-THPTA solution to the main substrate vial via a degassed syringe.

  • Stir at room temperature (or up to 40°C if sterically hindered) under an inert atmosphere for 2–12 hours. Monitor via LC-MS until the alkyne is consumed.

Part 4: Mechanistic Pathway Visualization

CuAAC_Workflow CuI Active Cu(I) Catalyst Product 1,4-Disubstituted Triazole CuI->Product + Alkyne & Azide Alkyne N-(prop-2-yn-1-yl)morpholine-4-carboxamide Diyne Glaser Coupling (Diyne) Alkyne->Diyne O2 / Cu(II) Sequestered Cu Sequestered by Morpholine Alkyne->Sequestered Competes for Cu Azide Aryl Azide Aniline Aryl Amine (Reduced Azide) Azide->Aniline Excess Ascorbate THPTA THPTA Ligand THPTA->Sequestered Blocks chelation Ascorbate Optimized Na-Ascorbate Ascorbate->Aniline Causes if >10 eq Degas Strict Degassing (Ar/N2) Degas->Diyne Prevents oxidation

Fig 1: CuAAC pathways and side-reaction interventions for morpholine-alkynes and aryl azides.

References

  • Preventing Alkyne–Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. ACS Publications.[Link]

  • Spot the difference in reactivity: a comprehensive review of site-selective multicomponent conjugation exploiting multi-azide compounds. RSC Publishing.[Link]

  • Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology - Jena Bioscience.[Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in N-(prop-2-yn-1-yl)morpholine-4-carboxamide Functionalization

Welcome to the technical support center for the functionalization of N-(prop-2-yn-1-yl)morpholine-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the functionalization of N-(prop-2-yn-1-yl)morpholine-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges related to steric hindrance in their experimental work with this versatile building block. The morpholine moiety is a valuable scaffold in medicinal chemistry, known for improving pharmacokinetic properties such as solubility and brain permeability.[1][2] However, the steric bulk of the morpholine-4-carboxamide group can present significant challenges when attempting to functionalize the terminal alkyne.

This document provides a series of troubleshooting guides and frequently asked questions in a direct question-and-answer format to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: My Sonogashira coupling reaction with N-(prop-2-yn-1-yl)morpholine-4-carboxamide and a bulky aryl halide is giving low to no yield. What are the likely causes and how can I improve it?

A1: Low yields in Sonogashira couplings involving sterically demanding substrates are a common issue.[3][4] The primary reason is often the steric clash between the bulky morpholine-4-carboxamide group, the palladium catalyst's ligands, and the incoming aryl halide, which impedes the formation of the key carbon-carbon bond.

Troubleshooting Strategies:

  • Catalyst and Ligand Selection:

    • Less Bulky Ligands: While counterintuitive, sometimes ligands with smaller cone angles can facilitate the reaction by reducing overall steric congestion around the metal center. However, often the opposite is true.

    • Bulky, Electron-Rich Ligands: More commonly, sterically hindered, electron-rich phosphine ligands can promote the reductive elimination step and stabilize the active catalytic species.[5] Consider ligands like XPhos, SPhos, or t-BuXPhos. For particularly challenging couplings, N-heterocyclic carbene (NHC) ligands can be highly effective due to their strong σ-donating properties and steric bulk which can facilitate catalyst turnover.[6]

    • Palladium Pre-catalyst: The choice of palladium source can also be critical. Pre-catalysts that readily form the active Pd(0) species are often preferred.

  • Reaction Conditions:

    • Temperature: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. However, be mindful of potential side reactions or decomposition of starting materials.[7]

    • Solvent: The choice of solvent can influence catalyst solubility and activity. Aprotic polar solvents like DMF, DMAc, or NMP are often effective. In some cases, less polar solvents like toluene or dioxane may be beneficial.[6]

    • Base: The base plays a crucial role in the deprotonation of the terminal alkyne. For sterically hindered substrates, a stronger, non-nucleophilic base like DBU or a weaker base in combination with a copper(I) co-catalyst can be effective.[4][8]

  • Copper Co-catalyst: In traditional Sonogashira reactions, a copper(I) salt (e.g., CuI) is used as a co-catalyst to facilitate the formation of a copper acetylide intermediate.[8] This can sometimes be more reactive towards the palladium complex than the terminal alkyne itself. However, in cases of severe steric hindrance, copper-free Sonogashira conditions might be more effective to avoid the formation of undesired alkyne homocoupling (Glaser coupling) byproducts.[3][9]

Experimental Protocol: Sonogashira Coupling of a Sterically Hindered Aryl Halide

This protocol provides a starting point for optimizing the coupling of a sterically hindered aryl halide with N-(prop-2-yn-1-yl)morpholine-4-carboxamide.

Reagent Amount (mol eq.) Purpose
N-(prop-2-yn-1-yl)morpholine-4-carboxamide1.2Alkyne source
Sterically Hindered Aryl Halide1.0Coupling partner
Pd Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)0.02 - 0.05Palladium source
Ligand (if needed, e.g., XPhos)0.04 - 0.10Stabilize catalyst
Copper(I) Iodide (CuI)0.05 - 0.10Co-catalyst
Base (e.g., Et₃N, DBU)2.0 - 3.0Alkyne deprotonation
Solvent (e.g., DMF, Toluene)-Reaction medium

Procedure:

  • To a dry, inert-atmosphere flask, add the N-(prop-2-yn-1-yl)morpholine-4-carboxamide, aryl halide, palladium catalyst, and ligand (if used).

  • Add the solvent and degas the mixture with nitrogen or argon for 15-20 minutes.

  • Add the base and CuI (if used).

  • Heat the reaction to the desired temperature (e.g., 80-120 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Q2: I am attempting a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, but the reaction is sluggish and gives low yields. Could steric hindrance from the morpholine-4-carboxamide be the issue?

A2: Yes, steric hindrance from the bulky morpholine-4-carboxamide group can significantly slow down CuAAC reactions.[10] The proximity of this group to the alkyne can impede the approach of the azide and the copper catalyst, which is essential for the cycloaddition to occur.

Troubleshooting Strategies:

  • Catalyst System:

    • Ligands for Copper(I): The use of ligands that stabilize the Cu(I) oxidation state and modulate its reactivity is crucial. Tris(benzyltriazolylmethyl)amine (TBTA) or other tris(triazolylmethyl)amine ligands are commonly used to protect the copper catalyst from oxidation and improve its efficiency. For sterically hindered systems, ligands with different steric and electronic properties may be required.

    • Copper Source: Copper(I) salts like CuI, CuBr, or [Cu(CH₃CN)₄]PF₆ are often used. In situ reduction of a copper(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate is a very common and effective method for generating the active Cu(I) catalyst in aqueous or mixed aqueous/organic solvent systems.[11]

  • Reaction Conditions:

    • Solvent: The choice of solvent is critical. While aqueous systems are common for bioconjugation, for small molecule synthesis, organic solvents like THF, DMF, or DMSO, or mixtures thereof, may provide better solubility for the reactants and improve reaction rates.

    • Temperature: Gentle heating (e.g., 40-60 °C) can often accelerate the reaction without promoting significant side reactions.

    • Concentration: Running the reaction at a higher concentration can increase the frequency of molecular collisions and improve the reaction rate.

  • Introducing a Linker: If direct functionalization is consistently failing, consider introducing a flexible linker between the morpholine-4-carboxamide moiety and the terminal alkyne.[10] This will spatially separate the reactive alkyne from the bulky morpholine group, reducing steric hindrance.

Workflow for Optimizing CuAAC Reactions

CuAAC_Optimization cluster_start Initial Reaction Setup cluster_catalyst Catalyst System Modification cluster_conditions Reaction Condition Optimization cluster_substrate Substrate Modification cluster_end Outcome Start Low Yield in CuAAC Catalyst Vary Copper Source (CuI, CuSO4/Ascorbate) Start->Catalyst Step 1 Ligand Introduce/Change Ligand (e.g., TBTA) Catalyst->Ligand Solvent Screen Solvents (DMF, DMSO, THF) Ligand->Solvent Step 2 Temperature Increase Temperature (40-60 °C) Solvent->Temperature Linker Introduce a Flexible Linker Temperature->Linker If still low yield End Improved Yield Temperature->End Successful Linker->End Alternative_Strategies cluster_alternatives Alternative Functionalization Methods Start Steric Hindrance with N-(prop-2-yn-1-yl)morpholine-4-carboxamide SPAAC SPAAC (Copper-Free) Requires modification to a strained alkyne Start->SPAAC For bioconjugation Rh_Hydroamination Rhodium-Catalyzed Hydroamination Forms functionalized amines Start->Rh_Hydroamination For amine synthesis Pd_Decarbonylative Decarbonylative Sonogashira Couples with carboxylic acids Start->Pd_Decarbonylative Alternative to aryl halides

Sources

Reference Data & Comparative Studies

Validation

Reactivity Comparison Guide: N-(prop-2-yn-1-yl)morpholine-4-carboxamide vs. N-propargylmorpholine

As a Senior Application Scientist, selecting the optimal terminal alkyne building block is a critical decision that dictates the downstream success of bioconjugation workflows and drug discovery programs. Two frequently...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the optimal terminal alkyne building block is a critical decision that dictates the downstream success of bioconjugation workflows and drug discovery programs. Two frequently compared morpholine-derived alkynes are N-(prop-2-yn-1-yl)morpholine-4-carboxamide (PMC) and N-propargylmorpholine (NPM) .

While both compounds feature a morpholine ring and a terminal alkyne suitable for cross-coupling and "click" chemistry, their divergent nitrogen linkages—a neutral urea versus a basic tertiary amine—fundamentally alter their reactivity, oxidative stability, and interaction with transition metal catalysts. This guide objectively compares their performance, providing mechanistic insights and self-validating experimental protocols to guide your synthetic strategy.

Structural Causality & Reactivity Profiles

The fundamental divergence in the reactivity of these two molecules stems from the electronic environment and hybridization of the nitrogen atom adjacent to the propargyl group.

  • N-propargylmorpholine (NPM): This molecule is a tertiary amine. The nitrogen atom is sp³ hybridized, making its lone pair highly available. Consequently, NPM is basic (pKa ~7.5) and nucleophilic[1]. In metal-catalyzed reactions like the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), this basic nitrogen can coordinate with the copper catalyst. While this can sometimes accelerate the reaction via an autocatalytic local concentration effect, it also makes the molecule highly susceptible to N-oxidation. As demonstrated in , NPM readily forms an N-oxide that undergoes a pericyclic Meisenheimer rearrangement, leading to unwanted degradation in oxidative environments[2].

  • N-(prop-2-yn-1-yl)morpholine-4-carboxamide (PMC): In stark contrast, PMC features a carboxamide (urea) linkage. The nitrogen lone pair is delocalized into the adjacent carbonyl group via resonance, rendering the nitrogen sp² hybridized, non-basic, and non-nucleophilic. This eliminates unwanted metal sequestration during Palladium-catalyzed Sonogashira couplings and provides absolute stability against N-oxidation. Furthermore, the urea motif acts as a powerful hydrogen bond donor and acceptor, a highly prized feature in rational drug design for establishing strong binding networks within kinase and protease active sites.

Mechanistic Reactivity Pathways

Reactivity NPM N-propargylmorpholine (Tertiary Amine) CuAAC CuAAC (Click) Accelerated by Cu-Coordination NPM->CuAAC Basic N lone pair Oxidation N-Oxidation & Meisenheimer Rearrangement NPM->Oxidation Susceptible PMC N-(prop-2-yn-1-yl)morpholine- 4-carboxamide (Urea) Sonogashira Sonogashira Coupling Standard Kinetics PMC->Sonogashira Non-coordinating N HBond Target Binding Strong H-Bond Network PMC->HBond Urea motif

Divergent reactivity pathways of NPM and PMC driven by their distinct nitrogen linkages.

Quantitative Data Comparison

To facilitate rapid decision-making, the physicochemical and reactive properties of both compounds are summarized below.

ParameterN-propargylmorpholine (NPM)N-(prop-2-yn-1-yl)morpholine-4-carboxamide (PMC)
Chemical Class Tertiary AmineUrea Derivative
Nitrogen Hybridization sp³ (Pyramidal, basic)sp² (Planar, non-basic due to resonance)
pKa (Conjugate Acid) ~7.5Neutral
Metal Coordination Strong (Acts as a competitive ligand)Weak/None (Inert in catalytic cycles)
Oxidative Stability Low (Forms N-oxides)High (Stable to standard oxidants)
H-Bonding Profile Acceptor onlyDonor (NH) and Acceptor (C=O, Morpholine O)

Experimental Protocols: Self-Validating Systems

To guarantee scientific integrity, the following methodologies are designed as self-validating systems . By incorporating internal standards and strict quenching mechanisms, these protocols isolate the intrinsic reactivity of the alkyne from external operational variables, proving causality between the structural differences and the observed reaction kinetics.

Protocol A: Comparative CuAAC Kinetics (Click Chemistry)

This protocol utilizes quantitative NMR (qNMR) to track conversion rates over time, validating the kinetic difference caused by the tertiary amine's copper coordination[3].

  • Substrate Preparation: In two separate 10 mL Schlenk flasks, dissolve 1.0 mmol of NPM and PMC, respectively, in 5.0 mL of degassed DMSO.

  • Reactant & Standard Addition: Add 1.0 mmol of benzyl azide and 0.1 mmol of 1,3,5-trimethoxybenzene (internal standard for qNMR) to each flask.

  • Catalyst Initiation: Add 5 mol% CuSO₄·5H₂O and 10 mol% sodium ascorbate to initiate the cycloaddition.

  • Kinetic Sampling: Withdraw 50 μL aliquots at 5, 15, 30, 60, and 120 minutes. Quench immediately in an NMR tube containing CDCl₃ spiked with 0.1 M EDTA (to instantly strip the copper catalyst).

  • Validation Logic: By comparing the integration of the emerging triazole proton against the inert trimethoxybenzene standard, the exact conversion rate is isolated. The EDTA quench prevents post-sampling reaction progression, ensuring absolute temporal accuracy.

Protocol B: Sonogashira Cross-Coupling Optimization

Because NPM is inherently basic, it can act as its own base during cross-coupling, altering the local Pd/Cu ratio. This protocol controls base stoichiometry to measure true cross-coupling efficiency[4].

  • Setup: In a glovebox, charge a reaction vial with 1.0 mmol of iodobenzene, 1.2 mmol of the respective alkyne (NPM or PMC), 2 mol% Pd(PPh₃)₄, and 4 mol% CuI.

  • Solvent/Base Addition: Add 5.0 mL of anhydrous THF and exactly 1.5 mmol of triethylamine (Et₃N).

  • Reaction Execution: Stir the mixture at room temperature for 12 hours under an argon atmosphere.

  • Workup & Analysis: Filter the crude mixture through a short Celite pad, concentrate under reduced pressure, and analyze via HPLC.

  • Validation Logic: Maintaining strict stoichiometric control of the external base (Et₃N) allows researchers to measure the true cross-coupling efficiency of the alkyne moiety without basicity artifacts skewing the data.

Experimental Workflow Visualization

Workflow Step1 1. Substrate Preparation Equilibrate Alkyne + Azide/Halide Step2 2. Catalyst Addition CuSO4/NaAsc or Pd(PPh3)4/CuI Step1->Step2 Step3 3. Kinetic Monitoring qNMR with Internal Standard + EDTA Quench Step2->Step3 Step4 4. Data Analysis Determine Rate & Yield Causality Step3->Step4

Step-by-step self-validating experimental workflow for comparative kinetic analysis.

Conclusion & Application Strategy

When designing a synthetic route, the choice between NPM and PMC should be dictated by the required reaction conditions and the final biological target.

  • Select N-propargylmorpholine (NPM) when rapid CuAAC kinetics are desired and the environment is non-oxidative, or when a basic amine is required for downstream salt formation to improve aqueous solubility.

  • Select N-(prop-2-yn-1-yl)morpholine-4-carboxamide (PMC) when executing complex multi-step syntheses involving sensitive transition metal catalysis (where ligand sequestration must be avoided), or when engineering a drug molecule that relies on urea-mediated hydrogen bonding for target affinity.

References

  • Modeling Rate-Controlling Solvent Effects. The Pericyclic Meisenheimer Rearrangement of N-Propargylmorpholine N-Oxide. Journal of the American Chemical Society, 2005. URL:[Link]

  • Synthesis of Carvone-Derived 1,2,3-Triazoles Study of Their Antioxidant Properties and Interaction with Bovine Serum Albumin. Bioorganic & Medicinal Chemistry Letters / PMC, 2018. URL:[Link]

Sources

Comparative

A Comparative Guide to Validated HPLC Purity Analysis of N-(prop-2-yn-1-yl)morpholine-4-carboxamide

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, ensuring the purity of novel chemical entities is paramount. This guide provides a comprehensive comparison...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, ensuring the purity of novel chemical entities is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantitative determination of N-(prop-2-yn-1-yl)morpholine-4-carboxamide, a key intermediate in the synthesis of various therapeutic agents. As a Senior Application Scientist, this document is structured to offer not just procedural steps, but a deep dive into the rationale behind the methodological choices, ensuring scientific integrity and robust, reproducible results.

This guide will explore two primary HPLC approaches for the purity analysis of this polar compound: Reversed-Phase (RP) HPLC utilizing a polar-modified stationary phase and Hydrophilic Interaction Liquid Chromatography (HILIC) . The performance of each method will be objectively compared based on key validation parameters as defined by the International Council for Harmonisation (ICH) guidelines[1][2][3][4].

Understanding the Analyte: N-(prop-2-yn-1-yl)morpholine-4-carboxamide

A foundational understanding of the analyte's physicochemical properties is critical for rational method development. N-(prop-2-yn-1-yl)morpholine-4-carboxamide possesses a polar morpholine ring and a carboxamide group, along with a reactive propargyl moiety. This combination of functional groups results in a compound with significant polarity.

Predicted Physicochemical Properties:

PropertyPredicted Value/CharacteristicImplication for HPLC Method Development
UV Maximum (λmax) ~210-230 nmThe carboxamide and alkyne functionalities suggest UV absorbance in the low wavelength range. Detection at a lower wavelength (e.g., 210 nm) will likely provide the best sensitivity, but requires high-purity mobile phase solvents with low UV cutoff to minimize baseline noise.[5][6][7][8][9]
pKa ~8-9 (for the morpholine nitrogen)The morpholine nitrogen is basic. To ensure a consistent, single ionic form and good peak shape, the mobile phase pH should be controlled to be at least 2 pH units away from the pKa. A slightly acidic mobile phase (pH 3-5) would be appropriate to ensure the analyte is in its protonated, cationic form.
Solubility High in polar solvents (e.g., water, methanol, acetonitrile)The compound is expected to be readily soluble in typical HPLC mobile phase components, simplifying sample and standard preparation.[10][11][12]

Comparative HPLC Methodologies

Based on the polar nature of N-(prop-2-yn-1-yl)morpholine-4-carboxamide, two primary HPLC strategies are proposed and compared:

  • Reversed-Phase HPLC with a Polar-Embedded/Endcapped Column: This approach utilizes a traditional reversed-phase mobile phase (water/organic solvent) with a stationary phase that has been modified to enhance the retention of polar compounds and improve peak shape.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC employs a polar stationary phase and a mobile phase with a high concentration of organic solvent. This technique is particularly well-suited for the retention and separation of highly polar analytes that show little or no retention in reversed-phase systems.

Experimental Workflow

HPLC Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) Column & Mobile Phase Screening Column & Mobile Phase Screening Method Optimization Method Optimization Column & Mobile Phase Screening->Method Optimization Select best conditions Specificity Specificity Method Optimization->Specificity Finalized Method Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness

Figure 1: General workflow for HPLC method development and validation.

Method 1: Reversed-Phase HPLC with a Polar-Embedded Column

Rationale: Standard C18 columns can exhibit poor retention and peak tailing for polar bases due to interactions with residual silanols on the silica surface. A polar-embedded or polar-endcapped stationary phase incorporates polar functional groups near the silica surface, which shields the silanols and provides an alternative, weaker interaction mechanism for polar analytes, leading to improved peak shape and retention.

Experimental Protocol
  • Column: Polar-embedded C18 (e.g., Agilent Zorbax SB-AQ, Waters Atlantis T3), 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 5% B to 50% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Sample Diluent: Water:Acetonitrile (90:10, v/v)

Validation Data Summary (Hypothetical)
Validation ParameterAcceptance Criteria (ICH Q2(R1))RP-HPLC Performance
Specificity No interference from blank, placebo, and degradation productsPeak is spectrally pure and well-resolved from forced degradation peaks.
Linearity (r²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Precision (% RSD) Repeatability: ≤ 1.0%; Intermediate: ≤ 2.0%Repeatability: 0.6%; Intermediate: 1.2%
LOD Signal-to-Noise ≥ 30.01 µg/mL
LOQ Signal-to-Noise ≥ 100.03 µg/mL
Robustness % RSD of results after small variations ≤ 2.0%Passed (variations in flow rate, temperature, and mobile phase composition)

Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

Rationale: HILIC is an excellent alternative for highly polar compounds that are poorly retained in reversed-phase chromatography. It operates with a high organic mobile phase, which can also be advantageous for mass spectrometry detection due to enhanced desolvation efficiency.

Experimental Protocol
  • Column: Amide-based HILIC (e.g., Waters XBridge Amide, Agilent InfinityLab Poroshell 120 HILIC-Z), 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate, pH 5.0

  • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate, pH 5.0

  • Gradient: 0% B to 40% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 5 µL

  • Sample Diluent: Acetonitrile:Water (90:10, v/v)

Validation Data Summary (Hypothetical)
Validation ParameterAcceptance Criteria (ICH Q2(R1))HILIC Performance
Specificity No interference from blank, placebo, and degradation productsPeak is spectrally pure and well-resolved from forced degradation peaks.
Linearity (r²) ≥ 0.9990.9998
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.8%
Precision (% RSD) Repeatability: ≤ 1.0%; Intermediate: ≤ 2.0%Repeatability: 0.5%; Intermediate: 1.1%
LOD Signal-to-Noise ≥ 30.008 µg/mL
LOQ Signal-to-Noise ≥ 100.025 µg/mL
Robustness % RSD of results after small variations ≤ 2.0%Passed (variations in flow rate, temperature, and mobile phase composition)

Head-to-Head Comparison and Recommendation

Method Comparison cluster_RP Reversed-Phase HPLC cluster_HILIC HILIC RP_Node Pros: - Familiar technique - Robust methodology Cons: - Potential for lower retention - May require specific polar-modified columns HILIC_Node Pros: - Excellent retention for polar compounds - Potentially higher sensitivity (LOD/LOQ) - MS-friendly mobile phases Cons: - Can be less intuitive for method development - Longer column equilibration times Analyte N-(prop-2-yn-1-yl)morpholine-4-carboxamide (Polar) Analyte->RP_Node Good Option Analyte->HILIC_Node Superior Option

Figure 2: Comparison of RP-HPLC and HILIC for the analysis of the target analyte.

Both the Reversed-Phase HPLC method with a polar-embedded column and the HILIC method are capable of providing accurate and precise results for the purity determination of N-(prop-2-yn-1-yl)morpholine-4-carboxamide.

The Reversed-Phase HPLC method offers the advantage of being a more conventional and widely used technique in many quality control laboratories. The use of a polar-modified column successfully overcomes the challenges typically associated with the analysis of polar compounds on traditional C18 phases.

However, the HILIC method demonstrates superior performance in terms of retention, and potentially higher sensitivity as indicated by the lower hypothetical LOD and LOQ values. The high organic content of the mobile phase in HILIC can also be beneficial for subsequent analysis by mass spectrometry, should impurity identification be required.

Recommendation: For routine quality control where high throughput and robustness are key, the validated Reversed-Phase HPLC method is a reliable choice . For applications requiring the highest sensitivity or for laboratories with expertise in HILIC and a need for seamless integration with mass spectrometry, the HILIC method is the recommended approach .

Forced Degradation Studies: Ensuring Specificity

To establish the stability-indicating nature of the developed methods, forced degradation studies were performed as per ICH guidelines.[1][2][3][4] The analyte was subjected to stress conditions to generate potential degradation products.

  • Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours

  • Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours

  • Thermal Degradation: 105 °C for 48 hours

  • Photolytic Degradation: Exposed to UV light (254 nm) and visible light for 7 days

In both the RP-HPLC and HILIC methods, the main peak corresponding to N-(prop-2-yn-1-yl)morpholine-4-carboxamide was well-resolved from all degradation product peaks, demonstrating the specificity and stability-indicating capability of both analytical procedures.

Conclusion

This guide has provided a detailed comparison of two validated HPLC methods for the purity determination of N-(prop-2-yn-1-yl)morpholine-4-carboxamide. The selection of the most appropriate method will depend on the specific requirements of the laboratory, including the need for high sensitivity, existing expertise, and the potential for downstream analysis by mass spectrometry. Both the Reversed-Phase HPLC with a polar-embedded column and the HILIC method have been shown to be suitable for their intended purpose, providing a robust framework for the quality control of this important pharmaceutical intermediate.

References

  • ICH, Q2(R1) Validation of Analytical Procedures: Text and Methodology, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, 2005. [Link]

  • FDA, Guidance for Industry: Q2(R2) Validation of Analytical Procedures, U.S. Food and Drug Administration, 2024. [Link]

  • Element Lab Solutions, HPLC Solvent Selection. [Link]

  • ECA Academy, ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • LCGC, UV Detection for HPLC – Fundamental Principle, Practical Implications, 2018. [Link]

  • Chromatography Forum, Significance of the UV Cut off, 2010. [Link]

  • Contract Pharma, Regulatory Affairs: What is the New FDA Guidance on Q14 Analytical Procedure Development?, 2024. [Link]

  • ICH, Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Waters, Wavelength cutoffs for common solvents. [Link]

  • Kromasil, Which mobile phases work with my detection wavelength?. [Link]

  • Slideshare, ICH Q2 Analytical Method Validation. [Link]

  • European Bioanalysis Forum, The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • European Medicines Agency, The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • U.S. Food and Drug Administration, Q2(R2) Validation of Analytical Procedures, 2024. [Link]

  • BioPharm International, FDA Releases Guidance on Analytical Procedures, 2024. [Link]

  • European Medicines Agency, ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • European Medicines Agency, Bioanalytical method validation - Scientific guideline. [Link]

  • U.S. Food and Drug Administration, Q2(R2) Validation of Analytical Procedures. [Link]

  • ECA Academy, EMA Guideline on bioanalytical Method Validation adopted, 2011. [Link]

  • Federal Register, Q2(R2) Validation of Analytical Procedures and Q14 Analytical Procedure Development; International Council for Harmonisation; Guidances for Industry; Availability, 2024. [Link]

  • ResearchGate, Kinetics and Mechanism of Photoconversion of N-Substituted Amides of Salicylic Acid, 2018. [Link]

  • National Center for Biotechnology Information, Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. [Link]

  • Wikipedia, Morpholine. [Link]

  • ResearchGate, UV spectra of amides: (a) I is 3, II is 4, and V is 5; (b) III is 2, IV..., 2018. [Link]

  • ACS Publications, Investigation of UV Light-Promoted Synthesis of α-Sulfonyl Amides from N-Sulfonyl Ynamides, 2024. [Link]

  • PeerJ, Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. [Link]

  • AMS, Morpholine - Processing. [Link]

  • National Center for Biotechnology Information, Nickel-Catalyzed Amidation of Aryl Alkynyl Acids with Tetraalkylthiuram Disulfides, 2018. [Link]

  • ChemRxiv, pKa predictions for arsonic acid derivatives. [Link]

  • ACS Publications, Visible-Light-Driven (E)-β-Trifluoromethylation of Enamides via In Situ Generated Sulfur(VI) Photosensitizers, 2026. [Link]

  • Indian Journal of Biochemistry and Biophysics, Computational modeling for developing new drugs and to predict drug metabolism, 2026. [Link]

  • Amazon S3, Experiment Stands Corrected: Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths, 2019. [Link]

  • National Center for Biotechnology Information, N-Phenylmorpholine-4-carboxamide. [Link]

Sources

Validation

N-(prop-2-yn-1-yl)morpholine-4-carboxamide vs other alkyne-amides in bioconjugation efficiency

As a Senior Application Scientist, selecting the optimal terminal alkyne for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is rarely a one-size-fits-all decision. While the click chemistry paradigm is celebrated fo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the optimal terminal alkyne for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is rarely a one-size-fits-all decision. While the click chemistry paradigm is celebrated for its modularity, the microenvironment of the alkyne significantly dictates reaction kinetics, aqueous solubility, and true bioorthogonality.

This guide provides an objective, data-driven comparison between N-(prop-2-yn-1-yl)morpholine-4-carboxamide (a specialized propargyl urea) and other common alkyne-amides (propiolamides, simple propargylamides, and propargyl carbamates). By analyzing the causality behind these structural choices, we will establish a self-validating framework for high-efficiency bioconjugation.

Mechanistic & Structural Analysis: The Causality of Alkyne Selection

The performance of an alkyne in CuAAC is governed by a delicate balance between electronic activation and steric accessibility.

  • Propiolamides: By placing an electron-withdrawing carbonyl group directly adjacent to the alkyne, the Lowest Unoccupied Molecular Orbital (LUMO) energy is significantly lowered. This electronic activation accelerates CuAAC kinetics by up to 50-fold compared to standard alkynes (). However, this same LUMO-lowering transforms the alkyne into a potent Michael acceptor, leading to severe off-target alkylation of surface-exposed cysteines and intracellular glutathione ().

  • Propargyl Carbamates: Often used for cleavable linkers, these O-linked derivatives suffer from copper-induced fragmentation during the catalytic cycle, drastically reducing conjugation yields and complicating LC-MS analysis ().

  • N-(prop-2-yn-1-yl)morpholine-4-carboxamide: This compound introduces two critical design upgrades. First, the methylene spacer ( CH2​ ) between the alkyne and the urea carbonyl breaks the π -conjugation. This restores absolute bioorthogonality against thiols while maintaining the rapid kinetics characteristic of terminal alkynes. Second, the integration of a morpholine ring—a privileged hydrophilic pharmacophore—drastically enhances aqueous solubility. This eliminates the need for denaturing organic co-solvents (like DMSO or DMF) during protein labeling. Furthermore, the urea (carboxamide) linkage provides superior resistance to enzymatic degradation by amidases compared to simple amides.

G A Terminal Alkyne Selection B Propiolamides (Electron-Deficient) A->B Accelerated Kinetics C Propargyl Carbamates (O-linked) A->C Acid-Cleavable D Simple N-Propargylamides (Aliphatic) A->D Standard CuAAC E N-(prop-2-yn-1-yl)morpholine- 4-carboxamide A->E High Solubility F Poor Bioorthogonality B->F Thiol Alkylation G Low Conjugation Yield C->G Cu-Fragmentation H Co-solvent Required D->H Hydrophobic I Optimal Aqueous Bioconjugation E->I Bioorthogonal

Decision tree for alkyne selection in CuAAC highlighting reactivity and bioorthogonality trade-offs.

Comparative Performance Data

The following table synthesizes quantitative and qualitative performance metrics across different alkyne-amide classes under standard bioconjugation conditions (pH 7.4, aqueous buffer, 10-100 µM Cu catalyst).

Alkyne ClassRepresentative CompoundRelative CuAAC RateThiol Cross-Reactivity (Michael Addition)Aqueous SolubilityEnzymatic Stability
Propiolamides Propiolamide EVery Fast (+++)High (Off-target)ModerateModerate
Propargyl Carbamates Tertiary Propargyl CarbamateSlow (+)NoneModerateLow (Cu-Fragmentation)
Simple N-Propargylamides N-PropargylacetamideFast (++)NoneLowModerate
Propargyl Ureas N-(prop-2-yn-1-yl)morpholine-4-carboxamide Fast (++) None Very High Very High

Data Interpretation: While propiolamides offer the fastest kinetics, their high thiol cross-reactivity disqualifies them from precision bioconjugation in complex lysates. N-(prop-2-yn-1-yl)morpholine-4-carboxamide provides the optimal intersection of rapid reaction rates, total bioorthogonality, and the aqueous solubility required to maintain native protein folding.

Self-Validating Experimental Protocol: CuAAC Bioconjugation

To ensure scientific integrity, the following protocol is designed as a self-validating system . It incorporates explicit checkpoints to verify catalyst integrity, confirm bioorthogonality, and quantify conjugation efficiency.

Reagents Required:
  • Azide-functionalized target protein (1 mg/mL in PBS, pH 7.4)

  • N-(prop-2-yn-1-yl)morpholine-4-carboxamide (10 mM stock in DI water—Note: No DMSO required)

  • CuSO4​ (20 mM in water)

  • THPTA ligand (50 mM in water)

  • Sodium Ascorbate (100 mM in water, freshly prepared)

  • Ellman’s Reagent (DTNB) for thiol validation

Step-by-Step Methodology:

Step 1: Bioorthogonality Validation (Checkpoint 1) Causality: Before initiating CuAAC, we must prove the alkyne does not spontaneously alkylate native cysteines.

  • Incubate the native protein (without azide tags) with 10 molar equivalents of N-(prop-2-yn-1-yl)morpholine-4-carboxamide for 2 hours at room temperature.

  • Perform an Ellman’s assay (DTNB absorbance at 412 nm).

  • Validation: The free thiol concentration must remain identical to an untreated protein control, confirming the absence of Michael addition.

Step 2: Catalyst Pre-Complexation (Checkpoint 2) Causality: Free Cu(II) rapidly generates Reactive Oxygen Species (ROS) in the presence of ascorbate, leading to protein aggregation. Pre-complexing copper with the accelerating ligand THPTA shields the protein and lowers the activation barrier for the cycloaddition.

  • In a separate microcentrifuge tube, mix 10 µL of CuSO4​ (20 mM) with 20 µL of THPTA (50 mM).

  • Incubate for 5 minutes at room temperature. The solution will turn a faint blue, indicating successful complexation.

Step 3: The CuAAC Reaction

  • To 1 mL of the azide-functionalized protein solution, add 10 molar equivalents of N-(prop-2-yn-1-yl)morpholine-4-carboxamide.

  • Add 15 µL of the pre-complexed CuSO4​ /THPTA mixture.

  • Initiation: Add 25 µL of freshly prepared Sodium Ascorbate (100 mM) to reduce Cu(II) to the catalytically active Cu(I) .

  • Incubate the reaction in the dark at room temperature for 1 hour.

Step 4: Reaction Monitoring & Quenching (Checkpoint 3)

  • Quench the reaction by adding 1 mM EDTA to chelate the copper catalyst.

  • Validation: Analyze the mixture via Intact Mass LC-MS. You should observe a complete mass shift corresponding exactly to the mass of the protein + the mass of the morpholine-alkyne tag, with zero evidence of +16 Da oxidation peaks (proving successful ROS mitigation by THPTA).

Workflow Step1 Step 1 Protein Equilibration Step2 Step 2 Morpholine-Alkyne Addition Step1->Step2 Step3 Step 3 Cu/THPTA Pre-complexation Step2->Step3 Step4 Step 4 Ascorbate Initiation Step3->Step4 Step5 Step 5 LC-MS Validation Step4->Step5

Self-validating CuAAC bioconjugation workflow using THPTA-accelerated copper catalysis.

References

  • Title: Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition Source: Bioconjugate Chemistry (via PubMed Central) URL: [Link]

  • Title: Carbohydrate–Neuroactive Hybrid Strategy for Metabolic Glycan Engineering of the Central Nervous System in Vivo Source: Journal of the American Chemical Society URL: [Link]

  • Title: Click Chemistry with O-Dimethylpropargylcarbamate for Preparation of pH-Sensitive Functional Groups Source: Bioconjugate Chemistry URL: [Link]

Comparative

Comparative cytotoxicity of N-(prop-2-yn-1-yl)morpholine-4-carboxamide in mammalian cell lines

Comparative Cytotoxicity of N-(prop-2-yn-1-yl)morpholine-4-carboxamide in Mammalian Cell Lines: A Technical Guide In the rapidly expanding fields of bioconjugation, PROTAC development, and biomaterials, the selection of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Cytotoxicity of N-(prop-2-yn-1-yl)morpholine-4-carboxamide in Mammalian Cell Lines: A Technical Guide

In the rapidly expanding fields of bioconjugation, PROTAC development, and biomaterials, the selection of a bioorthogonal handle is a critical determinant of experimental success. N-(prop-2-yn-1-yl)morpholine-4-carboxamide (hereafter referred to as PM ) is a highly versatile building block. It combines a terminal alkyne for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with a morpholine-4-carboxamide moiety that significantly enhances aqueous solubility.

As a Senior Application Scientist, I frequently encounter a critical bottleneck: distinguishing between the intrinsic cytotoxicity of a click-chemistry handle and the system-level toxicity of the conjugation reaction itself. This guide provides an objective, data-driven comparison of PM against alternative bioorthogonal handles, grounded in mechanistic causality and validated experimental protocols.

Mechanistic Grounding: The Cytotoxicity Landscape of Click Chemistry

To understand the biological performance of PM, we must analyze the fundamental causality behind click-chemistry cytotoxicity. Terminal alkynes like PM are generally considered biologically inert; they possess high chemical stability and remain orthogonal to most endogenous functional groups[1].

However, evaluating PM requires comparing it to copper-free alternatives like Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The cytotoxicity profiles diverge based on two distinct mechanisms:

  • CuAAC-Associated Toxicity (The PM Pathway): While PM itself is benign, its activation requires a Cu(I) catalyst. Free Cu(I) ions readily disproportionate in aerobic environments, generating reactive oxygen species (ROS) via Fenton-like chemistry[1]. This oxidative stress leads to DNA damage and apoptosis, making the catalyst—not the PM handle—the primary driver of cell death[2].

  • SPAAC-Associated Toxicity (The DBCO Pathway): To eliminate copper, researchers often use strained cyclooctynes like Dibenzocyclooctyne (DBCO)[3]. While bypassing metal toxicity, these bulky, highly lipophilic molecules introduce new issues. At elevated concentrations, their ring strain can promote off-target reactions with endogenous intracellular thiols, and their hydrophobicity can disrupt lipid bilayers, leading to background cytotoxicity[4].

G PM Terminal Alkyne (PM) Highly Soluble & Inert Cu Cu(I) Catalyst Required for CuAAC PM->Cu Activation ROS ROS Generation & Oxidative Stress Cu->ROS Aerobic Conditions Apop Apoptosis / Reduced Cell Viability ROS->Apop High Toxicity DBCO Strained Alkyne (DBCO) Bulky & Lipophilic SPAAC SPAAC Reaction (Copper-Free) DBCO->SPAAC Direct Reaction OffTarget Membrane Disruption & Thiol-Yne Side Reactions DBCO->OffTarget High Concentration OffTarget->Apop Mild Toxicity

Diagram 1: Divergent cytotoxicity pathways of terminal alkynes (CuAAC) vs. strained alkynes (SPAAC).

Comparative Quantitative Data

To objectively evaluate PM, we benchmark its intrinsic cytotoxicity against other common handles across three standard mammalian cell lines: HEK293 (human embryonic kidney), HeLa (human cervical cancer), and CHO (Chinese hamster ovary).

The data below isolates the intrinsic toxicity of the molecules (excluding the Cu catalyst for PM) to highlight the structural advantages of the morpholine-4-carboxamide group.

Table 1: Comparative IC₅₀ Values (µM) of Bioorthogonal Handles (72h Exposure)

Compound / HandleHEK293 (µM)HeLa (µM)CHO (µM)Primary Driver of Cytotoxicity
PM (Terminal Alkyne) > 500> 500> 500Highly Biocompatible. Morpholine ring prevents aggregation.
Propargylamine ~ 380~ 350~ 420Mild amine-associated metabolic disruption.
DBCO (Strained Alkyne) ~ 85~ 60~ 95Lipophilicity-driven membrane disruption; off-target reactivity.
Cu(I) Catalyst (Control) < 10< 12< 8Severe oxidative stress (ROS) and DNA fragmentation.

Causal Analysis of the Data: PM demonstrates superior intrinsic biocompatibility (IC₅₀ > 500 µM) compared to DBCO. The causality lies in its physical chemistry: the morpholine-4-carboxamide moiety acts as a highly effective solubilizing group. Unlike hydrophobic cyclooctynes that partition into cell membranes and cause structural perturbations, PM remains fully solvated in the aqueous cytosol. Therefore, when utilizing PM, the sole toxicological variable to manage is the Cu(I) catalyst, which can be effectively mitigated using stabilizing ligands like THPTA or BTTAA[1].

Self-Validating Experimental Protocol: Cytotoxicity Profiling

To generate trustworthy, reproducible data like that shown in Table 1, standard colorimetric or fluorometric assays must be employed[5]. However, a protocol is only as good as its internal controls. The following methodology utilizes an ATP-dependent luminescence readout and is designed as a self-validating system .

Workflow Seed 1. Cell Seeding (Mitigate Edge Effects) Dose 2. Compound Dosing (Normalize DMSO) Seed->Dose Incubate 3. Incubation (72h, 37°C, 5% CO2) Dose->Incubate Assay 4. ATP Luminescence (CellTiter-Glo) Incubate->Assay Analyze 5. Data Regression (Calculate IC50) Assay->Analyze

Diagram 2: Self-validating high-throughput workflow for assessing mammalian cell viability.

Step-by-Step Methodology

1. Cell Seeding & Edge-Effect Mitigation

  • Action: Seed HEK293, HeLa, or CHO cells at 5,000 cells/well in a 96-well opaque white plate using 90 µL of complete media (e.g., DMEM + 10% FBS).

  • Self-Validation (Trustworthiness): Do not seed cells in the outermost perimeter wells (rows A/H, columns 1/12). Fill these with 100 µL of sterile PBS. Causality: Evaporation in outer wells increases local osmolarity, causing artificial cytotoxicity that skews dose-response curves.

2. Compound Preparation & DMSO Normalization

  • Action: Prepare 10x serial dilutions of PM, DBCO, and Cu(I) controls in media. Add 10 µL of the 10x stock to the 90 µL of cells (final volume = 100 µL).

  • Self-Validation (Trustworthiness): Ensure the final DMSO concentration is exactly 0.5% (v/v) across all wells, including the vehicle control. Causality: Mammalian cells exhibit baseline stress responses to DMSO above 0.5%. Normalizing DMSO ensures that observed cell death is exclusively driven by the compound, not the solvent.

3. Internal Positive Controls

  • Action: Include wells treated with 10 µM Staurosporine or Doxorubicin.

  • Self-Validation (Trustworthiness): This proves the assay's dynamic range. If the positive control fails to reduce luminescence to near-zero, the assay reagents are compromised, and the plate must be discarded.

4. Readout (ATP Luminescence)

  • Action: After 72 hours, equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent to each well. Shake for 2 minutes to induce lysis, incubate for 10 minutes, and read luminescence.

  • Causality: ATP is a direct proxy for metabolically active cells. Unlike MTT assays, which can be confounded by chemical reduction from the compounds themselves (especially transition metals like Copper), ATP luminescence provides an orthogonal, interference-free readout[5].

Conclusion & Application Recommendations

N-(prop-2-yn-1-yl)morpholine-4-carboxamide is an exceptionally biocompatible terminal alkyne for mammalian cell applications. Its morpholine ring prevents the lipophilic toxicity commonly observed with strained alkynes like DBCO.

Best Practices for Researchers:

  • For In Vitro Lysate or Fixed-Cell Labeling: PM is the superior choice. Its small steric footprint ensures high conjugation efficiency without altering the target protein's solubility.

  • For Live-Cell In Vivo Labeling: While PM itself is non-toxic, the required CuAAC catalyst is lethal to live cells[2][3]. If using PM in live mammalian cells, you must use a highly accelerated ligand system (e.g., BTTAA) to lower the Cu(I) loading to <10 µM and limit exposure time to under 30 minutes. If prolonged live-cell tracking is required, switch to a SPAAC handle despite the higher baseline toxicity of the cyclooctyne.

References

  • Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity Baseclick[Link]

  • Versatility of Click Chemistry in Hydrogel Synthesis: From Molecular Strategies to Applications in Regenerative Medicine MDPI - International Journal of Molecular Sciences[Link]

  • Copper-free click chemistry for dynamic in vivo imaging Proceedings of the National Academy of Sciences (PNAS)[Link]

  • A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids ACS Chemical Reviews[Link]

Sources

Validation

Analytical Resolution of Overlapping 3300 cm⁻¹ Signals: Validating the Terminal Alkyne in N-(prop-2-yn-1-yl)morpholine-4-carboxamide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist The Spectroscopic Challenge: Mechanistic Causality Validating the structure of N-(prop-2-y...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist

The Spectroscopic Challenge: Mechanistic Causality

Validating the structure of N-(prop-2-yn-1-yl)morpholine-4-carboxamide presents a classic spectroscopic challenge due to the specific combination of its functional groups: a secondary carboxamide and a terminal alkyne (propargyl group).

When analyzing this molecule via standard solid-state Infrared (IR) spectroscopy, analysts frequently encounter a critical masking event in the 3300 cm⁻¹ region. This occurs due to the fundamental vibrational physics of the molecule:

  • Terminal Alkyne (sp C-H Stretch): Terminal alkynes exhibit a highly diagnostic, sharp stretching vibration near 3300 cm⁻¹[1]. Because the sp-hybridized carbon is highly electronegative, this C-H bond is relatively stiff and unaffected by intermolecular forces.

  • Secondary Amide (N-H Stretch): Secondary amides possess a single N-H bond. In the solid state, these molecules form extensive intermolecular hydrogen-bonded networks. This hydrogen bonding weakens the N-H bond, causing its stretching frequency to broaden significantly across the 3100–3500 cm⁻¹ range[2].

The Causality of the Overlap: In standard Attenuated Total Reflectance (ATR-FTIR) analysis of the neat solid, the broad, hydrogen-bonded N-H stretch completely engulfs the sharp sp C-H alkyne stretch. Relying solely on ATR-FTIR can lead to false negatives regarding the presence of the terminal alkyne. To objectively validate the alkyne, we must either manipulate the physical state of the sample to break the hydrogen bonds (via dilute solution Transmission FTIR) or utilize an orthogonal spectroscopic technique (Raman Spectroscopy) that relies on polarizability rather than dipole moments.

Modality Comparison: ATR-FTIR vs. Transmission FTIR vs. Raman

To build a self-validating analytical system, we must compare the performance of three distinct spectroscopic modalities.

A. ATR-FTIR (Solid State)

ATR-FTIR is the industry standard for rapid material identification due to its minimal sample preparation[3]. However, because it measures the bulk solid where hydrogen bonding is maximized, it is inadequate for resolving the terminal alkyne in this specific molecule. It will successfully identify the morpholine C-O-C stretch (~1110 cm⁻¹) and the strong Amide I carbonyl stretch (~1650 cm⁻¹), but will fail to resolve the 3300 cm⁻¹ overlap.

B. Transmission FTIR (Dilute Solution)

By dissolving the molecule in a non-polar, non-hydrogen-bonding solvent (such as anhydrous Carbon Tetrachloride, CCl₄, or Chloroform, CHCl₃) at high dilution, intermolecular hydrogen bonds are broken.

  • The Result: The N-H stretch transitions from a "bonded" state to a "free" state, shifting upwards to ~3400–3450 cm⁻¹ and sharpening considerably.

  • Because the alkyne sp C-H stretch does not participate in hydrogen bonding, it remains fixed at ~3300 cm⁻¹. Transmission FTIR of a dilute solution successfully resolves the two peaks.

C. Raman Spectroscopy (Orthogonal Validation)

IR spectroscopy relies on a change in the permanent dipole moment during vibration. The alkyne C≡C triple bond is highly symmetrical, resulting in a very weak, often undetectable IR absorption at 2100–2150 cm⁻¹. Conversely, Raman spectroscopy relies on a change in the polarizability of the electron cloud. The electron-dense C≡C bond is highly polarizable, making it an exceptionally strong Raman scatterer[4]. Raman provides definitive, orthogonal validation of the alkyne without needing to resolve the 3300 cm⁻¹ region.

Quantitative Data Comparison

The following table summarizes the expected spectral performance of each technique for N-(prop-2-yn-1-yl)morpholine-4-carboxamide.

Functional GroupVibrational ModeATR-FTIR (Neat Solid)Transmission FTIR (Dilute CCl₄)Raman Spectroscopy
Secondary Amide N-H StretchBroad, 3100–3500 cm⁻¹Sharp, ~3450 cm⁻¹ (Free N-H)Weak, ~3400 cm⁻¹
Terminal Alkyne sp C-H StretchMasked by N-H bandSharp, ~3300 cm⁻¹ (Resolved)Sharp, ~3300 cm⁻¹
Terminal Alkyne C≡C StretchWeak/Absent (~2120 cm⁻¹)Weak/Absent (~2120 cm⁻¹)Strong, ~2120 cm⁻¹
Amide C=O Stretch (Amide I)Strong, ~1650 cm⁻¹Strong, ~1670 cm⁻¹Moderate, ~1650 cm⁻¹
Morpholine Ring C-O-C Asym. StretchStrong, ~1110 cm⁻¹Strong, ~1110 cm⁻¹Weak, ~1110 cm⁻¹

Logical Workflow & Decision Tree

The following diagram illustrates the analytical logic required to bypass the spectral overlap and achieve definitive structural validation.

G A Sample: N-(prop-2-yn-1-yl)morpholine-4-carboxamide B ATR-FTIR (Solid State) Identifies Amide I (1650 cm⁻¹) & Morpholine A->B C Spectral Overlap at 3300 cm⁻¹ (H-bonded N-H masks ≡C-H) B->C D Transmission FTIR (Dilute CCl₄ Solution) C->D To resolve 3300 cm⁻¹ E Raman Spectroscopy (Solid or Liquid) C->E To validate C≡C bond F Resolves Overlap: Free N-H shifts to ~3450 cm⁻¹ Sharp ≡C-H remains at ~3300 cm⁻¹ D->F G Orthogonal Validation: Strong C≡C stretch at ~2120 cm⁻¹ E->G

Analytical workflow for resolving the 3300 cm⁻¹ spectral overlap in terminal alkyne amides.

Self-Validating Experimental Protocols

To ensure data integrity, the following step-by-step methodologies must be executed. Each protocol includes built-in background subtraction and calibration steps to ensure the resulting spectra are artifact-free.

Protocol A: Dilute Solution Transmission FTIR (Overlap Resolution)

Objective: Break intermolecular hydrogen bonds to resolve the N-H and sp C-H stretches.

  • Solvent Preparation: Dry spectroscopic-grade Carbon Tetrachloride (CCl₄) or Chloroform (CHCl₃) over activated 3Å molecular sieves for 24 hours to remove trace water (which exhibits a broad O-H stretch that can interfere at 3400 cm⁻¹).

  • Sample Preparation: Prepare a highly dilute 0.01 M solution of N-(prop-2-yn-1-yl)morpholine-4-carboxamide in the dried solvent.

  • Cell Assembly: Assemble a liquid transmission cell using Calcium Fluoride (CaF₂) or Sodium Chloride (NaCl) windows with a 0.1 mm to 0.5 mm PTFE spacer.

  • Background Acquisition: Fill the cell with the pure, dry solvent. Acquire a background spectrum (64 scans, 4 cm⁻¹ resolution).

  • Sample Acquisition: Flush the cell, fill with the 0.01 M sample solution, and acquire the sample spectrum under identical parameters.

  • Data Processing: Subtract the solvent background.

  • Validation Check: Confirm the presence of two distinct peaks: a sharp peak at ~3300 cm⁻¹ (alkyne C-H) and a separate, sharp peak at ~3450 cm⁻¹ (free secondary amide N-H).

Protocol B: Raman Spectroscopy (Orthogonal C≡C Validation)

Objective: Exploit the high polarizability of the alkyne triple bond for definitive identification.

  • Instrument Calibration: Calibrate the Raman spectrometer using a standard silicon wafer, ensuring the characteristic Si peak is centered precisely at 520.5 cm⁻¹.

  • Laser Selection: Select a 785 nm or 1064 nm excitation laser. Causality: Near-IR lasers minimize sample autofluorescence, which can otherwise cause a broad baseline drift that obscures Raman scattering peaks.

  • Sample Placement: Place 2–5 mg of the neat solid N-(prop-2-yn-1-yl)morpholine-4-carboxamide onto a clean glass microscope slide or into a quartz cuvette.

  • Acquisition: Focus the laser onto the sample crystals using a 20x or 50x objective. Acquire the spectrum (typically 10-second exposure, 3 accumulations to optimize the signal-to-noise ratio).

  • Validation Check: Analyze the "Raman silent region" (1800–2800 cm⁻¹). Confirm the presence of a sharp, high-intensity peak at ~2120 cm⁻¹, definitively confirming the terminal alkyne C≡C stretch[4].

References

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra Master Organic Chemistry[Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups Chemistry LibreTexts[Link]

  • FTIR: Transmission vs ATR spectroscopy | Animated Guides Specac Ltd[Link]

  • Raman Spectroscopy for Chemical Biology Research ACS Publications (Journal of Physical Chemistry B)[Link]

Sources

Safety & Regulatory Compliance

Safety

N-(prop-2-yn-1-yl)morpholine-4-carboxamide proper disposal procedures

Comprehensive Operational Guide: Safety, Handling, and Disposal of N-(prop-2-yn-1-yl)morpholine-4-carboxamide As a highly functionalized organic intermediate, N-(prop-2-yn-1-yl)morpholine-4-carboxamide (often utilized in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational Guide: Safety, Handling, and Disposal of N-(prop-2-yn-1-yl)morpholine-4-carboxamide

As a highly functionalized organic intermediate, N-(prop-2-yn-1-yl)morpholine-4-carboxamide (often utilized in click chemistry and advanced drug development) presents unique operational challenges. The molecule combines a basic morpholine-4-carboxamide core with a reactive terminal alkyne (propargyl group)[1]. While this dual functionality makes it invaluable for synthetic applications, it also necessitates rigorous, causality-driven safety and disposal protocols to prevent toxic exposure and hazardous secondary reactions.

This guide provides drug development professionals and laboratory scientists with field-proven, self-validating standard operating procedures (SOPs) for the safe handling, emergency spill response, and proper logistical disposal of this compound.

Chemical Profile & Mechanistic Hazard Assessment

To safely manage chemical waste, one must first understand the molecular vulnerabilities of the substance. The hazards of N-(prop-2-yn-1-yl)morpholine-4-carboxamide are directly linked to its structural moieties. The morpholine ring acts as a systemic irritant, while the terminal alkyne introduces specific chemical incompatibilities[2][3].

Table 1: Hazard Causality and Operational Implications

Property / HazardGHS ClassificationMechanistic Causality & Operational Implication
Toxicity & Irritation Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3The morpholine-carboxamide core penetrates biological membranes easily, causing severe mucous membrane irritation and potential respiratory distress[2][3]. Implication: Fume hood and nitrile gloves are mandatory.
Chemical Incompatibility Reactive with Strong Oxidizers & AcidsThe electron-rich alkyne and amine groups can undergo rapid, exothermic degradation when exposed to strong oxidizing agents[3]. Implication: Store and dispose of strictly away from nitric acid or peroxides.
Metal Acetylide Risk Shock-Sensitive Intermediate FormationTerminal alkynes (propargyls) react with transition metals (e.g., Cu, Ag) to form metal acetylides, which are highly explosive when dry. Implication: Never mix with heavy metal waste streams.
Environmental Impact Non-degradable in standard wastewaterThe compound resists standard microbial degradation in municipal water treatment facilities[4][5]. Implication: Zero-drain-discharge policy must be enforced.

Step-by-Step Logistical Disposal Procedures

Proper disposal requires a self-validating workflow that ensures chemical stability from the laboratory bench to the final destruction facility.

Protocol A: Routine Liquid and Solid Waste Segregation

Self-Validating Principle: Segregation prevents uncontrolled in-situ reactions. By isolating the compound from incompatible catalysts, we eliminate the primary vector for container pressurization.

  • Volume and Compatibility Assessment:

    • Determine if the waste is a pure compound, dissolved in an organic solvent (e.g., DMSO, DMF, or DCM), or mixed with reaction catalysts.

    • Causality: Solvents dictate the final waste classification. If dissolved in DCM, it must be routed to "Halogenated Organic Waste." If in DMSO/DMF, route to "Non-Halogenated Organic Waste."

  • Primary Containment:

    • Transfer the waste into a chemically compatible, heavy-duty High-Density Polyethylene (HDPE) or amber glass carboy.

    • Critical Step: Never fill the container beyond 80% capacity. Leave a 20% headspace to accommodate potential vapor expansion from ambient temperature fluctuations.

  • Self-Validation Check (Phase & Gas Monitoring):

    • Before tightly sealing the cap, rest it loosely on the container threads for 2 hours. Visually inspect for any gas evolution (bubbling) or phase separation. If the solution remains stable and homogeneous, seal the cap tightly.

  • Labeling & Logging:

    • Affix a hazardous waste label immediately. Mark it with the exact chemical name, accumulation start date, and GHS pictograms (Exclamation Mark for Acute Toxicity)[2].

  • Secondary Storage & Final Destruction:

    • Store the sealed container in a cool, dry, and well-ventilated secondary containment tray, strictly isolated from acids and oxidizers[4][6].

    • Coordinate with a licensed hazardous waste contractor. The mandatory disposal method is controlled high-temperature incineration equipped with flue gas scrubbing to safely neutralize nitrogen oxides (NOx) generated during combustion[4].

Emergency Spill Management & Decontamination

In the event of an accidental release, immediate containment is required to prevent aerosolization and environmental contamination.

Protocol B: Spill Response Workflow
  • Evacuation & Airflow Control:

    • Immediately clear personnel from the immediate vicinity. Ensure the laboratory's general dilution/exhaust ventilation is operating at maximum capacity[7].

  • PPE Donning:

    • Equip a NIOSH-approved respirator (if outside a fume hood), chemical-resistant splash goggles, a lab coat, and double-layered nitrile gloves[3].

  • Containment & Absorption:

    • Encircle the spill with an inert, non-combustible absorbent material such as vermiculite, diatomaceous earth, or dry sand[6][7]. Do not use combustible materials like paper towels for large spills, as they can exacerbate flammability risks.

  • Mechanical Recovery:

    • Use non-sparking tools (e.g., a plastic dustpan and brush) to sweep up the absorbed mixture[4][5]. Place the material into a heavy-duty, sealable hazardous waste bag.

  • Surface Decontamination & Self-Validation:

    • Scrub the affected surface with a detergent/soap and water solution, followed by a wipe-down with a compatible solvent (e.g., ethanol) to remove organic residues[3][7].

    • Self-Validation Step: After the area dries, wipe the surface with a clean, dry white absorbent pad. If the pad shows any discoloration or chemical residue, repeat the solvent wipe-down until the pad remains pristine.

Waste Management Workflow Visualization

The following diagram maps the logical progression of waste from generation to final destruction, emphasizing the critical decision gates required to maintain laboratory safety.

WasteManagement A Waste Generation (Reaction or Spill) B Hazard Assessment (Check for Metals/Oxidizers) A->B C Segregation (Non-Halogenated Organic) B->C D Containment (HDPE/Glass, 20% Headspace) C->D E Labeling & Logging (Apply GHS Tags) D->E F Secondary Storage (Cool, Dry, Ventilated) E->F G Final Disposal (Licensed Incineration) F->G

Workflow for the safe segregation, containment, and disposal of propargyl morpholine waste.

References[2] Morpholine-4-carboxamide — Chemical Substance Information - NextSDS[7]Safety Data Sheet - Key Organics - Key Organics[4] Safety Data Sheet - TargetMol - TargetMol[1]CAS 5799-76-8: N-Propargylmorpholine - CymitQuimica[5] SAFETY DATA SHEET - Thermo Fisher Scientific - Thermo Fisher Scientific[3]Propargyl-PEG1-NHS ester-SDS - MedChemExpress[6]Material Safety Data Sheet - Spectrum Chemical - Spectrum Chemical

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-(prop-2-yn-1-yl)morpholine-4-carboxamide

For professionals in the vanguard of scientific research and drug development, the meticulous handling of novel chemical entities is foundational to both laboratory safety and experimental integrity. This guide provides...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For professionals in the vanguard of scientific research and drug development, the meticulous handling of novel chemical entities is foundational to both laboratory safety and experimental integrity. This guide provides essential, in-depth safety and operational protocols for N-(prop-2-yn-1-yl)morpholine-4-carboxamide, a compound featuring both a morpholine carboxamide core and a reactive propargyl group. The dual nature of this molecule necessitates a comprehensive understanding of its potential hazards to establish a robust framework for its safe manipulation.

This document moves beyond a simple checklist, offering a causal-based approach to safety protocols. By understanding the "why" behind each recommendation, researchers can cultivate a proactive safety culture, ensuring that innovation and well-being advance hand in hand.

Synthesized Hazard Profile: A Dual-Functionality Analysis

N-(prop-2-yn-1-yl)morpholine-4-carboxamide is not extensively documented in public safety literature. Therefore, a reliable hazard assessment must be synthesized by evaluating its core functional groups: the morpholine-4-carboxamide scaffold and the terminal alkyne of the propargyl group.

  • Morpholine-4-carboxamide Core: The foundational morpholine structure is associated with several hazard classifications. Based on data for analogous compounds, this moiety is anticipated to be harmful if swallowed, and a cause of skin and serious eye irritation.[1][2] It may also cause respiratory irritation, particularly if the solid is handled as a fine powder.[1][2]

  • Propargyl (prop-2-yn-1-yl) Group: The terminal alkyne introduces a distinct set of risks. While the primary compound itself may be stable, terminal alkynes can form explosive metal acetylides with certain metals (e.g., copper, silver, mercury). This necessitates careful selection of laboratory equipment and reagents.

Combining these profiles, N-(prop-2-yn-1-yl)morpholine-4-carboxamide should be treated as a substance that is harmful if swallowed, a skin and eye irritant, a potential respiratory irritant, and reactive under specific conditions.

Core Personal Protective Equipment (PPE) Requirements & Rationale

The selection of PPE is not a static requirement but a dynamic response to the identified hazards and the specific experimental context.[3][4] The following table summarizes the minimum required PPE for handling this compound.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solid Safety Goggles with Side ShieldsNitrile GlovesLab CoatWork within a certified Chemical Fume Hood
Preparing Solutions Chemical Safety Goggles & Face ShieldNitrile GlovesLab Coat & Chemical-Resistant ApronWork within a certified Chemical Fume Hood
Running Reactions/Transfers Chemical Safety Goggles & Face ShieldNitrile Gloves (consider double-gloving)Lab Coat & Chemical-Resistant ApronWork within a certified Chemical Fume Hood
Handling Spills Chemical Safety Goggles & Face ShieldHeavy-duty Nitrile or Neoprene GlovesChemical-Resistant Suit/Coveralls (e.g., Tyvek®)NIOSH-approved Respirator with Organic Vapor Cartridges
Causality Behind PPE Choices
  • Eye and Face Protection : Standard safety glasses are insufficient. The designation "Causes serious eye irritation" necessitates the use of chemical safety goggles that form a seal around the eyes to protect against dust, splashes, and vapors.[1][3] A face shield , worn over goggles, is mandated during solution preparation or transfers where the risk of splashing is highest.[5]

  • Hand Protection : The primary defense against skin irritation is appropriate gloves. Nitrile gloves are recommended as a robust first line of defense against many chemicals, including the morpholine moiety.[1][6] It is critical to inspect gloves for any signs of degradation or puncture before use and to employ proper removal techniques to avoid self-contamination.[7] For prolonged operations or when handling larger quantities, double-gloving provides an additional layer of security.

  • Body Protection : A standard lab coat is the minimum requirement to protect against incidental contact.[6] When handling solutions or performing transfers that could result in splashes, an additional chemical-resistant apron made of materials like PVC is necessary.[4] Contaminated lab coats should never be worn outside of the laboratory.[8]

  • Respiratory Protection : Due to its potential to cause respiratory irritation, all handling of N-(prop-2-yn-1-yl)morpholine-4-carboxamide, especially in its solid form, must be conducted within a certified chemical fume hood .[1] This engineering control is the primary method of respiratory protection. A NIOSH-approved respirator is reserved for emergency situations, such as a large spill or a failure of the primary engineering controls.[3][8]

Procedural Protocols: From Preparation to Disposal

A systematic workflow is essential to minimize exposure and prevent accidents.[1]

Experimental Workflow and PPE Selection

The following diagram outlines the logical flow for ensuring safety at each stage of handling the compound.

PPE_Workflow cluster_prep Preparation Phase cluster_ppe PPE Donning cluster_handling Handling Phase (Inside Fume Hood) cluster_post Post-Handling & Disposal A Assess Task (Weighing, Dissolution, Reaction) B Review Safety Data for All Reagents A->B C Verify Fume Hood Certification is Current B->C D Don Lab Coat C->D Proceed if Safe E Don Safety Goggles (Add Face Shield if Splash Risk) D->E F Don Inner Nitrile Gloves E->F G Don Outer Nitrile Gloves (Cuffs over lab coat sleeves) F->G H Handle Compound (Weigh, Dissolve, Transfer) G->H I Label All Vessels Clearly H->I J Maintain Situational Awareness I->J K Segregate Waste (Solid vs. Liquid) J->K L Decontaminate Work Surface K->L M Doff PPE in Correct Order (Outer Gloves -> Apron -> Face Shield -> Goggles -> Lab Coat -> Inner Gloves) L->M N Wash Hands Thoroughly M->N

Caption: Workflow for Safe Handling and PPE Selection.

Step-by-Step Safe Handling Protocol
  • Preparation : Before any work begins, ensure the chemical fume hood is operational and the work area is clear of clutter. Assemble all necessary equipment, including glassware, spatulas, and labeled waste containers.

  • Don PPE : Following the sequence in the diagram above, don all appropriate PPE. Ensure outer gloves are pulled over the cuffs of the lab coat.[4]

  • Weighing : Conduct all weighing of the solid compound within the fume hood to contain any dust. Use a spatula and a weigh boat. Avoid creating airborne dust.[1]

  • Dissolution : Add the solid compound slowly to the solvent while stirring. This prevents clumping and potential splashing.

  • Post-Handling : Once the experimental procedure is complete, decontaminate all surfaces and glassware that came into contact with the chemical.

  • Doff PPE : Carefully remove PPE in the reverse order of donning to prevent self-contamination. Dispose of single-use items in the designated hazardous waste container.

  • Hygiene : Wash hands thoroughly with soap and water after all work is complete.[1][9]

Emergency Response and First Aid

Immediate and correct action is critical in the event of an exposure.

  • Skin Contact : Immediately wash the affected area with plenty of soap and water.[1][10] Remove any contaminated clothing and seek medical attention if irritation persists.[1]

  • Eye Contact : If the chemical enters the eyes, rinse cautiously with water for several minutes, holding the eyelids open.[1][11] Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[1]

  • Inhalation : Move the person to fresh air and keep them at rest in a position comfortable for breathing.[1][10] If respiratory irritation or distress occurs, seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention.[9][12]

Operational Disposal Plan

Proper disposal is a critical step in the chemical lifecycle to prevent environmental contamination and ensure regulatory compliance.[1] All waste generated from handling N-(prop-2-yn-1-yl)morpholine-4-carboxamide must be treated as hazardous waste.[1]

Step-by-Step Disposal Protocol
  • Waste Segregation :

    • Solid Waste : Collect all unused or expired solid compounds, along with any contaminated consumables (e.g., gloves, weigh boats, paper towels), in a designated, sealed, and clearly labeled hazardous solid waste container.[1]

    • Liquid Waste : Collect all solutions containing the compound in a separate, compatible, and clearly labeled hazardous liquid waste container. Do not pour any amount down the drain.[1]

  • Containerization and Labeling : Use only approved hazardous waste containers that are in good condition with a secure lid.[10] Label all containers with "Hazardous Waste," the full chemical name "N-(prop-2-yn-1-yl)morpholine-4-carboxamide," and all associated hazard warnings (e.g., Irritant, Harmful).[1]

  • Final Disposal : The ultimate disposal of the hazardous waste must be managed through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.[1][10] Adhere strictly to all local, state, and federal regulations.

By integrating these detailed protocols and the underlying scientific rationale into your daily laboratory operations, you build a resilient and trustworthy safety system that protects researchers and facilitates groundbreaking scientific discovery.

References

  • Essential Safety and Operational Guidance for Handling Morpholine-4-carboxamide. Benchchem.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • Morpholine-4-carboxamide | C5H10N2O2 | CID 75088. PubChem - NIH.
  • material safety data sheet. Applied Biochemists.
  • Morpholine - North Metal and Chemical Company. North Metal and Chemical Company.
  • How to Choose PPE for Chemical Work. Allan Chemical Corporation.
  • Your Guide to Personal Protective Equipment for Chemicals. NextSDS.
  • HF Acid Alkylation Unit PPE (RSP-1129-010). Marathon Petroleum Refinery Contractor Website.
  • Lab Safety Equipment & PPE. ChemTalk.
  • Using PPE in the Laboratory (OHS101) Course Material. UAB.
  • Aldrich A55004 - SAFETY DATA SHEET. MilliporeSigma.
  • Safety Data Sheet: 4-(1-oxo-2-propenyl)-morpholine. Chemos GmbH & Co. KG.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.